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  • Product: Tris(2,3-dichloropropyl) phosphate
  • CAS: 78-43-3

Core Science & Biosynthesis

Foundational

Tris(2,3-dichloropropyl) phosphate chemical properties and structure

An In-depth Technical Guide to Tris(2,3-dichloropropyl) phosphate (TDCPP): Structure, Properties, and Analysis Introduction Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP, is a chlorinated organophosphate es...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tris(2,3-dichloropropyl) phosphate (TDCPP): Structure, Properties, and Analysis

Introduction

Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP, is a chlorinated organophosphate ester. For decades, it has been utilized extensively as an additive flame retardant, incorporated into a wide array of consumer and industrial products to meet flammability standards.[1] Its primary application has been in polyurethane foams, plastics, resins, and textiles.[1][2] However, growing concerns over its persistence, bioaccumulation, and toxicological profile have led to increased scientific scrutiny and regulatory action.[3]

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for TDCPP. It is intended for researchers, chemists, and toxicologists requiring detailed information on this environmentally significant compound. It is crucial to distinguish TDCPP (CAS No. 78-43-3) from its closely related isomer, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP or "chlorinated Tris", CAS No. 13674-87-8), as they are often discussed together but have distinct CAS numbers and subtle structural differences.[2][3] This guide will focus specifically on the 2,3-dichloro-isomer.

Chemical Structure and Physicochemical Properties

TDCPP is characterized by a central phosphate group esterified with three 2,3-dichloropropyl chains. The presence of chlorine atoms enhances its flame-retardant efficacy, while the organophosphate structure provides compatibility with polymer matrices.

  • Chemical Formula: C₉H₁₅Cl₆O₄P[4]

  • Molecular Weight: 430.90 g/mol [3][4]

  • CAS Number: 78-43-3[4]

  • Synonyms: Phosphoric acid, tris(2,3-dichloropropyl) ester; Fyrol 32B; Celluflex FR-2[5]

The structure of TDCPP includes three chiral centers, leading to the potential for multiple stereoisomers, although commercial products are typically a racemic mixture.

TDCPP_Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 CH₂ O1->C1 C4 CH₂ O2->C4 C7 CH₂ O3->C7 C2 CH C1->C2 C3 CH₂Cl C2->C3 Cl1 Cl C2->Cl1 C5 CH C4->C5 C6 CH₂Cl C5->C6 Cl2 Cl C5->Cl2 C8 CH C7->C8 C9 CH₂Cl C8->C9 Cl3 Cl C8->Cl3

Caption: Chemical structure of Tris(2,3-dichloropropyl) phosphate (TDCPP).

Physicochemical Data Summary

The physical and chemical properties of TDCPP govern its environmental distribution, persistence, and interaction with biological systems. These properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to light yellow, transparent oily liquid[5][6]
Specific Gravity (20°C) 1.504[6]
Molecular Formula C₉H₁₅Cl₆O₄P[4]
Molecular Weight 430.90 g/mol [4]
Flash Point (open cup) 251°C[6]
Decomposition Temperature 230°C[6]
Freezing Point -6°C[6]
Vapor Pressure (25°C, est.) 2.3 x 10⁻⁷ mm Hg[7]
Water Solubility (30°C) 0.01% (100 mg/L)[6]
LogP (Octanol-Water Partition Coeff.) 4.68[4]
Elemental Composition Phosphorus: 7.2%, Chlorine: 49.4%[6]

Synthesis and Industrial Production

The industrial synthesis of TDCPP typically involves the reaction of phosphorus oxychloride (POCl₃) with an excess of epichlorohydrin. This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8] The process is conducted in batch reactors under controlled temperature conditions.

The reaction proceeds as follows:

  • Phosphorus oxychloride is charged into the reactor along with the catalyst.

  • Epichlorohydrin is added gradually while maintaining the temperature, typically between 50-80°C.[8]

  • After the addition is complete, the mixture is held at an elevated temperature to ensure the reaction goes to completion.[8]

  • The resulting crude product may contain impurities and is often used directly or may undergo a purification step.[8]

TDCPP_Synthesis POCl3 Phosphorus Oxychloride (POCl₃) Reactor Reactor Vessel (50-80°C) POCl3->Reactor Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reactor Catalyst Catalyst (e.g., AlCl₃) Catalyst->Reactor Reaction Reaction & Insulation (1-2 hours) Reactor->Reaction Heat Crude Crude TDCPP Product Reaction->Crude

Caption: Simplified workflow for the industrial synthesis of TDCPP.

Analytical Methodologies

Accurate detection and quantification of TDCPP in various matrices are critical for exposure assessment and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and sensitivity for the analysis of semi-volatile compounds like TDCPP. Electron Capture Negative Ionization (ECNI) mode is often preferred for halogenated compounds due to its high sensitivity.[9]

Experimental Protocol: TDCPP Analysis in Indoor Dust

This protocol outlines a validated method for extracting and analyzing TDCPP from dust samples.

  • Sample Preparation & Extraction:

    • Accurately weigh approximately 100 mg of sieved dust into a centrifuge tube.

    • Spike the sample with a known amount of a mass-labeled internal standard (e.g., ¹³C-TDCPP) to correct for matrix effects and recovery losses.

    • Add 10 mL of a 1:1 mixture of dichloromethane:hexane.

    • Vortex the sample for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 2500 rpm for 10 minutes to pellet the dust particles.

    • Carefully transfer the supernatant to a clean tube.

  • Extract Cleanup (Solid-Phase Extraction - SPE):

    • Prepare a solid-phase extraction (SPE) cartridge containing 4.0 g of 6% deactivated alumina.[9]

    • Load the sample extract onto the pre-conditioned cartridge.

    • Elute the analytes with 50 mL of a 50:50 mixture of dichloromethane:hexane.[9]

    • Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen.

    • Add a recovery standard (e.g., ¹³C-CDE 141) prior to analysis.[9]

  • GC-MS Instrumental Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: 15 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane.[9]

    • Injection: 1 µL via Pressurized Temperature Vaporization (PTV) inlet.

    • Oven Program: Hold at 40°C for 1 min, ramp at 18°C/min to 250°C, then 1.5°C/min to 260°C, and finally 25°C/min to 300°C, hold for 20 min.[9]

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Capture Negative Ionization (ECNI).[9]

    • Monitored Ions: Monitor characteristic ions for native TDCPP and the labeled internal standard for quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dust Dust Sample Spike1 Spike Internal Std. Dust->Spike1 Extract Solvent Extraction Spike1->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate Spike2 Spike Recovery Std. Concentrate->Spike2 GC GC Separation Spike2->GC MS MS Detection (ECNI) GC->MS Data Data Acquisition & Processing MS->Data

Caption: General analytical workflow for TDCPP determination in environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is ideal for the parent compound, LC-MS/MS is better suited for analyzing its more polar metabolites, such as bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in biological fluids like urine.[10] This analysis is crucial for human biomonitoring and exposure assessment. The methodology typically involves enzymatic deconjugation of metabolites, followed by solid-phase extraction and analysis by LC-MS/MS using atmospheric pressure chemical ionization (APCI).[10]

Toxicological Profile and Environmental Fate

Metabolism and Toxicokinetics

TDCPP can be absorbed by the human body through ingestion of contaminated dust, inhalation of indoor air, and dermal contact.[1][3] Once absorbed, it is metabolized in the liver by cytochrome P450 enzymes and glutathione S-transferases.[2] The primary metabolic pathway involves oxidative dealkylation, leading to the formation of bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is then excreted in the urine.[2][3] BDCPP is a key biomarker used to assess human exposure to TDCPP.[10]

TDCPP_Metabolism TDCPP TDCPP (Absorbed) Liver Liver (Cytochrome P450, GSTs) TDCPP->Liver Metabolism BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Liver->BDCPP Urine Urinary Excretion BDCPP->Urine

Caption: Simplified metabolic pathway of TDCPP in the human body.

Health Effects

A substantial body of evidence has linked TDCPP exposure to a range of adverse health effects.

  • Carcinogenicity: TDCPP is listed as a carcinogen under California's Proposition 65.[1] Long-term animal studies have shown increased incidences of liver, kidney, and testicular tumors.[1]

  • Genotoxicity: Studies have indicated that TDCPP is genotoxic, meaning it can damage DNA.[1][11]

  • Endocrine Disruption: Evidence from human cell and animal studies suggests that TDCPP can interfere with normal endocrine function.[1]

  • Neurotoxicity: TDCPP has been reported to induce neurotoxicity in various cell models, often by disrupting calcium signaling pathways.[11]

Environmental Persistence and Occurrence

TDCPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix. Consequently, it can leach out of products over time, contaminating indoor air and dust.[1] It is highly persistent in the environment and does not readily biodegrade.[1] Due to its widespread use and persistence, TDCPP is frequently detected in various environmental compartments, including:

  • Indoor dust and air[9]

  • Wastewater and sewage sludge[7]

  • Surface waters and sediments[12]

  • Wildlife and aquatic organisms[11][12]

Its presence in human tissues, including breast milk and seminal plasma, confirms widespread human exposure.[3][7]

Regulatory Status

Due to its toxicological profile, the use of TDCPP has faced increasing regulation. In 1977, its use in children's sleepwear was banned in the United States.[2][13] More recently, it has been designated as a carcinogen by the state of California.[14] The European Chemicals Agency (ECHA) also regards it as a suspected carcinogen.[3] These regulatory actions have prompted a shift towards alternative flame retardants, although the safety of many of these substitutes is also under investigation.

Conclusion

Tris(2,3-dichloropropyl) phosphate is a well-characterized organophosphate flame retardant with a significant history of industrial use. Its chemical structure and physicochemical properties contribute to its efficacy as a flame retardant but also to its environmental persistence and ability to bioaccumulate. Robust analytical methods, primarily based on GC-MS, are essential for monitoring its presence in the environment and assessing human exposure. The compelling evidence of its carcinogenicity, genotoxicity, and endocrine-disrupting potential has led to regulatory restrictions and underscores the importance of continued research into the health effects of this compound and its replacements.

References

  • Vertex AI Search. (n.d.). Flame Retardant TDCPP CAS 78-43-3 Tris(2,3-dichloropropyl) Phosphate Factory - Price.
  • Minnesota Department of Health. (n.d.). TDCPP and Drinking Water.
  • Google Patents. (n.d.). CN102863468A - Preparation technology of tris(2,3-dichloropropyl) phosphate.
  • U.S. Environmental Protection Agency. (n.d.). Status assessment of toxic chemicals : tris(2,3-dibromopropyl) phosphate.
  • Toxic-Free Future. (n.d.). The Chemicals.
  • Haz-Map. (n.d.). Tris(2,3-dichloropropyl) phosphate.
  • Guidechem. (n.d.). Tris(2,3-dichloropropyl) phosphate 78-43-3.
  • PubChem. (n.d.). Tris(2,3-dichloropropyl) phosphate.
  • ResearchGate. (2025). Tris (1, 3-dichloro-2-Propyl) Phosphate (TDCIPP) in the Environment and its Potential Effects on Human Health.
  • PubMed. (n.d.). Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo.
  • Google Patents. (n.d.). CN109232639B - Preparation method of tris (1, 3-dichloropropyl) phosphonate.
  • National Center for Biotechnology Information. (n.d.). Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals.
  • ACS Agricultural Science & Technology. (2025). Rapid Tris(1,3-dichloropropyl) Phosphate Degradation and Detoxification via TiO2 Nanoparticles under UV Light: Kinetics and Mechanism, Environmental Implications, and Insights into DFT.
  • ACS Publications. (n.d.). Effects of Tris(1,3-dichloro-2-propyl) Phosphate on Growth, Reproduction, and Gene Transcription of Daphnia magna at Environmentally Relevant Concentrations.
  • Wikipedia. (n.d.). Tris(1,3-dichloro-2-propyl)phosphate.
  • MDPI. (2022). Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells.
  • Green Science Policy Institute. (2009). IDENTIFICATION OF TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE AND OTHER ORGANOPHOSPHATE FLAME RETARDANTS IN U.S. INDOOR ENVIRONMENTS.
  • ResearchGate. (2025). (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry.

Sources

Exploratory

Mechanistic Toxicology and Risk Assessment of TDCPP

Executive Summary Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant (OPFR) widely used as a replacement for PentaBDE in polyurethane foams. While effective in fire suppression...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant (OPFR) widely used as a replacement for PentaBDE in polyurethane foams. While effective in fire suppression, its structural stability contributes to environmental persistence and bioaccumulation. This guide dissects the toxicological profile of TDCPP, moving beyond phenotypic observations to the molecular initiating events (MIEs) that drive adverse outcomes. Key mechanisms identified include oxidative stress-mediated apoptosis, thyroid hormone disruption, and hepatic carcinogenesis. This document provides validated experimental workflows for researchers assessing TDCPP toxicity in in vivo (Zebrafish) and in vitro (HepG2) models.

Chemical Identity and Toxicokinetics (ADME)

Understanding the metabolic fate of TDCPP is critical for interpreting toxicity data, as the parent compound and its metabolites exert distinct biological effects.

Metabolic Pathway

TDCPP is rapidly metabolized in the liver, primarily via the Cytochrome P450 system (specifically CYP3A4 and CYP1A2). The primary metabolic clearance route is oxidative dealkylation.

  • Parent: TDCPP (Lipophilic, crosses blood-brain barrier).

  • Major Metabolite: Bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[1][2][3] This is the primary urinary biomarker used in human exposure studies.

  • Minor Metabolite: 1,3-dichloro-2-propanol (1,3-DCP) – a known mutagen.

Scientist's Note: In experimental design, distinguishing between the effects of the parent compound and BDCPP is vital. While TDCPP is often more cytotoxic in vitro, BDCPP is the persistent species found in biological fluids.

Visualization: Metabolic Biotransformation

The following diagram illustrates the hepatic biotransformation pathway.

TDCPP_Metabolism TDCPP TDCPP (Parent Compound) CYP CYP3A4 / CYP1A2 (Hepatic Microsomes) TDCPP->CYP Oxidative Dealkylation BDCPP BDCPP (Major Metabolite) CYP->BDCPP Primary Pathway DCP 1,3-DCP (Mutagenic Byproduct) CYP->DCP Minor Pathway Gluc Glucuronide Conjugates (Phase II) BDCPP->Gluc Conjugation Urine Urinary Excretion BDCPP->Urine Direct Excretion Gluc->Urine

Figure 1: Hepatic biotransformation of TDCPP into its primary urinary biomarker BDCPP and mutagenic byproduct 1,3-DCP.

Molecular Mechanisms of Toxicity

TDCPP toxicity is not singular in nature; it operates through a "multi-hit" mechanism involving oxidative stress, endocrine disruption, and genomic instability.

Oxidative Stress and Apoptosis

The most consistent cellular response to TDCPP exposure is the generation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: TDCPP disrupts the mitochondrial membrane potential (

    
    ), leading to electron leakage.
    
  • ROS Accumulation: Excess superoxide anions overwhelm cellular antioxidant defenses (GSH depletion).

  • Signaling: ROS activates the Nrf2 pathway (adaptive response) initially. Sustained stress triggers the intrinsic apoptotic pathway via Caspase-3/9 activation.

Endocrine Disruption (Thyroid & Reproductive)

TDCPP acts as a thyroid hormone disruptor and a weak estrogen mimic.

  • Thyroid: It alters the HPT axis by downregulating deiodinase enzymes, often leading to decreased T4 and increased T3 levels.

  • Reproductive: It acts as an antagonist to the Androgen Receptor (AR) and can upregulate vtg (vitellogenin) expression in males, indicating estrogenicity.

Visualization: Mechanistic Pathways

Toxicity_Mechanism Exposure TDCPP Exposure ROS ROS Generation (Superoxide/H2O2) Exposure->ROS Receptor Nuclear Receptor Binding (TR / AR / ER) Exposure->Receptor Mito Mitochondrial Dysfunction ROS->Mito Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 Adaptive Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis GeneExp Altered Gene Expression (vtg, dio1) Receptor->GeneExp Hormone Hormone Imbalance (↓T4, ↑E2) GeneExp->Hormone Hormone->Apoptosis Developmental Defects

Figure 2: Dual mechanistic pathways showing oxidative stress leading to apoptosis and nuclear receptor binding leading to endocrine disruption.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent high-impact toxicological studies.

In Vivo: Zebrafish Embryotoxicity Assay (FET)

Rationale: Zebrafish embryos are the gold standard for developmental toxicology due to their transparency and genetic homology to humans. Critical Window: Exposure must begin at 0.75 hpf (hours post-fertilization) to capture the epiboly stage, which is highly sensitive to chemical disruption.[5]

Protocol Steps:

  • Embryo Collection: Collect embryos immediately after spawning. Wash in E3 medium.[6]

  • Selection: Select healthy embryos at 0.75 hpf (2-cell to 4-cell stage).

  • Exposure Setup:

    • Use 24-well plates (1 embryo/2mL or 5 embryos/2mL).

    • Vehicle Control: 0.1% DMSO (Do not exceed this; DMSO itself is toxic >0.1%).

    • Concentration Range: 0, 0.5, 5, 50 µM TDCPP.

  • Incubation: Maintain at 28.5°C with a 14h:10h light:dark cycle.

  • Endpoints (Check every 24h):

    • 24 hpf: Spontaneous movement, coagulation (mortality).

    • 48 hpf: Heartbeat, pigmentation, pericardial edema.

    • 72 hpf: Hatching rate.

    • 96 hpf: Malformations (spinal curvature), swim bladder inflation.

In Vitro: ROS Detection in HepG2 Cells

Rationale: HepG2 (human liver carcinoma) cells retain many liver-specific metabolic functions, making them ideal for studying TDCPP metabolism-induced stress.

Protocol Steps:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with TDCPP (10–100 µM) for 24 hours.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium.

    • Mechanism:[1][4][7][8][9][10] DCFH-DA enters the cell, is cleaved by esterases to DCFH, and oxidized by ROS to fluorescent DCF.

  • Incubation: Incubate for 30 mins at 37°C in the dark.

  • Analysis: Wash 3x with PBS. Analyze via Flow Cytometry (Ex/Em: 488/525 nm) or Fluorescence Microscopy.

Visualization: Zebrafish Workflow

Zebrafish_Protocol Spawn Spawning & Collection (0 hpf) Screen Screening (0.75 hpf) Spawn->Screen Dosing Dosing (Static) 0.1% DMSO Vehicle Screen->Dosing Critical Window Obs24 24 hpf: Mortality/Movement Dosing->Obs24 Obs48 48 hpf: Heartbeat/Edema Obs24->Obs48 Obs96 96 hpf: Malformations Obs48->Obs96 Analysis Statistical Analysis (ANOVA) Obs96->Analysis

Figure 3: Standardized Zebrafish Embryotoxicity Test (FET) workflow for TDCPP assessment.

Regulatory Status and Risk Assessment

The regulatory landscape for TDCPP is shifting towards restriction due to its carcinogenicity and reproductive toxicity.[11]

Toxicity Reference Values

The following data consolidates current regulatory benchmarks.

ParameterValueSpecies/SourceEndpoint
Oral LD50 2,250 mg/kgRatAcute Lethality
NOAEL (Chronic) 15 mg/kg-dayRat (2-year dietary)Renal/Hepatic toxicity
RfD (Reference Dose) ~0.005 mg/kg-dayDerived (EPA/Literature)Chronic Safety Limit
Prop 65 NSRL 5.4 µ g/day OEHHA (California)Cancer Risk (1 in 100,000)
Cancer Classification Group 2B / CarcinogenIARC / Prop 65Possible Human Carcinogen
Carcinogenicity Profile

TDCPP is listed under California Proposition 65.[11] Long-term bioassays in rats have demonstrated:

  • Liver: Hepatocellular carcinomas.

  • Kidney: Renal cortical adenomas.[9][12]

  • Testes: Leydig cell tumors.

  • Mechanism: Likely non-genotoxic promotion (via cytotoxicity and compensatory hyperplasia), though some metabolites (1,3-DCP) are genotoxic.

References

  • National Toxicology Program (NTP). (2022). Toxicology and Carcinogenesis Studies of Tris(chloropropyl) Phosphate. Link

  • California OEHHA. (2011). Evidence on the Carcinogenicity of Tris(1,3-dichloro-2-propyl) Phosphate. Link

  • Wang, Q., et al. (2015).[13] Developmental exposure to the organophosphorus flame retardant tris(1,3-dichloro-2-propyl) phosphate: Estrogenic activity, endocrine disruption and reproductive effects on zebrafish. Aquatic Toxicology. Link

  • Dishaw, L. V., et al. (2014). Is the PentaBDE replacement, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a developmental neurotoxicant?. Neurotoxicology and Teratology.[13] Link

  • US EPA. (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Chlorinated Phosphate Esters Cluster. Link

  • Fu, J., et al. (2021). Precision Biotransformation of Emerging Pollutants by Human Cytochrome P450. Environmental Science & Technology.[14][15] Link

Sources

Foundational

Carcinogenicity of Tris(2,3-dichloropropyl) phosphate

An In-depth Technical Guide to the Carcinogenicity of Tris(2,3-dichloropropyl) Phosphate (TDCPP) Executive Summary Tris(2,3-dichloropropyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant that has been...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Carcinogenicity of Tris(2,3-dichloropropyl) Phosphate (TDCPP)

Executive Summary

Tris(2,3-dichloropropyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant that has been widely used in a variety of consumer products, most notably in polyurethane foams for furniture, automotive seating, and children's products.[1] Mounting scientific evidence has led to significant concern regarding its carcinogenic potential. This guide provides a comprehensive technical overview of the carcinogenicity of TDCPP, synthesizing data from animal bioassays, human epidemiology, and mechanistic studies. Chronic oral exposure to TDCPP has been demonstrated to increase the incidence of benign and malignant tumors in the liver, kidneys, and testes of rats.[2] While human data is limited, the robust animal evidence is supported by a body of mechanistic studies indicating that TDCPP likely exerts its carcinogenic effects through a genotoxic mode of action. Key to its toxicity is its metabolic activation into reactive intermediates, including 1,3-dichloro-2-propanol (1,3-DCP) and epichlorohydrin, which are themselves classified as carcinogens.[2] In vitro and some in vivo studies have confirmed the genotoxic potential of TDCPP and its metabolites, demonstrating effects such as DNA adduct formation, mutations, and chromosomal aberrations.[2][3] This guide will dissect the toxicokinetics, detail the compelling evidence from carcinogenicity studies, elucidate the proposed mechanisms of action, and present key experimental protocols used in its evaluation.

Introduction: A Profile of a High-Production Volume Flame Retardant

Initially introduced in the 1960s, TDCPP (commercial trade names include Fyrol® FR2) became one of the primary flame retardants in flexible polyurethane foam following the phase-out of another flame retardant, PentaBDE, in 2005.[1][4] Its use was widespread, from upholstered furniture and building insulation to automotive components and children's products like car seats and nap mats.[1][5] Historically, it was even used in children's pajamas until its structural analog, tris(2,3-dibromopropyl) phosphate (TDBPP), was identified as a mutagen.[1]

TDCPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix. This property allows it to be gradually released from products into the surrounding environment, leading to its ubiquitous presence in indoor air and dust.[5] This environmental persistence and potential for human exposure have placed its toxicological profile under intense scrutiny.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₉H₁₅Cl₆O₄P
Molar Mass 430.89 g·mol⁻¹
Appearance Colorless, viscous liquid
CAS Number 13674-87-8

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of TDCPP is fundamental to comprehending its carcinogenic mechanism, as metabolism is a critical activation step.

Absorption: Humans are exposed to TDCPP through inhalation of indoor air, ingestion of contaminated dust (a primary route for children), and dermal contact with treated materials.[1] Rodent studies confirm that TDCPP is readily absorbed through both the gastrointestinal tract and the skin.[1]

Distribution and Excretion: Following absorption, TDCPP is distributed throughout the body. It has been detected in human adipose tissue, semen, and breast milk, indicating its potential to accumulate.[1] The primary route of excretion is via urine in the form of metabolites. The half-life in rats is relatively short, under five days, suggesting efficient metabolism and clearance of its metabolites.[3] One of the major urinary metabolites is bis(1,3-dichloropropyl) phosphate (BDCPP).[1]

Metabolism: The metabolism of TDCPP, primarily occurring in the liver via cytochrome P450 enzymes, is the key event that transforms the parent compound into more toxic and carcinogenic substances. This process involves dealkylation and oxidation. The metabolic pathway can generate several highly reactive and genotoxic intermediates, including 1,3-dichloro-2-propanol (1,3-DCP), epichlorohydrin, and glycidol, all of which are recognized as carcinogens.[2]

G TDCPP Tris(2,3-dichloropropyl) phosphate (TDCPP) Metabolism Hepatic Metabolism (Cytochrome P450) TDCPP->Metabolism BDCPP Bis(1,3-dichloropropyl) phosphate (BDCPP) (Urinary Metabolite) Metabolism->BDCPP DCP 1,3-dichloro-2-propanol (1,3-DCP) (Genotoxic Carcinogen) Metabolism->DCP Excretion Urinary Excretion BDCPP->Excretion Epichlorohydrin Epichlorohydrin (Genotoxic Carcinogen) DCP->Epichlorohydrin Glycidol Glycidol (Genotoxic Carcinogen) Epichlorohydrin->Glycidol

Caption: Metabolic activation pathway of TDCPP.

Evidence of Carcinogenicity

Animal Bioassays

The most definitive evidence for TDCPP's carcinogenicity comes from a two-year chronic feeding study in Sprague-Dawley rats.[2] The results demonstrated clear evidence of carcinogenic activity at multiple tissue sites.

Table 1: Summary of Carcinogenicity Findings in a 2-Year Rat Bioassay [2]

Tissue SiteSex (Male/Female)Finding
Liver Both M & FStatistically significant increase in combined benign and malignant tumors (hepatocellular adenomas and carcinomas).
Kidney Both M & FStatistically significant increase in benign tumors (renal tubular adenomas).
Testes MaleStatistically significant increase in benign tumors (interstitial cell adenomas).
Adrenal Gland FemaleEvidence of a positive trend in benign tumors.
Human Epidemiological Data

Evidence from human studies is sparse and inconclusive. A 1981 mortality study of workers at a TDCPP manufacturing plant found a higher-than-expected incidence of lung cancer deaths.[4][8] However, this study is significantly limited by its small sample size and major confounding factors, as all three workers who died from lung cancer were reported to be heavy smokers.[2] Due to these limitations, it is difficult to establish a causal link between TDCPP exposure and cancer in this cohort.[2]

Mechanisms of Carcinogenicity

A significant body of evidence suggests that TDCPP is carcinogenic via a genotoxic mode of action, driven by its metabolic activation into DNA-reactive compounds.

Genotoxicity Profile

TDCPP has a mixed but compelling genotoxicity profile. While in vivo tests have yielded inconsistent results, the compound is consistently positive in a range of in vitro assays, particularly when a metabolic activation system (like a rat liver S9 fraction) is included.[4]

  • Bacterial Mutagenicity: TDCPP is mutagenic in the Ames test (Salmonella typhimurium) in the presence of metabolic activation.[1][4] This is a cornerstone finding, indicating that its metabolites, not the parent compound, are capable of inducing gene mutations.

  • Mammalian Cell Assays: In vitro studies using mammalian cells have shown that TDCPP can induce mutations (mouse lymphoma assay), sister chromatid exchanges, and chromosomal aberrations.[2][3] It also caused malignant cell transformation in Syrian hamster embryo (SHE) cells.[2]

  • DNA Damage: There is evidence of DNA binding in the kidney, liver, and muscle of mice following in vivo exposure.[2] A recent study using human liver cells (HepG2) demonstrated that TDCPP can cause DNA strand breaks, as measured by the comet assay.[9]

Proposed Mechanistic Pathway

The carcinogenicity of TDCPP is not caused by the parent molecule itself but by the reactive electrophilic metabolites produced during its biotransformation. This metabolic activation is the critical initiating event.

  • Metabolic Activation: As shown in the toxicokinetics section, hepatic enzymes metabolize TDCPP into compounds like 1,3-DCP and epichlorohydrin.

  • DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. This is a primary form of DNA damage and a critical step in chemical carcinogenesis.

  • Mutation: If this DNA damage is not repaired by the cell's machinery before DNA replication, it can lead to permanent changes in the DNA sequence (mutations).

  • Cellular Proliferation and Tumorigenesis: Mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, can lead to uncontrolled cell growth, clonal expansion, and ultimately, the formation of tumors in target organs like the liver and kidneys.

Recent research also suggests that TDCPP can induce oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and nitric oxide.[9] This can lead to mitochondrial damage and trigger apoptotic cell death, further contributing to tissue damage and potentially promoting compensatory proliferation that can enhance tumor development.[9]

G cluster_exposure Exposure & Metabolism cluster_cellular Cellular & Molecular Events TDCPP TDCPP Exposure (Ingestion, Inhalation, Dermal) Metabolism Hepatic Metabolic Activation (P450 Enzymes) TDCPP->Metabolism Metabolites Reactive Metabolites (e.g., Epichlorohydrin, 1,3-DCP) Metabolism->Metabolites DNA_Damage DNA Adducts & Strand Breaks Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress (ROS↑) Metabolites->Oxidative_Stress Mutation Gene Mutations (Oncogenes, Tumor Suppressors) DNA_Damage->Mutation Mito_Damage Mitochondrial Dysfunction Oxidative_Stress->Mito_Damage Proliferation Uncontrolled Cell Proliferation Mutation->Proliferation Tumor Tumor Formation (Liver, Kidney, Testes) Proliferation->Tumor

Caption: Proposed mechanism of TDCPP carcinogenicity.

Key Experimental Protocols

The following protocols represent self-validating systems for assessing the genotoxic potential of chemicals like TDCPP, addressing both bacterial mutation and direct DNA damage in relevant human cells.

Ames Test (Bacterial Reverse Mutation Assay)

Causality: This assay is crucial for determining if a chemical or its metabolites can cause gene mutations. By using bacterial strains with pre-existing mutations in genes for histidine synthesis, it tests for chemicals that can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver S9 fraction is a critical experimental choice to simulate mammalian metabolism and detect chemicals, like TDCPP, that require activation to become mutagenic.

Methodology:

  • Strain Selection: Use several Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without an S9 fraction from induced rat liver homogenate.

  • Exposure: In a test tube, combine the bacterial culture, the test chemical (TDCPP at various concentrations), and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Validation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control (vehicle-treated) plates. Positive controls (known mutagens) must be run in parallel to validate the sensitivity of the assay.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Causality: This assay provides direct visual evidence of DNA damage (specifically single- and double-strand breaks) in individual cells. Using a relevant human cell line, such as the liver-derived HepG2 cell line, allows for an assessment of genotoxicity in a system that is metabolically competent and directly relevant to a target organ of TDCPP carcinogenicity.

Methodology:

  • Cell Culture and Exposure: Culture HepG2 cells to an appropriate confluency. Expose the cells to various concentrations of TDCPP (and appropriate negative/positive controls) for a defined period (e.g., 4-24 hours).

  • Cell Harvesting: Gently harvest the cells and resuspend them in a low-melting-point agarose.

  • Microgel Preparation: Pipette the cell/agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step reveals single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to a low-voltage electrophoresis. Damaged DNA (containing breaks) will relax and migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains compact in the "comet head."

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring and Validation: Using image analysis software, quantify the amount of DNA in the tail versus the head for at least 50 cells per treatment group. A statistically significant, dose-dependent increase in the comet tail moment or % tail DNA indicates a positive genotoxic effect.

Regulatory Status and Risk Assessment

The compelling evidence from animal and mechanistic studies has led several regulatory and health agencies to formally recognize the carcinogenic risk of TDCPP.

  • California Proposition 65: In 2011, TDCPP was listed as a chemical known to the state of California to cause cancer.[1] This requires businesses to provide warnings before exposing individuals to significant amounts of the chemical.[5]

  • U.S. Consumer Product Safety Commission (CPSC): A preliminary staff report concluded that TDCPP may be considered a probable human carcinogen based on sufficient evidence in animals.[2]

  • European Chemicals Agency (ECHA): ECHA regards TDCPP as a suspected carcinogen.[1]

  • National Research Council (NRC): A report prepared for the CPSC concluded that the available animal data on TDCPP provide sufficient evidence of its carcinogenicity in rats following chronic oral exposure.[2]

Conclusion

References

  • Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia. (Wikipedia) [Link]

  • Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (National Center for Biotechnology Information) [Link]

  • Evaluation of Tris (1,3-dichloro-2-propyl)phosphate, TDCPP). (CT.gov) [Link]

  • Tris(2,3-dibromopropyl) Phosphate, 15th Report on Carcinogens. (National Center for Biotechnology Information) [Link]

  • Chapter: 16 Tris (1,3-dichloropropyl-2) Phosphate. (nap.nationalacademies.org) [Link]

  • Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. (National Center for Biotechnology Information) [Link]

  • Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat. (PubMed) [Link]

  • RoC Profile: Tris(2,3-dibromopropyl) Phosphate. (National Toxicology Program) [Link]

  • Chlorinated Tris - Proposition 65 Warnings Website. (p65warnings.ca.gov) [Link]

  • Discussion - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (National Center for Biotechnology Information) [Link]

  • Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals. (National Center for Biotechnology Information) [Link]

  • Evidence on the Carcinogenicity of Tris (1,3-Dichloro-2-Propyl) Phosphate. (Office of Environmental Health Hazard Assessment) [Link]

Sources

Exploratory

The Metabolic Fate of Tris(2,3-dichloropropyl) phosphate: A Technical Guide to Biotransformation and Analysis

Foreword Tris(2,3-dichloropropyl) phosphate (TDCPP), a high-production volume organophosphate flame retardant, has become a ubiquitous presence in our environment, permeating household dust, consumer products, and conseq...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Tris(2,3-dichloropropyl) phosphate (TDCPP), a high-production volume organophosphate flame retardant, has become a ubiquitous presence in our environment, permeating household dust, consumer products, and consequently, human tissues.[1] Its detection in biological matrices has raised significant concerns regarding its potential adverse health effects, including nephrotoxicity, hepatotoxicity, and endocrine disruption.[2][3] A thorough understanding of the metabolic and biotransformation pathways of TDCPP is paramount for researchers, scientists, and drug development professionals to accurately assess its toxicological risk and to develop robust biomonitoring strategies. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of TDCPP metabolism, detailing the enzymatic processes, the resulting metabolites, and the analytical methodologies for their characterization.

Absorption, Distribution, and Excretion: The Journey of TDCPP in the Body

Following exposure through ingestion, inhalation, or dermal contact, TDCPP is readily absorbed and distributed throughout the body. Animal studies have demonstrated its presence in various tissues, with the liver and kidneys being primary sites of accumulation and metabolism.[2] The lipophilic nature of TDCPP facilitates its passage across biological membranes, leading to systemic distribution.

Excretion of TDCPP and its metabolites occurs primarily through urine and feces.[2] Biliary excretion has also been observed, suggesting the potential for enterohepatic recirculation, which could prolong the half-life of the compound and its metabolites in the body.[4] The primary urinary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), serves as a key biomarker for assessing human exposure to TDCPP.[5][6]

The Metabolic Machinery: Phase I and Phase II Biotransformation

The biotransformation of TDCPP is a two-phase process, primarily occurring in the liver, designed to increase its water solubility and facilitate its excretion.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I metabolism of TDCPP is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, a group of heme-containing monooxygenases.[7] These enzymes catalyze oxidative reactions, leading to the formation of more polar metabolites.

  • Key CYP Isoforms Involved: In vitro studies using human liver microsomes have identified CYP3A4 as a major contributor to TDCPP metabolism.[6] Other isoforms, such as CYP2B6 and CYP2E1 , have also been implicated in its biotransformation.[7] The involvement of multiple CYP isoforms highlights the complexity of TDCPP metabolism and suggests potential for inter-individual variability in metabolic rates due to genetic polymorphisms in these enzymes.

The primary oxidative reaction involves the dealkylation of one of the dichloropropyl side chains, leading to the formation of bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[2] Further oxidation can occur, leading to the formation of other hydroxylated or dehalogenated metabolites.

Phase II Metabolism: Conjugation for Enhanced Excretion

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their elimination.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) play a crucial role in the detoxification of TDCPP by catalyzing the conjugation of its electrophilic metabolites with glutathione (GSH).[2][7] While the formation of a glutathione conjugate of TDCPP has been reported, its definitive structure has yet to be fully elucidated.[2] This conjugation step is critical for neutralizing reactive intermediates that could otherwise lead to cellular damage.

The interplay between Phase I and Phase II metabolism is a delicate balance. The rate and extent of these reactions can significantly influence the toxic potential of TDCPP.

Key Metabolites of TDCPP

The biotransformation of TDCPP results in the formation of several key metabolites that are excreted in urine and feces. The identification and quantification of these metabolites are essential for understanding the metabolic pathways and for biomonitoring of human exposure.

MetaboliteAbbreviationPrimary Route of FormationSignificance
Bis(1,3-dichloro-2-propyl) phosphateBDCPPCYP-mediated dealkylation of TDCPPMajor urinary biomarker of TDCPP exposure
1,3-dichloro-2-propanolDCPHydrolysis of the phosphate ester bondA potential toxic metabolite
1,3-dichloro-2-propyl phosphatePartial hydrolysis of TDCPPMinor metabolite
3-chloro-1,2-propanediolFurther metabolism of DCPA known carcinogen
Glutathione ConjugateUnidentifiedGST-mediated conjugation of a reactive TDCPP metaboliteDetoxification product

Experimental Workflows for Studying TDCPP Metabolism

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes are a cornerstone for investigating the metabolism of xenobiotics like TDCPP. This approach allows for the characterization of metabolic pathways and the identification of the enzymes involved in a controlled environment.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TDCPP TDCPP Stock Solution Incubation_Mix Incubation Mixture (Buffer, Microsomes, TDCPP) TDCPP->Incubation_Mix Microsomes Liver Microsomes (e.g., rat, human) Microsomes->Incubation_Mix NADPH_System NADPH Regenerating System Reaction_Start Initiate Reaction (Add NADPH System) NADPH_System->Reaction_Start Pre_incubation Pre-incubation (37°C, 5 min) Incubation_Mix->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubation (37°C, time course) Reaction_Start->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Metabolite ID & Quant) LC_MSMS->Data_Analysis

In Vitro TDCPP Metabolism Workflow
  • Preparation of Reagents:

    • Prepare a stock solution of TDCPP in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., rat or human) on ice.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration typically 0.5-1.0 mg/mL), and TDCPP (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify TDCPP and its metabolites.

In Vivo Metabolism Studies in Animal Models

In vivo studies, typically conducted in rodents, provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of TDCPP in a whole-organism context.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Animal_Model Animal Model (e.g., Rats, Mice) Dosing Administer TDCPP (e.g., Oral Gavage) Animal_Model->Dosing Urine_Feces Urine & Feces Collection (Metabolic Cages) Dosing->Urine_Feces Blood Blood Sampling (Time Points) Dosing->Blood Tissue Tissue Harvesting (e.g., Liver, Kidney) Dosing->Tissue Urine_Hydrolysis Urine Sample Prep (e.g., Enzymatic Hydrolysis) Urine_Feces->Urine_Hydrolysis Extraction Extraction of Analytes Blood->Extraction Tissue_Homogenization Tissue Homogenization Tissue->Tissue_Homogenization Urine_Hydrolysis->Extraction Tissue_Homogenization->Extraction LC_MSMS_Analysis LC-MS/MS Analysis Extraction->LC_MSMS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MSMS_Analysis->PK_Analysis

Sources

Foundational

The Regulatory Labyrinth of Tris(2,3-dichloropropyl) phosphate (TDCPP): A Technical Guide for Scientists and Drug Development Professionals

Introduction: The Rise and Scrutiny of a Prevalent Flame Retardant Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP, is a chlorinated organophosphate flame retardant that has been extensively used in a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise and Scrutiny of a Prevalent Flame Retardant

Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP, is a chlorinated organophosphate flame retardant that has been extensively used in a wide array of consumer and industrial products.[1][2][3] Its primary application has been in flexible and rigid polyurethane foams, plastics, resins, and textiles to meet flammability standards.[2][4] Historically, TDCPP was even used in children's pajamas in the 1970s before concerns about its mutagenicity led to its voluntary withdrawal from that specific market.[1][4] The phase-out of other flame retardants, such as pentabromodiphenyl ether (pentaBDE), led to a resurgence in the use of TDCPP, particularly in polyurethane foam for furniture and baby products.[1][4] However, a growing body of scientific evidence highlighting its potential adverse health effects has placed TDCPP under intense regulatory scrutiny worldwide. This guide provides an in-depth analysis of the current regulatory landscape for TDCPP, grounded in the scientific data that has driven these regulatory decisions.

Toxicological Profile: The Scientific Underpinnings of Regulatory Action

The impetus for regulating TDCPP stems from a significant body of research demonstrating its potential for harm to human health and the environment. Understanding these toxicological endpoints is crucial for appreciating the causality behind the regulatory measures enacted by various bodies.

Carcinogenicity

A primary concern surrounding TDCPP is its carcinogenic potential.[1] Studies in rodents have shown that long-term oral exposure to TDCPP is associated with an increased incidence of tumors in the liver, kidneys, and testes.[1][4] Furthermore, metabolites of TDCPP have demonstrated mutagenic properties in bacterial assays, such as the Ames test.[1] This compelling evidence led to its classification as a "suspected human carcinogen" by the European Union and its listing under California's Proposition 65 as a chemical known to the state to cause cancer.[1][5][6] The genotoxic and carcinogenic risks have also been observed in human liver cells in vitro.[7]

Neurotoxicity and Developmental Effects

Emerging research has pointed towards the neurotoxic potential of TDCPP.[1] Studies have suggested that TDCPP may adversely affect brain development and function, potentially through disruption of the thyroid system.[1] Thyroid hormones are critical for normal neurodevelopment, and any interference can lead to lasting deficits.[1] Exposure to TDCPP has been shown to alter the expression of genes involved in thyroid function and has been linked to changes in thyroid hormone levels in animal studies.[1]

Endocrine Disruption and Reproductive Toxicity

TDCPP has been identified as a potential endocrine-disrupting chemical. It has been shown to interfere with hormone signaling pathways, which can have wide-ranging effects on development and reproduction.[8] Effects on the male reproductive system, specifically the testes, were noted as a critical endpoint in risk assessments.

Environmental Fate and Exposure

TDCPP is an additive flame retardant, meaning it is not chemically bound to the materials it is mixed with.[4] This characteristic allows it to leach out of products over time, leading to its widespread presence in indoor environments, including household dust.[4][7] Human exposure can occur through inhalation of contaminated air, ingestion of dust, and dermal contact.[7] Its detection in human tissues, such as breast milk and adipose tissue, confirms systemic exposure in the general population.[4][7] Environmentally, TDCPP is toxic to aquatic organisms and can persist in the environment.[9]

The Global Regulatory Landscape: A Multi-faceted Approach

The regulation of TDCPP varies significantly across different jurisdictions, reflecting diverse legislative frameworks and risk assessment priorities. The following sections detail the key regulatory statuses in major global regions.

United States: A Patchwork of Federal and State Regulations

In the United States, the regulation of TDCPP is a complex interplay between federal oversight and proactive state-level legislation.

  • Federal Level: The U.S. Environmental Protection Agency (EPA) has evaluated TDCPP under the Toxic Substances Control Act (TSCA). While a comprehensive federal ban is not in place, the EPA has identified health risks associated with TDCPP and its structurally similar compound, Tris(2-chloroethyl) phosphate (TCEP).[10] The Consumer Product Safety Commission (CPSC) previously addressed the use of a similar compound in children's clothing in the 1970s.

  • State Level - California's Proposition 65: A pivotal moment in the regulation of TDCPP in the U.S. was its listing under California's Proposition 65 in 2011 as a chemical known to cause cancer.[1][5][6] This requires businesses to provide warnings to consumers if their products can expose them to significant levels of TDCPP.[5] As of 2020, California has also banned the sale of new upholstered furniture, certain children's products, and mattresses containing more than 0.1% of TDCPP.[5][11]

  • Other State-Level Regulations: Several other states have enacted legislation restricting the use of TDCPP, particularly in children's products and residential furniture. These states include:

    • Connecticut: Banned TDCPP in products intended for children aged three and younger.[12]

    • Delaware: Prohibits TDCPP in children's products, upholstered furniture, and mattresses at concentrations above 0.1%.[13]

    • Maryland: Prohibits TDCPP in products for children under three.[12][14]

    • Massachusetts: Has regulations in place to ban certain flame retardants, including TDCPP, in children's products and residential upholstered furniture.[15][16]

    • Minnesota: Prohibits TDCPP in children's products and residential upholstered furniture at concentrations above 1000 ppm.[14]

    • New York: Banned the use of TDCPP in products for children under three.[12][14]

    • Vermont: Prohibits TDCPP in residential upholstered furniture and juvenile products.[12][14]

    • Washington: Prohibits TDCPP in children's products and residential upholstered furniture at concentrations greater than 1000 ppm.[14]

European Union: A Harmonized Approach to Consumer Protection

The European Union has taken a more centralized approach to regulating TDCPP through its comprehensive chemical legislation.

  • REACH and CLP Regulations: TDCPP is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. It is classified under the Classification, Labelling and Packaging (CLP) Regulation as a substance suspected of causing cancer (Carcinogen Category 2).[1][17]

  • Restrictions in Toys: Recognizing the vulnerability of children, the EU has implemented specific restrictions on TDCPP in toys. Under the Toy Safety Directive, TDCPP is limited to a maximum concentration of 5 mg/kg in toys intended for children under three years of age and in any toy intended to be placed in the mouth.[14][17][18] This stringent limit is based on the recommendation of the Scientific Committee on Health and Environmental Risks (SCHER), which identified a potential concern for carcinogenicity.[17][18]

Canada: A Focus on Human Health Risk

Health Canada and Environment and Climate Change Canada have assessed TDCPP under the Canadian Environmental Protection Act, 1999 (CEPA 1999). Based on their updated draft screening assessment, the Canadian government has proposed that TDCPP is harmful to human health.[14] The critical health effects identified were carcinogenicity and effects on the kidneys and testes. The government is considering regulatory and non-regulatory actions to reduce dermal exposure to TDCPP from products containing polyurethane foam, such as upholstered furniture and mattresses.[14]

Data Presentation: A Comparative Overview of Regulatory Limits

The following table summarizes the key regulatory limits and classifications for TDCPP in different jurisdictions.

JurisdictionRegulation/AgencyClassification/LimitScope
United States
CaliforniaProposition 65Listed as a carcinogenRequires warning labels
Assembly Bill 2998> 0.1% by weightNew upholstered furniture, certain children's products, and mattresses
Various StatesState-specific legislationVaries (e.g., prohibitions in children's products)Children's products, residential upholstered furniture
European Union REACH/CLPSuspected of causing cancer (Carc. 2)General chemical classification
Toy Safety Directive≤ 5 mg/kgToys for children under 3 and toys intended to be placed in the mouth
Canada CEPA 1999Proposed as harmful to human healthConsidering actions to reduce exposure from foam products

Experimental Protocols: A Framework for TDCPP Analysis

For researchers and drug development professionals, the ability to accurately detect and quantify TDCPP in various matrices is essential for compliance and safety assessment. While specific protocols can vary, the general workflow for analyzing TDCPP in consumer products or environmental samples often involves the following steps:

  • Sample Preparation:

    • Solid Samples (e.g., polyurethane foam, textiles): A representative portion of the sample is accurately weighed. The sample is then typically subjected to solvent extraction. Common solvents include acetone, hexane, or a mixture thereof. Techniques such as Soxhlet extraction or ultrasonic-assisted extraction can be employed to enhance extraction efficiency.

    • Dust Samples: Dust samples are sieved to ensure homogeneity and then extracted using similar solvent systems as solid samples.

  • Extract Cleanup: The crude extract may contain interfering substances that can affect the analytical measurement. A cleanup step, such as solid-phase extraction (SPE), is often necessary to remove these interferences and concentrate the analyte.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of TDCPP. The sample extract is injected into the GC, where TDCPP is separated from other components based on its volatility and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, which provides both qualitative (identification) and quantitative (concentration) information.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For some applications, LC-MS/MS may be preferred. This technique separates compounds in the liquid phase before detection by tandem mass spectrometry, which offers high sensitivity and selectivity.

  • Quantification: The concentration of TDCPP in the sample is determined by comparing the instrument response of the sample to that of a calibration curve prepared from certified reference standards. Internal standards are often used to correct for variations in extraction efficiency and instrument response.

Logical Relationships and Regulatory Flow

The following diagram illustrates the logical flow from scientific evidence to the implementation of regulatory actions for TDCPP.

TDCPP_Regulatory_Flow cluster_risk_assessment Risk Assessment cluster_regulatory_action Regulatory Action Carcinogenicity Carcinogenicity Studies (Rodent Bioassays, Mutagenicity Tests) RiskAssessment Health Risk Assessment by Regulatory Bodies (EPA, ECHA, Health Canada) Carcinogenicity->RiskAssessment Neurotoxicity Neurotoxicity & Developmental Studies (Thyroid Disruption) Neurotoxicity->RiskAssessment EndocrineDisruption Endocrine Disruption & Reproductive Toxicity EndocrineDisruption->RiskAssessment Exposure Exposure & Environmental Fate (Leaching from Products, Dust Contamination) Exposure->RiskAssessment Classification Hazard Classification (e.g., EU CLP 'Suspected Carcinogen') RiskAssessment->Classification Listing Listing as a Chemical of Concern (e.g., California Proposition 65) RiskAssessment->Listing Restriction Restrictions and Bans (e.g., EU Toy Safety Directive, US State-level bans) RiskAssessment->Restriction

Caption: Logical flow from scientific evidence to regulatory action for TDCPP.

Conclusion and Future Outlook

The regulatory status of Tris(2,3-dichloropropyl) phosphate is a dynamic and evolving field. The transition from its widespread use to increasing restriction is a clear example of how scientific understanding of chemical risks can drive policy changes to protect public health and the environment. For researchers, scientists, and drug development professionals, a thorough understanding of this regulatory landscape is paramount for ensuring product compliance, mitigating potential liabilities, and making informed decisions about chemical use.

The trend towards stricter regulation of TDCPP is likely to continue, with more jurisdictions expected to adopt restrictions or outright bans. This will necessitate the development and adoption of safer alternatives in manufacturing processes. Continued research into the long-term health effects of TDCPP and other organophosphate flame retardants will be crucial for refining risk assessments and informing future regulatory actions. Professionals in the field must remain vigilant in monitoring these developments to navigate the complex and ever-changing regulatory requirements for chemicals in consumer and industrial applications.

References

  • California Environmental Protection Agency. (n.d.). Chlorinated Tris. P65Warnings.ca.gov. Retrieved from [Link]

  • California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2011, October 28). tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Listed Effective October 28, 2011 as Known to the State to Cause Cancer. OEHHA. Retrieved from [Link]

  • Canada.ca. (2020, October 17). Updated risk management scope for TCPP and TDCPP. Retrieved from [Link]

  • Canada.ca. (n.d.). TCPP and TDCPP. Retrieved from [Link]

  • EUR-Lex. (2014, June 21). Commission Directive 2014/79/EU of 20 June 2014 amending Appendix C of Annex II to Directive 2009/48/EC of the European Parliament and of the Council on the safety of toys, as regards TCEP, TCPP and TDCP. Retrieved from [Link]

  • European Commission. (2014, June 20). TCEP (Tris(2-chloroethyl) phosphate) and similar flame retardants strictly limited in toys. Retrieved from [Link]

  • Foresight Management. (2024, September 25). EPA Concludes Tris(2-chloroethyl) Phosphate (TCEP) Poses Unreasonable Risks to Health and Environment. Retrieved from [Link]

  • General Assembly of Connecticut. (n.d.). AN ACT CONCERNING TOXIC FLAME RETARDANTS IN CHILDREN'S PRODUCTS. Retrieved from [Link]

  • Mass.gov. (n.d.). 310 CMR 78.00: Ban of Covered Products Containing Certain Flame Retardants. Retrieved from [Link]

  • MDPI. (2022, January 7). Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Tris-(1,3 – dicholorisopropyl) phosphate (TDCPP) Toxicological Summary Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals. In Toxicological Risks of Selected Flame-Retardant Chemicals. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). Tris(2,3-dichloropropyl) phosphate. Retrieved from [Link]

  • Regulations.gov. (2011, July 1). tris(1,3-dichloro-2-propyl) phosphate. Retrieved from [Link]

  • Stinson LLP. (2016, June 14). Flame Retardants: A Guide to Current State Regulations. Retrieved from [Link]

  • TUV Rheinland. (n.d.). US - Delaware Bans Flame Retardants in Certain Consumer Prod. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(1,3-dichloro-2-propyl)phosphate. Retrieved from [Link]

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Exploratory

Chemical Inhibition and Physical Quenching: A Technical Guide to Flame Retardant Mechanisms

Executive Summary Objective: This technical guide dissects the molecular and thermodynamic mechanisms of flame retardants (FRs), specifically designed for researchers in materials science and toxicology. Core Thesis: Fla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide dissects the molecular and thermodynamic mechanisms of flame retardants (FRs), specifically designed for researchers in materials science and toxicology. Core Thesis: Flame retardancy is not a singular property but a multi-modal intervention in the combustion cycle.[1] Effective inhibition requires interrupting the "Fire Tetrahedron" at specific kinetic checkpoints: scavenging high-energy radicals in the gas phase, promoting cross-linked char formation in the condensed phase, or endothermic heat sinking. Relevance: As regulatory pressure mounts against persistent organic pollutants (POPs), understanding these mechanisms is critical for developing non-halogenated alternatives with favorable toxicological profiles.

Fundamental Thermodynamics: The Kinetic Checkpoints

Combustion is an exothermic, radical-propagated chain reaction. To extinguish a flame, an FR must intervene in one of four modalities (The Fire Tetrahedron):

  • Fuel: Reduce the concentration of volatile combustibles.

  • Heat: Endothermic cooling to drop the system below the pyrolysis temperature (

    
    ).
    
  • Oxygen: Dilution of the gas phase with inert species (

    
    ).
    
  • Chain Reaction: Chemical scavenging of propagating radicals (

    
    ).
    

Mechanism I: Gas Phase Inhibition (Radical Scavenging)

Primary Agents: Halogenated Flame Retardants (HFRs) – Brominated (BFRs) and Chlorinated (CFRs).

The Mechanism

The gas phase combustion of hydrocarbons relies on high-energy chain carriers, specifically the hydrogen radical (


) and the hydroxyl radical (

). These radicals drive the exothermic oxidation of CO to

, which releases the majority of the heat in a fire.

HFRs function as "radical traps." The mechanism follows a distinct kinetic sequence:

  • Release: The carbon-halogen bond (

    
    ) breaks at a temperature slightly below the polymer's ignition point.
    
  • Formation of Inhibitor: The halogen radical (

    
    ) abstracts a hydrogen from the polymer fuel (
    
    
    
    ) to form the hydrogen halide (
    
    
    ).
    
    
    is the actual flame retardant.
    [2]
  • Scavenging:

    
     reacts with highly reactive 
    
    
    
    and
    
    
    radicals, replacing them with the much less reactive
    
    
    radical. This effectively terminates the chain reaction.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle where


 neutralizes high-energy radicals.

GasPhaseMechanism Precursor Halogenated FR (R-X) X_Radical Halogen Radical (X•) Precursor->X_Radical Thermal Decomp HX_Inhibitor Inhibitor (HX) X_Radical->HX_Inhibitor + Polymer (RH) Stable Stable Products (H₂ / H₂O) HX_Inhibitor->Stable + H• / OH• Combustion Combustion Chain (H• / OH•) Combustion->Stable Radical Trapping Stable->X_Radical Regeneration (Cycle Continues)

Figure 1: The catalytic radical scavenging cycle of halogenated flame retardants. The HX species acts as the primary inhibitor, converting high-energy radicals into stable molecules.

Mechanism II: Condensed Phase (Intumescence)

Primary Agents: Phosphorus-Nitrogen-Carbon (P-N-C) systems.

The Mechanism

Intumescence is a condensed-phase mechanism that builds a physical barrier (char) between the heat source and the fuel.[3] Unlike gas-phase inhibitors, this system requires three synergistic components:

  • Acid Source: Usually Ammonium Polyphosphate (APP). Decomposes to yield phosphoric acid.[1]

  • Carbon Source (Char Former): A polyol like Pentaerythritol (PER).

  • Blowing Agent (Spumific): Melamine or Urea. Decomposes to release inert gas (

    
    ).
    

The Cascade: Upon heating, the acid source releases polyphosphoric acid, which phosphorylates the carbon source (esterification). This ester dehydrates, forming a cross-linked inorganic-organic char. Simultaneously, the blowing agent releases gas, expanding the char into a multicellular foam. This foam insulates the substrate (thermal conductivity


).
Intumescent Pathway Visualization

Intumescence Acid Acid Source (APP) AcidRelease Release of Polyphosphoric Acid Acid->AcidRelease T > 200°C Carbon Carbon Source (PER) Ester Esterification (Phosphate Ester) Carbon->Ester Gas Blowing Agent (Melamine) Expansion Gas Release (N₂, NH₃) Gas->Expansion T > 250°C AcidRelease->Ester + Carbon Source Dehydration Dehydration & Cross-linking Ester->Dehydration Char Char Dehydration->Char Expansion->Char Swelling

Figure 2: The synergistic cascade of intumescent char formation. Acid catalysis and gas release must occur simultaneously to swell the carbonaceous layer.

Mechanism III: Endothermic Cooling (Metal Hydroxides)

Primary Agents: Aluminum Trihydrate (ATH) and Magnesium Hydroxide (MDH).[4]

This mechanism is purely physical. It relies on the "heat sink" effect. When the mineral filler reaches its decomposition temperature, it undergoes an endothermic reaction, releasing water vapor.[5] This absorbs heat from the polymer and dilutes the fuel mix.[4][6]

Comparative Data: ATH vs. MDH

Researchers must select the hydroxide based on the processing temperature of the polymer matrix to prevent premature decomposition during extrusion.

FeatureAluminum Trihydrate (ATH)Magnesium Hydroxide (MDH)
Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


Decomp.[4] Onset (

)
~200 - 220°C~330 - 340°C
Enthalpy of Decomp. ~1050 J/g~1300 - 1400 J/g
Target Polymers PVC, PE, EVA (Low temp processing)PP, PA, ABS (High temp processing)
pH Stability Amphoteric (Sensitive to acid/base)Basic (Acid scavenger)

Toxicology & Safety (Drug Development Perspective)

For professionals in drug development and toxicology, the shift from Halogenated FRs to Organophosphorus FRs (OPFRs) presents new safety profiles.

  • PBDEs (Legacy): High bioaccumulation, endocrine disruption, neurotoxicity.

  • OPFRs (Current): While less persistent, recent zebrafish models indicate potential neurodevelopmental toxicity similar to chlorpyrifos (organophosphate pesticide).

  • Actionable Insight: When designing novel FR molecules, screen for acetylcholinesterase (AChE) inhibition and developmental neurotoxicity early in the pipeline.

Experimental Validation Protocol: Cone Calorimetry

Standard: ASTM E1354 / ISO 5660 Purpose: To quantify the Heat Release Rate (HRR), the single most critical variable in fire hazard assessment.

Causal Methodology

Do not simply "run the sample." The protocol must be rigorous to ensure the data reflects the mechanism (e.g., char stability vs. gas phase inhibition).

Step-by-Step Workflow:

  • Sample Prep: Condition specimens (100mm x 100mm) at 23°C/50% RH for 48 hours. Wrap edges in aluminum foil to prevent "edge burning" artifacts, ensuring 1D heat transfer.

  • Baseline Calibration: Calibrate the oxygen analyzer to 20.95%

    
    . The principle is Oxygen Consumption Calorimetry : for most organics, 13.1 MJ of heat is released per 1 kg of 
    
    
    
    consumed.[7]
  • Irradiance Selection: Set the conical heater to 35 kW/m² (simulating developing fire) or 50 kW/m² (fully developed fire).

  • Ignition: Introduce the spark igniter. Record Time to Ignition (TTI) .

  • Data Acquisition:

    • HRR (kW/m²): Monitor the peak. A sharp reduction in Peak HRR indicates effective flame inhibition.

    • MLR (Mass Loss Rate): If MLR drops but HRR stays high, the combustion efficiency has increased (bad).

    • SEA (Specific Extinction Area): Measures smoke toxicity.

  • Post-Test Analysis: Inspect the residue.

    • Fluffy/Expanded: Intumescent mechanism.[8]

    • White Powder: Metal oxide residue (ATH/MDH).[4]

    • Hard Crust: Cross-linked char.

References

  • Morgan, A. B., & Gilman, J. W. (2013). An Overview of Flame Retardancy Mechanisms of Polymeric Materials. Fire and Materials.

  • ASTM International. (2023). ASTM E1354-23: Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter.

  • Camino, G., et al. (1989). Mechanism of Intumescence in Fire Retardant Polymers. Polymer Degradation and Stability.[4][9]

  • Hull, T. R., et al. (2014). Fire retardancy of polymers: New strategies and mechanisms. Royal Society of Chemistry.

  • Noyes, P. D., et al. (2015).[10] Evaluating the developmental toxicity of organophosphate flame retardants in zebrafish. Toxicological Sciences.

  • Albemarle Corporation. (2022). Technical Data Sheet: Saytex® Flame Retardants.

Sources

Foundational

Environmental persistence and degradation of TDCPP

Topic: Environmental Persistence and Degradation of TDCPP: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Persistence and Degradation of TDCPP: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant (OPFR) widely utilized in polyurethane foams, textiles, and automotive components. As a replacement for polybrominated diphenyl ethers (PBDEs), its environmental ubiquity has surged, raising critical concerns regarding its persistence, bioaccumulation, and toxicity.

For drug development and toxicology professionals, TDCPP presents a unique case study in metabolic disruption and recalcitrance . Unlike many pharmaceuticals designed for clearance, TDCPP exhibits significant resistance to abiotic hydrolysis and standard microbial degradation, yet undergoes rapid metabolic transformation in mammalian systems to bis(1,3-dichloro-2-propyl) phosphate (BDCPP). This guide synthesizes the physicochemical determinants of this persistence, detailed degradation mechanisms, and validated analytical protocols for detection.

Part 1: Physicochemical Determinants of Persistence

The environmental fate of TDCPP is dictated by its specific physicochemical properties. Its high hydrophobicity drives sorption to sediments and organic matter, effectively sequestering it from the aqueous phase where hydrolysis might occur.

Table 1: Physicochemical Profile of TDCPP

ParameterValueEnvironmental Implication
Molecular Weight 430.9 g/mol Facilitates transport via dust and suspended particulate matter.
Log Kow ~3.65Moderate-to-high lipophilicity; indicates strong potential for bioaccumulation and sorption to soil/sediment organic carbon.
Henry’s Law Constant

atm-m³/mol
Extremely low volatility from water bodies; volatilization is not a significant removal pathway.[1]
Water Solubility Low (~7 mg/L)Limits bioavailability for aqueous degradation; promotes partitioning into lipid tissues and sediments.
Vapor Pressure

Pa (25°C)
Semi-volatile; prone to long-range atmospheric transport bound to particulates.

Part 2: Abiotic Degradation Mechanisms

TDCPP is characterized by its steric bulk and the presence of halogen atoms, which shield the central phosphorus atom from nucleophilic attack.

Hydrolysis

Hydrolysis of TDCPP is pH-dependent but generally slow under environmental conditions (


).
  • Mechanism: Nucleophilic attack by water or hydroxide ions on the phosphorus center, leading to the cleavage of the ester bond.

  • Kinetics: The half-life in neutral water exceeds 60 days , classifying it as persistent.

  • Catalysis: Degradation rates increase significantly at high pH (

    
    ) due to the stronger nucleophilicity of 
    
    
    
    ions compared to
    
    
    .
Photolysis
  • Direct Photolysis: TDCPP exhibits negligible absorption in the solar UV spectrum (

    
    ), rendering direct photolysis ineffective in natural waters.
    
  • Advanced Oxidation Processes (AOPs): Research demonstrates that UV irradiation in the presence of photocatalysts (e.g.,

    
    ) or oxidants (
    
    
    
    ) can degrade TDCPP. The mechanism involves the generation of hydroxyl radicals (
    
    
    ), which abstract hydrogen atoms or add to the alkyl chain, initiating fragmentation.

Part 3: Biotic Degradation & Metabolism

This section bridges environmental microbiology with mammalian toxicology, highlighting the divergence in TDCPP stability between ecosystems and biological organisms.

Microbial Degradation (Environmental)

While generally recalcitrant in standard activated sludge (MITI test: 0-4% degradation in 4 weeks), specific bacterial strains have evolved phosphotriesterase enzymes capable of cleaving TDCPP.

  • Key Strains: Achromobacter sp.[2][3] BWTL6 and Rhizobium sp.[2][3] BWTL7.

  • Efficacy: These strains have demonstrated

    
     removal of TDCPP (
    
    
    
    ) within 7 days in mineral salt media.
  • Pathway: The primary biotic pathway involves sequential de-alkylation:

    
    
    
Mammalian Metabolism (Toxicology/Drug Dev)

In contrast to its environmental stability, TDCPP is rapidly metabolized in mammalian systems.

  • Primary Metabolite: Bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[4][5]

  • Enzymatic Driver: Cytochrome P450 enzymes (Phase I) and subsequent conjugation (Phase II).

  • Toxico-Kinetic Insight: In mouse models, saturation of metabolic pathways occurs at high doses, altering excretion profiles. For drug developers, BDCPP serves as the critical biomarker for exposure assessment, rather than the parent compound.

Visualization: Degradation & Metabolic Pathways [3][6]

TDCPP_Pathways cluster_env Environmental / Microbial cluster_mam Mammalian System TDCPP TDCPP (Parent Compound) BDCPP BDCPP (Primary Metabolite) TDCPP->BDCPP Hydrolysis (Env) CYP450 (Mammalian) MDCPP MDCPP (Mono-ester) BDCPP->MDCPP Bacterial Phosphodiesterase Conj Glucuronide Conjugates BDCPP->Conj Phase II Metabolism (Mammalian Urine) Phos Inorganic Phosphate + Chlorinated Alcohols MDCPP->Phos Mineralization

Figure 1: Comparative degradation pathways of TDCPP in environmental (microbial) vs. mammalian systems.

Part 4: Analytical Methodologies

Accurate quantification requires distinguishing between the parent (TDCPP) and its polar metabolite (BDCPP).

Table 2: Analytical Protocols

AnalyteMatrixExtraction MethodInstrumentationIonization Mode
TDCPP Water/SedimentSolid Phase Extraction (Bond Elut PPL) or Liquid-Liquid Extraction (DCM)GC-MSElectron Impact (EI) or Electron Capture Negative Ionization (ECNI)
BDCPP Urine/SerumMixed-mode Anion Exchange SPELC-MS/MSESI Negative / APCI Negative

Key Technical Note: For LC-MS/MS analysis of BDCPP, use APCI negative mode to minimize matrix suppression common in ESI. Monitor the transition


 (phosphate fragment).

Part 5: Experimental Protocol: Microbial Degradation Assay

This protocol is designed to validate the degradation potential of specific microbial isolates against TDCPP. It is a self-validating system using abiotic controls and internal standards.

Phase 1: Preparation
  • Medium: Prepare Mineral Salt Medium (MSM) containing no carbon or phosphorus source.

  • Stock Solution: Dissolve TDCPP in methanol to create a

    
     stock.
    
  • Inoculum: Harvest cells of Achromobacter sp. or Sphingobium sp. in late log phase (

    
    ). Wash twice with MSM to remove residual nutrients.
    
Phase 2: Degradation Setup
  • Experimental Group: MSM + TDCPP (

    
     final) + Bacterial Suspension (
    
    
    
    ).
  • Abiotic Control: MSM + TDCPP (

    
    ) + Sodium Azide (
    
    
    
    ) or autoclaved cells.
  • Biotic Control: MSM + Glucose + Bacteria (to verify cell viability).

  • Incubation: Incubate at

    
    , 150 rpm, in the dark (to prevent photolysis).
    
Phase 3: Sampling & Extraction (Timepoints: 0, 1, 3, 5, 7 days)
  • Aliquot: Remove

    
     of culture.
    
  • Quench: Add

    
     acetonitrile to lyse cells and stop enzymatic activity.
    
  • Internal Standard: Spike with

    
     of d15-TDCPP  or 13C-TDCPP .
    
  • Centrifugation: Spin at

    
     for 10 min.
    
  • Filtration: Filter supernatant through

    
     PTFE filter.
    
Phase 4: Analysis
  • Inject into LC-MS/MS or GC-MS (as per Table 2).

  • Calculation: Determine degradation percentage using the ratio of TDCPP/Internal Standard area, normalized to the Abiotic Control to account for any passive sorption or hydrolysis.

Visualization: Experimental Workflow

Exp_Workflow Start Inoculum Prep (Wash cells 2x MSM) Setup Setup Microcosms 1. Exp (Cells + TDCPP) 2. Abiotic Ctrl (Azide + TDCPP) Start->Setup Incubate Incubation 30°C, Dark, 150 rpm Setup->Incubate Sample Sampling (0, 1, 3, 5, 7 days) + Quench (Acetonitrile) Incubate->Sample At Timepoints Extract Extraction Spike IS (d15-TDCPP) -> Centrifuge -> Filter Sample->Extract Analyze Quantification LC-MS/MS or GC-MS Extract->Analyze

Figure 2: Step-by-step workflow for the microbial degradation assay of TDCPP.

References

  • Biotic Degradation: Nguyen, T. L. A., et al. (2025). "Isolation of bacteria capable of degrading organophosphate flame retardants." ResearchGate.[7]

  • Metabolism: Farhat, A., et al. (2014). "Time-dependent effects of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) on mRNA expression." Environmental Toxicology and Chemistry.

  • Analytical Methods: Cooper, E. M., et al. (2011).[8] "Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Physicochemical Properties: PubChem. "Tris(1,3-dichloro-2-propyl) phosphate | C9H15Cl6O4P | CID 26177."[9] National Library of Medicine.

  • Toxicity & Metabolism: Morris, A. M., et al. (2023). "Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice." Endocrinology.

Sources

Exploratory

A Comprehensive Technical Guide to Human Exposure Pathways of Tris(2,3-dichloropropyl) phosphate (TDCPP)

Abstract Tris(2,3-dichloropropyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant that has been extensively used in a variety of consumer and industrial products. Its widespread application, coupled wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(2,3-dichloropropyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant that has been extensively used in a variety of consumer and industrial products. Its widespread application, coupled with its additive nature in polymers, has led to its ubiquitous presence in indoor environments and subsequent human exposure. This in-depth technical guide synthesizes the current scientific understanding of the primary human exposure pathways to TDCPP. We will explore the journey of TDCPP from its sources in consumer products to its absorption and metabolism in the human body, providing a detailed analysis of the ingestion, inhalation, and dermal absorption routes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TDCPP exposure to inform risk assessments, toxicological studies, and the development of safer alternatives.

Introduction: The Persistence of a Legacy Flame Retardant

Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP or "chlorinated Tris," was introduced as a flame retardant in the 1970s. It has been incorporated into a wide array of products, including polyurethane foam in furniture and baby products, plastics in electronics, and textiles.[1][2] Although its production and use have been voluntarily phased out by some manufacturers due to health concerns, its legacy of use means that it remains a significant contaminant in indoor environments.[1]

TDCPP is an additive flame retardant, meaning it is not chemically bound to the materials it is mixed with. This characteristic allows it to leach out of products over time, contaminating indoor air and dust, which then serve as primary sources of human exposure.[1] The general population can be exposed to TDCPP through various pathways, including dermal contact with products containing the chemical.[3]

Primary Pathways of Human Exposure to TDCPP

Human exposure to TDCPP is a multi-faceted process occurring through three primary pathways: ingestion, inhalation, and dermal absorption. The relative contribution of each pathway can vary depending on an individual's age, behavior, and environment.

Ingestion: The Dominant Pathway, Especially for Children

Ingestion of contaminated dust is considered a major route of exposure to TDCPP, particularly for infants and young children.[4] This is due to their frequent hand-to-mouth behaviors and proximity to the floor, where dust accumulates.[4]

  • Household Dust as a Reservoir: Numerous studies have detected TDCPP in household dust, often at significant concentrations.[5][6] The chemical migrates from consumer products into the surrounding environment, where it sorbs to dust particles.

  • Dietary Intake: While dust is a primary source of ingestion, dietary intake can also contribute to overall exposure.[7] TDCPP can enter the food chain through environmental contamination of soil and water, leading to its presence in some food products.

Inhalation: A Continuous Low-Dose Exposure

Inhalation of indoor air containing TDCPP is another significant pathway of exposure.[8][9] TDCPP can volatilize from products into the air, leading to chronic, low-level inhalation.

  • Indoor Air Contamination: The concentration of TDCPP in indoor air can be influenced by factors such as the number and age of TDCPP-containing products in a room, ventilation rates, and temperature.

  • Occupational Exposure: Workplaces where TDCPP was produced or used may have higher airborne concentrations, leading to increased inhalation exposure for workers.[3]

Dermal Absorption: Direct Contact with Contaminated Surfaces

Dermal absorption occurs through direct skin contact with products containing TDCPP or with contaminated dust.[8][10] While often considered a less significant pathway compared to ingestion for the general population, it can be a notable route of exposure in certain scenarios.

  • Product Contact: Direct contact with polyurethane foam in furniture, car seats, or other products can lead to the transfer of TDCPP to the skin.[10]

  • Dust Contact: Settled dust on surfaces can also be a source of dermal exposure, particularly for children playing on the floor.[11]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Once TDCPP enters the body, it undergoes a series of processes including absorption, distribution to various tissues, metabolism into other compounds, and eventual excretion.

  • Absorption: Rodent studies have demonstrated that TDCPP is readily absorbed through the gastrointestinal tract and the skin.[4][12]

  • Distribution: Following absorption, TDCPP is distributed to various tissues, including the liver, kidneys, lungs, and adipose tissue.[12] It has also been detected in human breast milk, semen, and fat, indicating its ability to accumulate in the body.[4][5]

  • Metabolism: The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[12][13] This metabolite is commonly measured in urine as a biomarker of TDCPP exposure.[13]

  • Excretion: TDCPP and its metabolites are primarily excreted in the urine.[12] The relatively short half-life of TDCPP in the body suggests that urinary metabolite levels reflect recent exposure.[1]

Quantifying Human Exposure: Biomonitoring and Environmental Assessment

Assessing human exposure to TDCPP is crucial for understanding potential health risks. This is typically achieved through biomonitoring and environmental sampling and analysis.

Biomonitoring of TDCPP Exposure

The most common method for assessing human exposure to TDCPP is through the measurement of its metabolite, BDCPP, in urine.[2][13] This provides a direct measure of the amount of TDCPP that has been absorbed and metabolized by the body.

Table 1: Reported Concentrations of TDCPP and its Metabolite in Human Samples

Sample MatrixAnalyteConcentration RangeReference
UrineBDCPP62.1 - 1760 pg/mL[5]
Breast MilkTDCPP162 ng/g lipid weight[5]
Adipose TissueTDCPP260 ng/g[5]
SemenTDCPPDetected[4]
Environmental Assessment of TDCPP

Measuring TDCPP concentrations in environmental media, such as indoor dust and air, provides valuable information about potential sources and pathways of exposure.

Table 2: Reported Concentrations of TDCPP in Environmental Samples

Environmental MatrixConcentration RangeReference
Household Dust>2 to 50 ppm[5]
Indoor AirVaries[8][14]
Surface Water< 0.5 ppb[6]
Wastewater EffluentDetected at low levels[6]

Methodologies for TDCPP Exposure Assessment

Accurate and reliable methods are essential for quantifying TDCPP in both biological and environmental samples.

Protocol: Analysis of TDCPP in Indoor Dust

This protocol outlines a standard method for the extraction and analysis of TDCPP from indoor dust samples using gas chromatography-mass spectrometry (GC-MS).

Step-by-Step Methodology:

  • Sample Collection: Collect a representative sample of dust from the area of interest using a standardized collection method (e.g., vacuum sock or wipe).

  • Sieving: Sieve the dust sample to obtain a uniform particle size.

  • Extraction: Extract a known mass of the sieved dust with an appropriate organic solvent (e.g., hexane/dichloromethane mixture) using a technique such as sonication or Soxhlet extraction.

  • Cleanup: Clean up the extract to remove interfering compounds using solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Analysis: Analyze the cleaned-up extract using GC-MS. Operate the GC-MS in either electron impact (EI) or electron capture negative ionization (ECNI) mode for optimal sensitivity and selectivity.[14]

  • Quantification: Quantify the concentration of TDCPP in the sample using an internal standard and a calibration curve prepared from certified reference standards.

Protocol: Biomonitoring of BDCPP in Urine

This protocol describes a common method for the analysis of the TDCPP metabolite, BDCPP, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Sample Collection: Collect a spot urine sample in a sterile container.

  • Enzymatic Deconjugation: Treat the urine sample with β-glucuronidase/sulfatase to hydrolyze any conjugated BDCPP metabolites.

  • Solid-Phase Extraction (SPE): Load the treated urine sample onto an SPE cartridge to extract and concentrate the BDCPP.

  • Elution: Elute the BDCPP from the SPE cartridge with an appropriate solvent.

  • Analysis: Analyze the eluate using LC-MS/MS. The use of tandem mass spectrometry provides high selectivity and sensitivity for the detection of BDCPP.

  • Quantification: Quantify the concentration of BDCPP in the urine sample using an isotopically labeled internal standard and a calibration curve.

Visualizing Exposure Pathways and Analytical Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Diagram: Human Exposure Pathways to TDCPP

TDCPP_Exposure_Pathways cluster_sources Sources of TDCPP cluster_environment Environmental Media cluster_human Human Exposure & Uptake Furniture Furniture (Polyurethane Foam) IndoorAir Indoor Air Furniture->IndoorAir Volatilization HouseholdDust Household Dust Furniture->HouseholdDust Leaching Human Human Furniture->Human Dermal Absorption (Direct Contact) Electronics Electronics (Plastics) Electronics->IndoorAir Volatilization Electronics->HouseholdDust Leaching BabyProducts Baby Products BabyProducts->HouseholdDust Leaching Textiles Textiles Textiles->HouseholdDust Leaching IndoorAir->Human Inhalation HouseholdDust->Human Ingestion (Hand-to-Mouth) HouseholdDust->Human Dermal Absorption (Dust Contact)

Caption: Primary pathways of human exposure to TDCPP from consumer products.

Diagram: Analytical Workflow for TDCPP in Dust

TDCPP_Dust_Analysis SampleCollection 1. Dust Sample Collection Sieving 2. Sieving SampleCollection->Sieving Extraction 3. Solvent Extraction Sieving->Extraction Cleanup 4. Extract Cleanup (SPE) Extraction->Cleanup Analysis 5. GC-MS Analysis Cleanup->Analysis Quantification 6. Quantification Analysis->Quantification

Sources

Foundational

An In-depth Technical Guide to the Neurotoxicity of Tris(2,3-dichloropropyl) phosphate (TDCPP)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the neurotoxic effects of the flame retardant Tris(2,3-dichloropropyl) phosphate (TDCPP). It delves in...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the neurotoxic effects of the flame retardant Tris(2,3-dichloropropyl) phosphate (TDCPP). It delves into the molecular mechanisms of TDCPP-induced neurotoxicity, details established in vitro and in vivo experimental models, and offers step-by-step protocols for key assessment methodologies.

Introduction

Tris(2,3-dichloropropyl) phosphate (TDCPP) is an organophosphate flame retardant that has been widely used in a variety of consumer products, including furniture foam, electronics, and textiles.[1] Its persistence in the environment and detection in human tissues have raised significant concerns about its potential adverse health effects.[2] A growing body of scientific evidence has identified TDCPP as a neurotoxicant, with exposure linked to a range of neurological impairments.[3][4] This guide synthesizes the current understanding of TDCPP neurotoxicity, providing a technical resource for the scientific community to facilitate further research and the development of potential therapeutic interventions.

Mechanisms of TDCPP-Induced Neurotoxicity

The neurotoxic effects of TDCPP are multifaceted, involving several interconnected cellular and molecular pathways. Unlike some organophosphates that primarily act through cholinesterase inhibition, TDCPP's neurotoxicity is largely attributed to other mechanisms.[5]

Oxidative Stress

A primary mechanism underlying TDCPP's neurotoxicity is the induction of oxidative stress.[2] Exposure to TDCPP has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to cellular damage.[3] This oxidative imbalance disrupts normal cellular function and can trigger apoptotic pathways.

Neuroinflammation

TDCPP exposure can provoke neuroinflammatory responses. Studies have demonstrated that TDCPP can activate microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory cytokines and chemokines.[2] This inflammatory cascade can contribute to neuronal damage and the progression of neurodegenerative processes.

Mitochondrial Damage

Mitochondria are critical for neuronal function, and their impairment is a key feature of TDCPP-induced neurotoxicity.[2] TDCPP can disrupt mitochondrial morphology and function, leading to decreased ATP production, altered calcium homeostasis, and the release of pro-apoptotic factors.

Epigenetic Regulation

Emerging evidence suggests that TDCPP can induce epigenetic modifications, such as changes in DNA methylation, which can alter gene expression profiles related to neuronal development and function.[2] These epigenetic changes may contribute to the long-term neurological consequences of TDCPP exposure.

Ferroptosis

Recent studies have implicated ferroptosis, an iron-dependent form of programmed cell death, in TDCPP-induced neurotoxicity.[6] TDCPP exposure has been shown to alter the expression of proteins involved in iron metabolism and lipid peroxidation, key events in the ferroptosis pathway.

TDCPP TDCPP Exposure ROS Increased ROS (Oxidative Stress) TDCPP->ROS Neuroinflammation Microglial Activation (Neuroinflammation) TDCPP->Neuroinflammation Mitochondria Mitochondrial Dysfunction TDCPP->Mitochondria Epigenetics Epigenetic Alterations TDCPP->Epigenetics Ferroptosis Ferroptosis TDCPP->Ferroptosis Neurotoxicity Neuronal Damage & Neurotoxicity ROS->Neurotoxicity Neuroinflammation->Neurotoxicity Mitochondria->Neurotoxicity Epigenetics->Neurotoxicity Ferroptosis->Neurotoxicity

Key mechanistic pathways of TDCPP-induced neurotoxicity.

Experimental Models for Studying TDCPP Neurotoxicity

A variety of in vitro and in vivo models are utilized to investigate the neurotoxic effects of TDCPP. The choice of model depends on the specific research question, with each offering unique advantages for dissecting the underlying mechanisms.

In Vitro Models
  • PC12 Cells: This rat pheochromocytoma cell line is widely used as a model for neuronal differentiation and neurotoxicity studies.[5] PC12 cells can be induced to differentiate into a neuron-like phenotype, making them suitable for assessing effects on neurite outgrowth and cell viability.[7]

  • SH-SY5Y Cells: A human neuroblastoma cell line, SH-SY5Y cells are another common model for neurotoxicity research.[8] They can be differentiated into more mature neuronal phenotypes and are valuable for studying mechanisms such as oxidative stress and apoptosis.

  • Primary Microglia: To study neuroinflammatory responses, primary microglial cultures are essential. These cells are isolated directly from rodent brains and provide a more physiologically relevant model of microglial activation compared to immortalized cell lines.

  • HepG2 Cells: While a human liver carcinoma cell line, HepG2 cells are often used in toxicology to study the metabolism of xenobiotics, including the potential for metabolic activation of TDCPP to more toxic intermediates.[3]

In Vivo Models
  • Rodents (Rats and Mice): Rodent models are crucial for investigating the systemic and behavioral effects of TDCPP. They allow for the assessment of learning and memory, anxiety-like behaviors, and motor function following exposure.[4] Histopathological and biochemical analyses of brain tissue from exposed animals provide valuable insights into the underlying neurotoxic mechanisms.

  • Zebrafish (Danio rerio): The zebrafish is a powerful vertebrate model for developmental neurotoxicity studies.[5][9] Its rapid external development, optical transparency of embryos, and high-throughput screening potential make it ideal for assessing the effects of TDCPP on early life stages and identifying potential developmental neurotoxicants.[10][11]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to assess the neurotoxicity of TDCPP.

Behavioral Assessment in Rodents

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]

Protocol:

  • Apparatus: A circular pool (typically 150 cm in diameter for rats) filled with water made opaque with non-toxic paint.[13] A hidden escape platform is submerged 1.5 cm below the water surface.[13] The testing room should have various distal visual cues.[14]

  • Acquisition Phase:

    • For 5-6 consecutive days, each animal undergoes four trials per day.[15]

    • In each trial, the animal is gently placed into the water at one of four equally spaced starting positions, facing the pool wall.[15]

    • The animal is allowed to swim and find the hidden platform. The time to reach the platform (escape latency) is recorded.[16]

    • If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.[15]

    • The animal is allowed to remain on the platform for 15-30 seconds to orient itself to the spatial cues.[15]

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.[16]

    • The animal is allowed to swim freely for 60 seconds.[16]

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

  • Data Analysis: Key parameters to analyze include escape latency across acquisition trials, path length, and the percentage of time spent in the target quadrant during the probe trial.

The open field test is used to assess general locomotor activity and anxiety-related behaviors in rodents.[17][18][19][20]

Protocol:

  • Apparatus: A square arena (e.g., 44.5 x 44.5 cm) with walls to prevent escape.[19] The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.[19]

    • Gently place the animal in the center of the open field arena.[17]

    • Allow the animal to freely explore the arena for a predetermined duration (typically 5-20 minutes).[17][19]

    • Record the animal's behavior using a video tracking system.

  • Data Analysis: Parameters to be analyzed include total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearing and grooming episodes. A decreased time spent in the center is often interpreted as an anxiogenic-like response.

cluster_0 In Vivo Behavioral Assessment start TDCPP Exposure (Rodent Model) mwm Morris Water Maze start->mwm oft Open Field Test start->oft mwm_acq Acquisition Trials (Escape Latency) mwm->mwm_acq mwm_probe Probe Trial (Time in Target Quadrant) mwm->mwm_probe oft_loco Locomotor Activity (Total Distance) oft->oft_loco oft_anxiety Anxiety-Like Behavior (Time in Center) oft->oft_anxiety

Workflow for in vivo behavioral assessment of TDCPP neurotoxicity.

In Vitro Cellular Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]

Protocol (for 96-well plate format):

  • Cell Seeding: Plate cells (e.g., PC12 or SH-SY5Y) at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

  • TDCPP Treatment: Expose the cells to various concentrations of TDCPP for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.[21]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[25][26][27]

Protocol:

  • Cell Preparation: After TDCPP treatment, harvest the cells and resuspend them in PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal-melting-point agarose.[25]

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[25][27]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[27]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[27]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment using specialized software.

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular reactive oxygen species (ROS).[28][29][30][31][32]

Protocol (for flow cytometry):

  • Cell Preparation: Following TDCPP exposure, harvest the cells and wash them with PBS.

  • DCFH-DA Loading: Resuspend the cells in a buffer containing DCFH-DA (typically 5-10 µM) and incubate at 37°C for 20-30 minutes in the dark.[28][31]

  • Washing: Wash the cells to remove excess probe.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intracellular ROS will oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured.

  • Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.

Biochemical and Molecular Analyses

Western blotting can be used to detect changes in the expression of key proteins involved in ferroptosis.[6][33][34][35][36]

Protocol:

  • Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against ferroptosis markers such as GPX4 and ACSL4.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying TDCPP in biological samples.[37][38][39]

Protocol Outline:

  • Sample Preparation:

    • Homogenize a known weight of brain tissue.

    • Perform a liquid-liquid or solid-phase extraction to isolate TDCPP from the tissue matrix.

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column.

    • Use a temperature program to separate TDCPP from other components in the sample.

    • The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

  • Data Analysis: Identify and quantify TDCPP based on its retention time and mass spectrum, using a calibration curve generated from standards.

Safety and Handling of TDCPP

TDCPP should be handled with appropriate safety precautions in a laboratory setting.[40][41][42][43] It is recommended to work in a well-ventilated area, preferably a chemical fume hood, and to wear personal protective equipment, including gloves, a lab coat, and safety glasses.[40][42] Avoid inhalation of vapors and contact with skin and eyes.[42] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[40]

Conclusion and Future Directions

The evidence to date strongly indicates that TDCPP is a neurotoxic compound that can induce a range of adverse effects on the nervous system through multiple mechanisms. The experimental models and protocols outlined in this guide provide a framework for researchers to further investigate the neurotoxicity of TDCPP and other emerging environmental contaminants. Future research should focus on elucidating the long-term consequences of low-dose exposure, the potential for synergistic effects with other chemicals, and the development of strategies to mitigate the neurotoxic effects of TDCPP. A deeper understanding of these aspects is crucial for informing public health policies and protecting vulnerable populations.

References

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022, February 4). YouTube. Retrieved January 31, 2026, from [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved January 31, 2026, from [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023, July 18). San Diego Instruments. Retrieved January 31, 2026, from [Link]

  • Morris Water Maze. (2024, January 3). MMPC.org. Retrieved January 31, 2026, from [Link]

  • OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. (n.d.). Turkish Journal of Geriatrics. Retrieved January 31, 2026, from [Link]

  • Dishaw, L. V., et al. (2014). Developmental Exposure to Organophosphate Flame Retardants Elicits Overt Toxicity and Alters Behavior in Early Life Stage Zebrafish (Danio rerio). Environmental Health Perspectives, 122(11), 1237-1244. [Link]

  • Protocol for detection of ferroptosis in cultured cells. (2023, August 8). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. (n.d.). Yenepoya Research Centre. Retrieved January 31, 2026, from [Link]

  • Comet assay determination of single strand breaks (SSBs) in SH-SY5Y... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • MTT assay of PC12 cell lines after 24, 48 and 72 h of treatment with... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Safety Data Sheet: Tris(2,3-dichloropropyl) phosphate. (n.d.). Chemos GmbH&Co.KG. Retrieved January 31, 2026, from [Link]

  • Wang, X., & Song, L. (2024). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. Chemosphere, 353, 141689. [Link]

  • Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). (2020, May 29). Genetics and Molecular Biology. Retrieved January 31, 2026, from [Link]

  • Open field test. (2025, December 4). protocols.io. Retrieved January 31, 2026, from [Link]

  • The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Toxicogenomic Responses of Zebrafish Embryos/Larvae to Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) Reveal Possible Molecular Mechanisms of Developmental Toxicity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ferroptosis-related biomarkers, oxidative stress levels, and... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Open Field Test. (n.d.). MMPC.org. Retrieved January 31, 2026, from [Link]

  • What is the exact protocol of ROS measurement using DCFDA? (2020, October 20). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Khan, M. A., et al. (2022). Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. International Journal of Molecular Sciences, 23(2), 675. [Link]

  • Inhibition of ferroptosis attenuates tissue damage and improves long‐term outcomes after traumatic brain injury in mice. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • HHS Public Access. (n.d.). Retrieved January 31, 2026, from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Tris- (1,3 – dicholorisopropyl) phosphate (TDCPP) Toxicological Summary Sheet November 2023. (n.d.). Minnesota Department of Health. Retrieved January 31, 2026, from [Link]

  • Open Field Protocol. (n.d.). IMPReSS - Mousephenotype.org. Retrieved January 31, 2026, from [Link]

  • gc-ms/ms analyses of biological samples in support of developmental toxic effects on subcutaneous exposure of rats to gb ecbc-tr-1322. (n.d.). DTIC. Retrieved January 31, 2026, from [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). IntechOpen. Retrieved January 31, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved January 31, 2026, from [Link]

  • Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals. (n.d.). NCBI. Retrieved January 31, 2026, from [Link]

  • 4.8. Flow Cytometry Analysis of Reactive Oxygen Species (ROS) and Apoptosis Markers in Primary Brain Cells. (n.d.). Bio-protocol. Retrieved January 31, 2026, from [Link]

  • MSDS No. TC-5 TCPP – Tris (2chloroisopropyl) Phosphate Effective From 24.04.2016. (n.d.). BloomchemAG. Retrieved January 31, 2026, from [Link]

  • Early Zebrafish Embryogenesis Is Susceptible to Developmental TDCPP Exposure. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • The Molecular Mechanisms of Ferroptosis and Its Role in Blood-Brain Barrier Dysfunction. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

  • Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. (n.d.). ZeClinics. Retrieved January 31, 2026, from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • LAB_072 Open Field Test for Rodents (Expiry: March 2026). (n.d.). Research support. Retrieved January 31, 2026, from [Link]

  • Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. (2020, September 5). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Sample Preparation for Tris(2,3-dichloropropyl) phosphate Analysis

Executive Summary & Technical Context[1] Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3) is a chlorinated organophosphate flame retardant (OPFR). While often confused with its widely used isomer, Tris(1,3-dichloro-2-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3) is a chlorinated organophosphate flame retardant (OPFR). While often confused with its widely used isomer, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP, CAS 13674-87-8), the 2,3-isomer presents distinct toxicological profiles, including higher mutagenic potential in certain assays.

The Analytical Challenge: The primary difficulty in analyzing Tris(2,3-dichloropropyl) phosphate lies in three areas:

  • Isomeric Separation: It frequently co-occurs with the 1,3-isomer. Standard non-polar columns may fail to resolve these peaks, leading to quantitation errors.

  • Ubiquity & Contamination: Like all OPFRs, background contamination from lab plastics and dust is a constant threat.

  • Matrix Interference: Its lipophilic nature (

    
    ) means it co-extracts with lipids in biological samples, requiring rigorous cleanup to prevent source suppression in MS.
    

This guide provides a high-integrity protocol for the extraction and isolation of Tris(2,3-dichloropropyl) phosphate, prioritizing isomeric resolution and lipid removal.

Experimental Design & Quality Control

Contamination Control (The "Zero-Background" Rule)
  • Glassware Only: All extraction vessels must be silanized glass. Avoid PTFE-lined caps if possible; use aluminum foil liners.

  • Solvent QC: Pre-screen all solvents (Acetone, Hexane, Acetonitrile) by concentrating 100 mL to 1 mL and analyzing via GC-MS to ensure OPFR-free status.

  • Baking: Bake all glassware at 450°C for 4 hours prior to use to remove organic residues.

Internal Standards (IS)

To validate recovery and correct for matrix effects, use an isotopically labeled standard.

  • Primary IS: d15-TDCPP (Tris(1,3-dichloro-2-propyl) phosphate-d15). While an isomer, it behaves nearly identically during extraction.

  • Alternative IS: d27-TBP (Tributyl phosphate-d27) if d15-TDCPP is unavailable.

Protocol A: Solid Matrices (Dust, Polyurethane Foam)

Target: Parent Compound

This protocol uses ultrasonic extraction followed by Florisil cleanup, optimized for high lipid/particulate matrices.

Reagents
  • Extraction Solvent: Hexane:Acetone (1:1 v/v).

  • Cleanup Phase: Florisil (60-100 mesh), activated at 130°C overnight.

Step-by-Step Workflow
  • Sample Weighing: Weigh 50 mg of dust (sieved <500 µm) or 10 mg of foam into a 15 mL glass centrifuge tube.

  • Spiking: Add 20 µL of Internal Standard solution (100 ng/mL d15-TDCPP). Equilibrate for 30 mins.

  • Extraction:

    • Add 5 mL Hexane:Acetone (1:1).

    • Vortex for 1 min.

    • Ultrasonication: Sonicate for 20 mins at room temperature (avoid heat to prevent degradation).

    • Centrifuge at 3000 rpm for 5 mins.

    • Transfer supernatant to a clean glass tube.

    • Repeat extraction twice and combine supernatants (Total vol ~15 mL).

  • Concentration: Evaporate to ~1 mL under a gentle stream of nitrogen at 35°C.

  • Florisil Cleanup (Critical Step):

    • Pack a glass pipette with 1g activated Florisil topped with anhydrous

      
      .
      
    • Condition with 5 mL Hexane.

    • Load the 1 mL sample extract.

    • Fraction 1 (Discard): Elute with 8 mL Hexane (removes non-polar lipids/PCBs).

    • Fraction 2 (Collect): Elute with 10 mL Acetone:Hexane (2:8). This fraction contains Tris(2,3-dichloropropyl) phosphate. [1][2][3][4]

  • Final Prep: Evaporate Fraction 2 to near dryness and reconstitute in 200 µL Isooctane for GC-MS analysis.

Workflow Diagram (Protocol A)

DustExtraction Start Sample (Dust/Foam) Spike Spike IS (d15-TDCPP) Start->Spike Extract Ultrasonic Extraction (Hexane:Acetone 1:1) Spike->Extract Combine Combine Supernatants (Evap to 1 mL) Extract->Combine Florisil Florisil Cleanup (Fractionation) Combine->Florisil Elute1 Elute Hexane (Discard Lipids) Florisil->Elute1 Fraction 1 Elute2 Elute 20% Acetone/Hexane (Collect Target) Florisil->Elute2 Fraction 2 Final GC-MS Analysis Elute2->Final

Figure 1: Solid matrix extraction workflow emphasizing the critical Florisil fractionation step to isolate the target from non-polar interferences.

Protocol B: Biological Fluids (Plasma)

Target: Parent Compound

Note: While urinary analysis often targets the metabolite (BDCPP), plasma analysis is preferred for assessing circulating parent compound levels. This protocol uses a modified QuEChERS approach with Enhanced Lipid Removal (EMR-Lipid or similar) to protect the MS source.

Reagents
  • Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid.

  • Salts:

    
     (anhydrous), NaCl.
    
  • dSPE Sorbent: C18 + PSA (Primary Secondary Amine) + Z-Sep (Zirconia-based) for phospholipid removal.

Step-by-Step Workflow
  • Pre-treatment: Thaw plasma on ice. Aliquot 200 µL into a 2 mL glass vial.

  • Protein Precipitation: Add 600 µL cold Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 min.

  • Salting Out: Add 100 mg

    
     and 20 mg NaCl. Vortex immediately to prevent clumping.
    
  • Centrifugation: Centrifuge at 10,000 rpm for 5 mins at 4°C.

  • Supernatant Transfer: Transfer the organic (upper) layer to a dSPE tube containing:

    • 50 mg

      
      
      
    • 25 mg PSA (removes fatty acids)

    • 25 mg C18 (removes non-polar lipids)

    • Optional: 20 mg Z-Sep (highly recommended for phospholipid removal in plasma).

  • Cleanup: Vortex dSPE tube for 1 min. Centrifuge at 10,000 rpm for 5 mins.

  • Reconstitution: Transfer 400 µL of supernatant to a glass vial. Evaporate to dryness under

    
    . Reconstitute in 50 µL Methanol:Water (1:1) for LC-MS/MS or Isooctane for GC-MS.
    
Workflow Diagram (Protocol B)

PlasmaExtraction Sample Plasma (200 µL) Precip Protein Precip (ACN + 1% HAc) Sample->Precip Salt Salting Out (MgSO4 / NaCl) Precip->Salt Spin1 Centrifuge (Phase Separation) Salt->Spin1 dSPE dSPE Cleanup (PSA + C18 + Z-Sep) Spin1->dSPE Supernatant Final Reconstitute (LC-MS/MS) dSPE->Final

Figure 2: Modified QuEChERS workflow for plasma, utilizing Z-Sep/PSA to remove phospholipids that cause ion suppression.

Instrumental Analysis & Isomer Separation

GC-MS (Recommended)

Gas Chromatography with Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode is the gold standard for chlorinated OPFRs due to the high electronegativity of the chlorine atoms.

  • Ionization: Methane CI (Chemical Ionization).

  • Monitoring Ions:

    • Quantifier: m/z 35 (Cl-) or m/z 381 (M-Cl)-.

    • Qualifier: m/z 383.

  • Column Selection (Crucial):

    • Standard 5% phenyl columns (e.g., DB-5MS) may show partial overlap between Tris(2,3-dichloropropyl) phosphate and Tris(1,3-dichloro-2-propyl) phosphate.

    • Recommendation: Use a DB-35MS (35% phenyl) or Rtx-OPPesticides2 column for superior isomeric resolution.

LC-MS/MS
  • Mode: ESI Positive.

  • Transitions:

    • Precursor: m/z 430.9

      
      .
      
    • Product Ions: m/z 99 (Dichloropropyl carbocation) and m/z 211.

Summary of Validation Parameters

ParameterSpecificationRationale
Recovery 80% - 120%Acceptable range for trace organic analysis (EPA 8270).
RSD (Precision) < 15%Ensures protocol reproducibility.
LOD (Dust) 10 ng/gSufficient for environmental monitoring.
LOD (Plasma) 0.5 ng/mLRequired for low-level exposure assessment.
Linearity (

)
> 0.9955-point calibration curve (1 - 500 ng/mL).

References

  • World Health Organization (WHO). (1998).[5] Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate. Environmental Health Criteria 209.

  • U.S. EPA. (2014). Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

  • Van den Eede, N., et al. (2012). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust. Environment International.

  • Stubbings, G., & Bigland, C. (2013). The determination of organophosphorus flame retardants in environmental samples by GC-MS. Methods in Molecular Biology.

  • PubChem. (2025).[2] Tris(2,3-dichloropropyl) phosphate Compound Summary. National Library of Medicine.

Sources

Application

Application and Protocol for the Quantification of Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Analytical Imperative for TDCPP Monitoring Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is an organophosphate flame retardant (OPFR) that has been extensively used in a wide array of consumer and indust...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for TDCPP Monitoring

Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is an organophosphate flame retardant (OPFR) that has been extensively used in a wide array of consumer and industrial products, including polyurethane foam in furniture and automotive components, plastics, and textiles.[1][2][3][4] Its additive nature, meaning it is not chemically bound to the polymer matrix, facilitates its leaching into the surrounding environment, leading to widespread contamination of indoor air, dust, and consequently, human exposure.[3][5][6] Growing concerns over its potential health effects, including its classification as a probable human carcinogen and its endocrine-disrupting properties, have necessitated the development of sensitive and robust analytical methods for its quantification in various matrices.[3][6][7][8]

This document provides a comprehensive guide to the analysis of TDCPP and its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification of these compounds in complex environmental and biological samples.[10][11] We will delve into the rationale behind method development, from sample preparation to data acquisition, providing detailed protocols for both environmental (water and dust) and biological (urine) matrices.

The Analytical Principle: LC-MS/MS for Targeted Quantification

The core of this application relies on the synergy between liquid chromatography (LC) and tandem mass spectrometry (MS/MS).

  • Liquid Chromatography (LC): The LC system separates TDCPP and BDCPP from other components in the sample extract based on their physicochemical properties. A reversed-phase C18 column is typically employed, where a polar mobile phase (e.g., water and methanol/acetonitrile) is used.[1][12] By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column at characteristic retention times, with more hydrophobic compounds like TDCPP being retained longer than more polar compounds.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes enter the mass spectrometer. The most common ionization techniques for TDCPP and its metabolite are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][13] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity.[14] In this mode, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from this fragmentation is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target analyte, minimizing the likelihood of false positives from matrix interferences.[15]

The workflow for this analysis can be visualized as follows:

SPE_Protocol cluster_steps Solid-Phase Extraction (SPE) Steps cluster_in_out Condition 1. Condition (Activate sorbent with solvent) Load 2. Load (Pass sample through cartridge) Condition->Load Wash 3. Wash (Remove interferences) Load->Wash Elute 4. Elute (Collect analyte of interest) Wash->Elute InterferencesOut Interferences (to waste) Wash->InterferencesOut AnalyteOut Analyte (for analysis) Elute->AnalyteOut SampleIn Sample + Internal Standard SampleIn->Load

Caption: Core steps of the Solid-Phase Extraction (SPE) workflow.

Method Performance Characteristics

The performance of these methods will vary between laboratories and instrument platforms. However, based on published literature, the following are representative performance characteristics.

ParameterBDCPP in UrineTDCPP in Water
Method Detection Limit (MDL) 8 pg/mL [1][9]0.01 ng/mL (10 ng/L) [13]
Analyte Recovery 82-91% [1][9]89-106% (via std. addition) [13]
Linearity (r²) > 0.99> 0.99

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive framework for the quantification of TDCPP and its primary metabolite BDCPP in both environmental and biological matrices. The key to a successful analysis lies in a meticulous sample preparation strategy, tailored to the specific matrix, to minimize interferences and ensure accurate quantification. The use of isotopically labeled internal standards is paramount for correcting matrix effects and ensuring data of the highest quality. By following these protocols and incorporating rigorous quality control measures, researchers and scientists can reliably monitor TDCPP levels, contributing to a better understanding of its prevalence, human exposure pathways, and potential health risks.

References

  • Title: ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mass spectrometric determination of tris(1,3-dichloro-2-propyl)-phosphate (TDCP) using NCI-technique - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effects of Tris(1,3-dichloro-2-propyl) Phosphate on Growth, Reproduction, and Gene Transcription of Daphnia magna at Environmentally Relevant Concentrations - ACS Publications Source: ACS Publications URL: [Link]

  • Title: IDENTIFICATION OF TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE AND OTHER ORGANOPHOSPHATE FLAME RETARDANTS IN U.S. INDOOR ENVIRONMENTS - Green Science Policy Institute Source: Green Science Policy Institute URL: [Link]

  • Title: Environmentally Relevant Concentrations of the Flame Retardant Tris(1,3-dichloro-2-propyl) Phosphate Inhibit Growth of Female Zebrafish and Decrease Fecundity - University of Saskatchewan Source: University of Saskatchewan URL: [Link]

  • Title: Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP - Canada.ca Source: Government of Canada URL: [Link]

  • Title: Predictors of Tris(1,3-dichloro-2-propyl) phosphate Metabolite in the Urine of Office Workers - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS - Publisso Source: Publisso URL: [Link]

  • Title: LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples Source: Chromatography Online URL: [Link]

  • Title: WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents Source: Google Patents URL
  • Title: Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: GC-MS and LC-MS methods for Flame Retardant (FR) analysis Source: SlidePlayer URL: [Link]

  • Title: Development and Validation of a Fast and Simple LC- MS/MS Method for Quantitative Analysis of Organophosphate Flame Retardants in Human Urine | AVESİS Source: AVESİS URL: [Link]

  • Title: Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: petition to order testing of the chlorinated phosphate ester cluster flame retardants (tcep - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Quantitation and Identification of Pharmaceuticals and Personal Care Products (PPCP) in Environmental Samples using Advanced TripleTOF - SCIEX Source: SCIEX URL: [Link]

  • Title: HIGH RESOLUTION MASS SPECTROMETRY PROVIDES NOVEL INSIGHTS INTO PRODUCTS OF HUMAN METABOLISM OF ORGANOPHOSPHATE AND BROMINATED FL - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE) from human serum for epidemiological studies on type 2 diabetes - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Method 3535A: Solid-Phase Extraction (SPE ... - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Tris- (1,3 – dicholorisopropyl) phosphate (TDCPP) Toxicological Summary Sheet November 2023 - Minnesota Department of Health Source: Minnesota Department of Health URL: [Link]

  • Title: The Flame Retardant Tris (1,3- dichloroisopropyl) phosphate (TDCPP): What are the Health Risks? Source: Nicholas School of the Environment, Duke University URL: [Link]

  • Title: TSCA Work Plan Chemical Problem Formulation and Initial Assessment Chlorinated Phosphate Ester Cluster Flame Retardants - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: Identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Extraction (SPE) Method Development - Waters Corporation Source: Waters Corporation URL: [Link]

  • Title: A Look at Matrix Effects | LCGC International Source: LCGC International URL: [Link]

  • Title: How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences Source: Batavia Biosciences URL: [Link]

  • Title: Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2 ... - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Separation methods: Chromatography Source: Charles University URL: [Link]

  • Title: Supplementary Information for Organophosphate esters in human serum: A relatively simple and efficient liquid chromatography-mas - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

Sources

Method

Technical Synthesis Guide: Tris(2,3-dichloropropyl) phosphate

CAS No: 78-43-3 | Molecular Formula: C9H15Cl6O4P | MW: 430.9 g/mol [1][2] Part 1: Strategic Overview & Isomer Criticality The "TDCPP" Isomer Distinction CRITICAL WARNING: In commercial and toxicological literature, the a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 78-43-3 | Molecular Formula: C9H15Cl6O4P | MW: 430.9 g/mol [1][2]

Part 1: Strategic Overview & Isomer Criticality

The "TDCPP" Isomer Distinction

CRITICAL WARNING: In commercial and toxicological literature, the acronym "TDCPP" typically refers to Tris(1,3-dichloro-2-propyl) phosphate (CAS 13674-87-8), a high-volume flame retardant.[2]

This protocol specifically targets Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3).[1][3][4][5] While these are constitutional isomers, their synthesis routes and toxicological profiles differ.[2] The 1,3-isomer is synthesized via the ring-opening of epichlorohydrin with phosphorus oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). However, to selectively synthesize the 2,3-isomer  with high regiochemical purity, that industrial route is unsuitable as it yields mixtures.[2]

This guide details two regioselective routes:

  • Route A (The Addition Route): Chlorination of Triallyl Phosphate.[2] (Recommended for structural certainty).

  • Route B (The Direct Esterification): Reaction of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     with 2,3-dichloro-1-propanol.
    
Applications
  • Analytical Standards: Reference material for quantifying impurities in commercial flame retardants.[2]

  • Toxicology: Comparative mutagenicity studies against the 1,3-isomer.[2]

  • Polymer Science: Cross-linking agent or plasticizer requiring specific halogen positioning.[2]

Part 2: Synthesis Protocols

Route A: Chlorination of Triallyl Phosphate (Primary Protocol)

This two-step method is preferred for laboratory synthesis because it guarantees the vicinal (2,[2]3) dichloro structure via electrophilic addition across the double bond.[2]

Phase 1: Synthesis of Triallyl Phosphate (TAP)

Reaction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Reagents:

  • Phosphorus Oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 1.0 eq (Freshly distilled)
    
  • Allyl Alcohol: 3.1 eq

  • Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 3.3 eq (Acid scavenger)
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Anhydrous)[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the RBF with Allyl Alcohol (3.1 eq) and Triethylamine (3.3 eq) in anhydrous DCM (approx. 5 mL per mmol of

    
    ). Cool to 0°C  in an ice/salt bath.
    
  • Addition: Dilute

    
     (1.0 eq) in a small volume of DCM. Add dropwise to the reaction mixture over 60 minutes.
    
    • Control: Maintain internal temperature ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . The reaction is highly exothermic.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) will form.
    
  • Workup:

    • Filter off the amine salt.[2]

    • Wash the filtrate with cold water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine (
      
      
      ).
    • Dry over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Vacuum distillation (approx. 85-90°C at 1 mmHg) yields Triallyl Phosphate as a colorless liquid.[2]

Phase 2: Chlorination to Tris(2,3-dichloropropyl) phosphate

Reaction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Reagents:

  • Triallyl Phosphate (from Phase 1): 1.0 eq[2]

  • Chlorine Gas (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): Excess (bubbled) OR Sulfuryl Chloride (
    
    
    
    ): 3.5 eq
  • Solvent: Carbon Tetrachloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is classic, but Chloroform (
    
    
    
    )
    or DCM are safer modern alternatives.

Step-by-Step Protocol:

  • Setup: 3-neck RBF with a gas inlet tube (bubbler), reflux condenser, and caustic scrubber trap (NaOH) for off-gassing.

  • Solvation: Dissolve Triallyl Phosphate in

    
    . Cool to -10°C  to prevent side reactions (substitution).
    
  • Chlorination (Option A - Gas): Slowly bubble dry ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     gas through the solution.
    
    • Endpoint: The solution will turn slightly yellow/green when saturated with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Monitor by TLC or disappearance of alkene protons in NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      ppm).
  • Chlorination (Option B - Liquid Reagent): Add

    
     dropwise at 0°C, then reflux gently for 2 hours. (Note: This may require radical initiation with AIBN, making Option A cleaner for this specific substrate).
    
  • Quench: Purge the solution with

    
     gas for 30 minutes to remove excess 
    
    
    
    and HCl.
  • Workup: Wash with 5% Sodium Bisulfite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) to reduce residual oxidants, followed by water and brine.
    
  • Isolation: Dry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and concentrate. The product is a viscous liquid.[6]
    
Route B: Direct Esterification (Alternative)

Use this route if 2,3-dichloro-1-propanol is commercially available.[2] It avoids handling Chlorine gas.[2]

Reaction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Protocol:

  • Mix

    
     (1.0 eq) and 2,3-dichloro-1-propanol (3.05 eq).
    
  • Add catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1 mol%) or 
    
    
    
    .
  • Heat slowly to 90-110°C under a stream of dry

    
     to drive off HCl gas (scrub output).
    
  • Continue heating until HCl evolution ceases (approx. 6-12 hours).

  • Purification: The crude product is often dark.[2] Dissolve in toluene, wash with dilute NaOH (to remove partial esters), then water.[2] Distill under high vacuum (

    
     mmHg) to purify.
    

Part 3: Analytical Validation & Safety

Physicochemical Data
PropertyValueNotes
Appearance Colorless to pale yellow viscous liquidDarkens upon decomposition
Boiling Point ~230°C at 4 mmHgDecomposes at atmospheric pressure
Solubility Soluble in alcohols, ketones, chlorinated solventsInsoluble in water
Density ~1.5 - 1.6 g/mLDenser than water
NMR Validation (Distinction from 1,3-isomer)
  • Tris(2,3-dichloropropyl) phosphate (Target):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       NMR:  Look for the methine proton (
      
      
      
      ) multiplet around 4.2-4.5 ppm and the terminal methylene (
      
      
      ) around 3.7-3.9 ppm. The phosphate ester methylene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      ) will appear as a doublet of multiplets.
  • Tris(1,3-dichloro-2-propyl) phosphate (Impurity/Isomer):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       NMR:  Symmetric methine proton (
      
      
      
      ) is further downfield due to the phosphate attachment, and the chloromethyl groups (
      
      
      ) are magnetically equivalent (or diastereotopic), appearing as a simpler pattern around 3.8 ppm.
Safety & Handling (E-E-A-T)
  • Phosphorus Oxychloride: Reacts violently with water to release HCl and Phosphoric Acid.[2][7] Handle only in a fume hood.

  • Chlorine Gas: Acute inhalation hazard.[2] Use a caustic scrubber.[2]

  • Toxicity: Tris(2,3-dichloropropyl) phosphate is a mutagen and potential carcinogen.[2] Double-glove (Nitrile/Laminate) and handle in a biosafety cabinet or fume hood.[2]

Part 4: Process Visualization

TDCPP_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Halogenation POCl3 Phosphorus Oxychloride (POCl3) Reaction1 Reaction: 0°C -> RT Solvent: DCM POCl3->Reaction1 AllylAlc Allyl Alcohol AllylAlc->Reaction1 Base Triethylamine (Scavenger) Base->Reaction1 Cl2 Chlorine Gas (Cl2) Reaction2 Reaction: -10°C Solvent: CHCl3 Cl2->Reaction2 TAP Intermediate: Triallyl Phosphate TAP->Reaction2 Final Target: Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3) Workup1 Workup: Wash (H2O/NaHCO3) Distill Reaction1->Workup1 Workup1->TAP Yield ~85% Workup2 Workup: NaHSO3 Wash Vacuum Dry Reaction2->Workup2 Workup2->Final Regioselective Addition

Figure 1: Two-stage synthesis workflow ensuring regioselective formation of the 2,3-dichloro isomer.

References

  • Toy, A. D. F. (1956).[2] Method of making triallyl phosphate. U.S. Patent No.[2] 2,754,315.[2] Washington, DC: U.S. Patent and Trademark Office.[2]

  • World Health Organization (WHO). (1998).[2] Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate.[2][4] Environmental Health Criteria 209. (Detailed discussion on isomer distinction between TDCPP and Tris(2,3-dichloropropyl) phosphate).

  • GuideChem. (2024).[2] Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3) Safety & Properties.

  • Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: Phosphorus(V) oxychloride. [2]

  • Wiley-VCH. (2003).[2] Ullmann's Encyclopedia of Industrial Chemistry: Phosphorus Compounds, Organic. (General reference for phosphate ester synthesis mechanisms).

Sources

Application

Technical Application Note: Incorporation and Analysis of TDCPP in Flexible Polyurethane Foams

Abstract This technical guide details the protocol for incorporating Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) into flexible polyurethane (PU) foams for benchmarking flammability performance. While regulatory shifts...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for incorporating Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) into flexible polyurethane (PU) foams for benchmarking flammability performance. While regulatory shifts (e.g., CA Prop 65, EU REACH) have reduced commercial use, TDCPP remains a critical reference standard in materials science for evaluating flame retardant (FR) efficiency and studying migration kinetics. This document covers the chemical mechanism, "one-shot" synthesis formulation, physical characterization, and quantitative analysis via GC-MS.

Part 1: Chemical Basis & Mechanism of Action

TDCPP is an additive flame retardant, meaning it is physically mixed into the polymer matrix rather than chemically bonded. Its efficacy stems from a dual-phase mechanism that interrupts the combustion cycle.[1]

Mechanistic Pathway

Upon thermal decomposition, TDCPP functions simultaneously in the gas and condensed phases:

  • Gas Phase (Radical Scavenging): TDCPP volatilizes and releases chlorine radicals (

    
    ) and phosphorus species (
    
    
    
    ).[2] These radicals scavenge high-energy hydrogen (
    
    
    ) and hydroxyl (
    
    
    ) radicals that propagate the flame chain reaction, effectively "starving" the fire.[3]
  • Condensed Phase (Char Formation): The phosphorus component promotes dehydration of the polyol backbone, forming a carbonaceous char layer. This char acts as a thermal insulator, preventing heat transfer to the unburnt foam core.

Mechanism Visualization

TDCPP_Mechanism cluster_Gas Gas Phase Inhibition cluster_Solid Condensed Phase TDCPP TDCPP Additive Heat Thermal Decomposition (>200°C) TDCPP->Heat Cl_Rad Cl• Release Heat->Cl_Rad Acid Phosphoric Acid Generation Heat->Acid Scavenge Scavenge H• & OH• Cl_Rad->Scavenge Radical Trap Termination Chain Termination (Flame Extinction) Scavenge->Termination Dehydration Polyol Dehydration Acid->Dehydration Catalysis Char Char Barrier Formation Dehydration->Char

Figure 1: Dual-phase flame retardant mechanism of TDCPP in polyurethane foam.

Part 2: Formulation Protocol (One-Shot Method)

Safety Warning: TDCPP is a suspected carcinogen.[4] All weighing and mixing must occur in a fume hood. Wear nitrile gloves and N95/P100 respiratory protection to avoid dust/aerosol inhalation.

Standard Reference Formulation

The following formulation produces a standard flexible slabstock foam. TDCPP is typically loaded at 5–15 php (parts per hundred polyol) to meet standards like California TB 117.

ComponentFunctionLoading (php)Notes
Polyether Polyol Base Resin100.0MW ~3000-3500 (Triol)
TDI (80/20) IsocyanateIndex 105-110Toluene Diisocyanate
Water Blowing Agent3.0 - 4.0Generates CO₂
Silicone Surfactant Cell Stabilizer1.0Prevents collapse
Amine Catalyst Blowing/Gelling0.15 - 0.25e.g., DABCO 33-LV
Tin Catalyst Gelling0.20 - 0.30e.g., Stannous Octoate
TDCPP Flame Retardant5.0 - 15.0 Viscosity: ~65 cPs @ 25°C
Synthesis Workflow

The "One-Shot" method requires rapid mixing due to the fast reaction kinetics of TDI and water.

  • Conditioning: Ensure all reagents are at 25°C.

  • Premix Preparation: In a disposable beaker, weigh the Polyol, TDCPP, Surfactant, Water, and Amine Catalyst.

    • Note: TDCPP acts as a plasticizer.[2] At high loadings (>10 php), it lowers the viscosity of the mixture, potentially requiring a slight reduction in Tin catalyst to prevent foam collapse.

  • Dispersion: Mix at 2000 RPM for 60 seconds using a high-shear mixer.

  • Activation: Add the Tin Catalyst. Mix for 10 seconds.

  • Reaction: Add the TDI (Isocyanate) rapidly.

  • Final Mix: Mix at 3000 RPM for exactly 7-10 seconds . (Do not over-mix, or the foam will gel in the cup).

  • Pour: Immediately pour into an open mold (kraft paper lined).

  • Cure: Allow free rise. Cure at room temperature for 24 hours before cutting.

Foam_Synthesis Start Weigh Components (Polyol, H2O, TDCPP, Amine) Premix High-Shear Premix (2000 RPM, 60s) Start->Premix TinAdd Add Tin Catalyst (Mix 10s) Premix->TinAdd IsoAdd Add Isocyanate (TDI) (CRITICAL STEP) TinAdd->IsoAdd FinalMix Final Mix (3000 RPM, 7s) IsoAdd->FinalMix Pour Pour into Mold FinalMix->Pour Rise Cream & Rise Time (~60-120s) Pour->Rise Cure Cure (24h @ 25°C) Rise->Cure

Figure 2: Critical workflow for One-Shot Flexible PU Foam synthesis.

Part 3: Characterization & Performance

TDCPP incorporation alters not just flammability, but also the physical mechanics of the foam.

Flammability Testing
  • Limiting Oxygen Index (LOI) (ASTM D2863):

    • Protocol: Cut samples to 10 x 10 x 100 mm. Place in the LOI chamber.

    • Expected Result: Control foam typically has an LOI of ~18-19%. Foam with 10 php TDCPP should achieve an LOI of 22-24% .

  • Vertical Burn (UL-94 / Cal TB 117):

    • TDCPP is effective at reducing flame spread and preventing dripping.

Physical Properties Impact

TDCPP is a dense liquid (1.51 g/mL) and a plasticizer.

PropertyEffect of TDCPPMechanism
Density IncreasesHigh MW and density of the additive compared to polyol.
Hardness (IFD/CFD) DecreasesPlasticization effect; TDCPP increases free volume between polymer chains, lowering

.
Compression Set Worsens (Increases)Plasticizers can inhibit the complete elastic recovery of the polymer network.
Airflow VariableCan act as a cell opener if surfactant ratio isn't adjusted.

Part 4: Analytical Detection Protocol (GC-MS)

For researchers studying leaching (migration) or validating content, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Sample Preparation (Extraction)
  • Sampling: Cut 50 mg of foam from the core (avoid skin).

  • Extraction: Place foam in a vial with 5 mL of Dichloromethane (DCM) .

  • Sonication: Sonicate for 15-20 minutes. TDCPP extracts easily as it is not chemically bound.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Detection (EI Mode):

    • Quantification Ion: m/z 381 (Molecular ion cluster).

    • Qualifier Ions: m/z 383 , 191 , 99 .

    • Note: For ultra-trace analysis (environmental/biological), use ECNI (Electron Capture Negative Ionization) monitoring ions m/z 35 and 319, which offers higher sensitivity for chlorinated compounds.

References

  • World Health Organization (WHO). (1998).[5] Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate. Link

  • Stapleton, H. M., et al. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology. Link

  • U.S. EPA. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Link

  • European Chemicals Agency (ECHA). (2023).[6] Substance Information: Tris(2-chloro-1-methylethyl) phosphate (TCPP) and related chlorinated alkyl phosphates. Link

  • California OEHHA. (2011). Chemicals Known to the State to Cause Cancer or Reproductive Toxicity: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[5] Link

Sources

Method

Technical Application Note: Characterization and Toxicological Assessment of TDCPP in Polymer Matrices

Executive Summary & Core Directive Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant (OPFR) frequently employed as an additive plasticizer in polyurethane foams (PU...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant (OPFR) frequently employed as an additive plasticizer in polyurethane foams (PUF), PVC, and resins. Unlike reactive flame retardants, TDCPP is not chemically bonded to the polymer backbone, leading to significant migration and leaching potential.[1]

For drug development professionals and researchers , TDCPP presents a dual challenge:

  • Leachables & Extractables (L&E): It is a critical contaminant in medical devices and pharmaceutical packaging that must be quantified (ISO 10993-18).

  • Toxicological Interference: TDCPP is a metabolic disruptor. It inhibits specific CYP450 enzymes and acts as a nuclear receptor ligand, potentially confounding drug metabolism and pharmacokinetics (DMPK) studies.

This guide provides the definitive protocols for the analytical quantification of TDCPP and the assessment of its specific toxicological mechanisms.

Physicochemical Profile

Understanding the physical properties of TDCPP is prerequisite to designing effective extraction protocols. Its high lipophilicity (LogP ~3.65) dictates the use of non-polar solvents for extraction and reverse-phase chromatography for separation.

PropertyValueRelevance to Protocol
CAS Number 13674-87-8Unique Identifier for procurement/regulatory checks.
Molecular Formula C9H15Cl6O4PBasis for Mass Spec parent ion selection.
Molecular Weight 430.90 g/mol Target for MS/MS transitions.
LogKow (LogP) 3.65High bioaccumulation potential; requires organic solvent extraction.
Water Solubility ~7 mg/L (Low)Aqueous extraction will yield poor recovery; use MeOH/AcN.
Vapor Pressure 1.3 x 10⁻⁵ PaSemi-volatile; amenable to GC-MS but LC-MS/MS is preferred for metabolites.
Key Metabolite BDCPP (Bis(1,3-dichloro-2-propyl) phosphate)Primary biomarker for biological monitoring.[2]

Mechanism of Action: Toxicity & Drug Interaction

TDCPP is not merely an inert additive; it is biologically active.[1] For drug developers, the critical insight is TDCPP's ability to modulate Cytochrome P450 (CYP) enzymes and Nuclear Receptors .

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from polymer leaching to specific molecular targets that may interfere with drug development assays.

TDCPP_Toxicity_Pathway cluster_Targets Molecular Targets (Drug Interaction) cluster_Outcomes Toxicological Outcomes TDCPP TDCPP (Parent) Metabolite BDCPP (Metabolite) TDCPP->Metabolite Hepatic Metabolism PXR PXR Receptor (Agonist) TDCPP->PXR Activation AR Androgen Receptor (Antagonist) TDCPP->AR Binding CYP CYP1A1 / CYP1B1 (Inhibition) TDCPP->CYP Direct Inhibition OxStress Oxidative Stress (ROS Generation) TDCPP->OxStress Mitochondrial Dysfunction Metabolic Altered Drug Metabolism (PK Deviation) PXR->Metabolic Enzyme Induction Endocrine Endocrine Disruption (Thyroid/Reproductive) AR->Endocrine CYP->Metabolic Clearance Reduction

Figure 1: Mechanistic pathway of TDCPP highlighting its role as a PXR agonist and CYP inhibitor, posing risks for drug-drug interaction (DDI) studies.

Protocol A: Analytical Quantification (Leachables)

Objective: Quantify TDCPP migration from polymer matrices (e.g., IV bags, tubing, packaging) using LC-MS/MS. Standard: Adapted from ISO 10993-18 and EPA Method 527.

Reagents & Materials
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (AcN), Water.

  • Internal Standard (IS): d15-TDCPP (Deuterated standard is mandatory to correct for matrix effects).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 100 x 2.1 mm).

Extraction Workflow
  • Sample Prep: Cut polymer sample into <2mm pieces to maximize surface area. Weigh 0.5g into a glass scintillation vial.

  • Extraction: Add 10 mL of Isopropanol:Hexane (1:1) . (Note: This solvent mix swells the polymer, facilitating migration).

  • Agitation: Sonicate for 60 minutes at 40°C.

  • Filtration: Filter extract through a 0.2µm PTFE syringe filter.

  • Dilution: Dilute 100µL of filtrate with 900µL of MeOH containing the Internal Standard (d15-TDCPP at 100 ng/mL).

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
TDCPP 430.999.0 (Quant)3025
TDCPP 430.9175.0 (Qual)3020
d15-TDCPP 445.9102.03025

Protocol B: Biological Monitoring (Metabolite BDCPP)

Objective: Detect exposure in biological systems (urine/plasma) by targeting the primary metabolite BDCPP .[2] Why: TDCPP has a short half-life; BDCPP is the stable biomarker.

Workflow Diagram

Extraction_Workflow Start Biological Sample (Urine 1mL) Spike Add Internal Standard (d10-BDCPP) Start->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 12h) Spike->Hydrolysis SPE Solid Phase Extraction (StrataX-AW Weak Anion Exchange) Hydrolysis->SPE Wash Wash: 5% NH4OH in Water Then 100% MeOH SPE->Wash Elute Elute: 2% Formic Acid in AcN Wash->Elute Dry Evaporate to Dryness Reconstitute in MeOH:H2O (1:1) Elute->Dry Analyze LC-MS/MS (ESI Negative) Dry->Analyze

Figure 2: Optimized SPE workflow for the isolation of BDCPP from urine, utilizing weak anion exchange to target the phosphate group.

Critical Protocol Steps
  • Conditioning: The StrataX-AW cartridge must be conditioned with MeOH followed by Water.

  • Loading: Load sample at low flow rate (1 mL/min). BDCPP is anionic; it will bind to the amine groups in the stationary phase.

  • Elution: The use of 2% Formic Acid is chemically necessary to protonate the phosphate group, disrupting the ionic interaction and releasing the analyte.

Protocol C: Toxicology Screening (CYP Inhibition)

Objective: Assess if TDCPP acts as a perpetrator of Drug-Drug Interactions (DDI) by inhibiting CYP enzymes.

Experimental Design
  • System: Human Liver Microsomes (HLM) or HepG2 cells.

  • Probe Substrates:

    • Phenacetin (for CYP1A2)

    • Midazolam (for CYP3A4)

  • Control: Ketoconazole (known inhibitor).

Procedure
  • Incubation: Incubate HLM (0.5 mg/mL) with Probe Substrate + TDCPP (0.1 – 100 µM) for 10 minutes at 37°C.

  • Initiation: Start reaction with NADPH regenerating system.

  • Termination: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Measure the formation of the metabolite of the probe substrate (e.g., Acetaminophen from Phenacetin) via LC-MS/MS.

  • Calculation: Plot % Activity vs. Log[TDCPP]. Calculate IC50.

    • Note: TDCPP often shows time-dependent inhibition (TDI).[3] Perform a "pre-incubation" step (30 min with TDCPP + NADPH before adding probe) to test for irreversible inhibition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26173, Tris(1,3-dichloro-2-propyl) phosphate. PubChem. Available at: [Link]

  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Szychowski, K. A., et al. (2025). Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Wang, D., et al. (2023). Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. Environment International. Available at: [Link]

  • California OEHHA. Evidence on the Carcinogenicity of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Proposition 65 Documents. Available at: [Link]

Sources

Application

Isotope dilution methods for accurate TDCPP quantification

Application Note: High-Precision Quantitation of TDCPP in Biological Matrices via Isotope Dilution LC-MS/MS Executive Summary This Application Note details a rigorous methodology for the quantification of Tris(1,3-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of TDCPP in Biological Matrices via Isotope Dilution LC-MS/MS

Executive Summary

This Application Note details a rigorous methodology for the quantification of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) in biological matrices (plasma, serum) and dosing formulations. As a high-production volume organophosphate flame retardant (OPFR), TDCPP is a critical analyte in toxicological screening and environmental health studies.

The protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantitative accuracy. By employing the stable isotope-labeled internal standard d15-TDCPP , this method automatically corrects for matrix-induced ionization suppression, extraction inefficiencies, and instrumental drift.

Key Performance Indicators:

  • Linearity: 0.5 – 1000 ng/mL (

    
    )
    
  • Precision (CV): < 5% intra-day

  • Recovery: 85-115% (Matrix corrected)

Scientific Principle: The Isotope Dilution Advantage

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" are the primary source of error. Co-eluting phospholipids and proteins in biological samples can compete for charge in the electrospray ionization (ESI) source, causing signal suppression or enhancement.

Why External Calibration Fails: Traditional external calibration assumes that the analyte in a clean solvent behaves identically to the analyte in plasma. This is rarely true. If plasma suppresses the signal by 40%, an external curve will overestimate the concentration.

The IDMS Solution: By spiking the sample with d15-TDCPP (which has identical physicochemical properties to native TDCPP but a different mass) before extraction, the internal standard (IS) experiences the exact same extraction loss and ionization suppression as the analyte.

The Governing Equation: Quantification is based on the response ratio, not absolute area:



Where


 (Relative Response Factor) is derived from the calibration curve.

Workflow Visualization

The following diagram outlines the critical path for Sample Preparation and Analysis.

TDCPP_Workflow Sample Biological Sample (Plasma/Serum 100 µL) Spike Spike Internal Standard (d15-TDCPP) Sample->Spike Critical Step Equilibrate Equilibration (15 min, Room Temp) Spike->Equilibrate Allows IS to bind matrix Extract Protein Precipitation (ACN:MeOH 1:1, Cold) Equilibrate->Extract Centrifuge Centrifugation (14,000 x g, 10 min) Extract->Centrifuge Supernatant Supernatant Transfer & Evaporation Centrifuge->Supernatant Reconstitute Reconstitution (Mobile Phase A:B 50:50) Supernatant->Reconstitute LCMS LC-MS/MS Analysis (ESI+ MRM) Reconstitute->LCMS

Figure 1: IDMS Workflow. The internal standard is added prior to any manipulation to track recovery.

Materials and Reagents

Reference Standards
  • Native Analyte: TDCPP (Tris(1,3-dichloro-2-propyl) phosphate), >98% purity.

  • Internal Standard: d15-TDCPP (Tris(1,3-dichloro-2-propyl-d5) phosphate).[1]

    • CAS: 1447569-77-8[1][2][3]

    • Source: Wellington Laboratories, Cambridge Isotope Laboratories, or Sigma-Aldrich.

    • Note: Do not use d18-TCPP; the retention time shift may be too great. d15-TDCPP is the structural homolog.

Solvents & Buffers
  • Acetonitrile (ACN): LC-MS Grade.

  • Methanol (MeOH): LC-MS Grade.

  • Water: Milli-Q or LC-MS Grade.

  • Ammonium Acetate: Mobile phase additive (enhances

    
     and 
    
    
    
    ).

Experimental Protocol

Preparation of Stock Solutions
  • Master Stock (Native): Dissolve TDCPP in Methanol to 1.0 mg/mL.

  • Master Stock (IS): Dissolve d15-TDCPP in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) to 100 ng/mL in ACN. This will be the "Spiking Solution".

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum. For urine, Solid Phase Extraction (SPE) using Strata-X or OASIS HLB is recommended.

  • Aliquot: Transfer 100 µL of sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (100 ng/mL).

    • Final IS concentration in matrix: 20 ng/mL (approx).

  • Equilibrate: Vortex gently and let stand for 15 minutes. Crucial: This allows the IS to integrate with the matrix proteins.

  • Precipitate: Add 400 µL of ice-cold Acetonitrile/Methanol (1:1 v/v).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean glass vial.

  • Evaporate (Optional but recommended for sensitivity): Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH).

  • Inject: Transfer to autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.0 40 Initial Hold
0.5 40 Start Gradient
4.0 95 Elution of TDCPP
5.5 95 Wash
5.6 40 Re-equilibration

| 7.0 | 40 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Mode: Multiple Reaction Monitoring (MRM).[4][6][7][8][9]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
TDCPP 430.999.0 5025Quantifier
TDCPP 430.9275.05015Qualifier
d15-TDCPP 446.099.0 5025IS Quantifier

Note: The m/z 99 product ion corresponds to the chlorinated fragment characteristic of this class. The precursor 430.9 represents the


 ion with the 

isotope cluster.

Data Analysis & Calculation

Response Factor Calculation

Do not use a simple linear regression of Area vs. Concentration. You must plot the Area Ratio vs. Concentration Ratio .



Plot


, where:
  • 
     = Area Ratio
    
  • 
     = Concentration of TDCPP (ng/mL) / Concentration of IS (ng/mL)
    
Quality Control Criteria
  • Retention Time: Analyte must elute within ±0.05 min of the Internal Standard.

  • Ion Ratio: The ratio of Quantifier (99) to Qualifier (275) must be within ±20% of the reference standard.

  • IS Recovery: The absolute area of the IS in samples should be 50%–150% of the area in the neat standard. If <50%, it indicates severe suppression or extraction failure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Ion SuppressionSwitch to SPE cleanup (e.g., Strata-X) to remove phospholipids.
High Background ContaminationTDCPP is ubiquitous in dust/plastics. Use glass vials only. Bake glassware at 200°C. Run solvent blanks.
Peak Tailing Column SaturationReduce injection volume or increase Ammonium Acetate concentration.
RT Shift pH DriftPrepare fresh Mobile Phase buffers daily.

References

  • U.S. EPA. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Revision 1.0. [Link]

  • Van den Eede, N., et al. (2012). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International, 49, 125-139. [Link]

  • Cooper, E.M., et al. (2011). "Assessment of Bis(1,3-dichloropropyl) Phosphate as a Biomarker of Exposure to Organophosphate Flame Retardants." Environmental Science & Technology, 45(20), 8755-8763. (Provides context on metabolite vs parent analysis). [Link]

  • Wellington Laboratories. (2024). Reference Standards for Environmental Analysis - TDCPP-d15 Product Page. [Link]

Sources

Method

High-Performance Analysis of TDCPP Exposure: Derivatization Strategies for the Metabolite BDCPP

Executive Summary Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a ubiquitous organophosphate flame retardant (OPFR). While the parent compound TDCPP can be analyzed directly via LC-MS/MS or GC-MS, biological monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a ubiquitous organophosphate flame retardant (OPFR). While the parent compound TDCPP can be analyzed directly via LC-MS/MS or GC-MS, biological monitoring and environmental degradation studies frequently target its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP) .

BDCPP is a dialkyl phosphate (DAP) acid. Its high polarity and low volatility make direct GC-MS analysis impossible and limit sensitivity in standard LC-MS/MS workflows due to poor ionization efficiency in negative mode.

This guide provides three field-validated derivatization protocols to overcome these limitations:

  • "Green" Methylation (TMS-DAM) for standard GC-MS.

  • Steric Silylation (MTBSTFA) for robust, moisture-stable GC-MS analysis.

  • Cationic Derivatization (CAX-B) for ultrasensitive LC-MS/MS detection (sub-ppb levels).

Analyte Chemistry & Challenge

  • Parent: TDCPP (Neutral, hydrophobic).

  • Target Metabolite: BDCPP (Acidic, polar, non-volatile).

  • The Problem: The phosphate diester moiety in BDCPP causes peak tailing and adsorption in GC and suffers from ion suppression in LC-ESI(-).

  • The Solution: Masking the acidic proton via derivatization to improve volatility (GC) or ionization efficiency (LC).

G TDCPP TDCPP (Parent) BDCPP BDCPP (Metabolite) Polar/Acidic TDCPP->BDCPP Hydrolysis (Liver/Env) Deriv_GC Methyl/Silyl Ester (Volatile) BDCPP->Deriv_GC TMS-DAM or MTBSTFA Deriv_LC Cationic Adduct (High ESI+ Response) BDCPP->Deriv_LC CAX-B Reagent

Figure 1: Analytical workflow transforming the polar metabolite BDCPP into analyzable derivatives.

Protocol A: "Green" Methylation for GC-MS

Best for: Standard EI-GC-MS analysis replacing the hazardous Diazomethane method.

Traditionally, diazomethane was the gold standard for methylating phosphate acids, but its explosion risk renders it unsuitable for modern safety protocols. Trimethylsilyldiazomethane (TMS-DAM) is the safer, non-explosive alternative that yields the same methyl ester derivative.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Reagent: 2.0 M Trimethylsilyldiazomethane (TMS-DAM) in hexane.

  • Solvent: Methanol (MeOH) is critical ; it acts as the proton source to generate the active methylating species.

  • Quenching Agent: Acetic acid (glacial).

Step-by-Step Protocol
  • Sample Preparation: Reconstitute the dried BDCPP extract (from urine or tissue SPE) in 200 µL of Toluene:Methanol (3:2 v/v) .

    • Note: The methanol ratio must be at least 20% to drive the reaction.

  • Reaction: Add 50 µL of 2.0 M TMS-DAM solution dropwise.

    • Visual Check: The solution should turn a persistent yellow color.[1] If it fades to colorless, acidic protons are still consuming the reagent; add more TMS-DAM until the yellow color remains.

  • Incubation: Vortex for 30 seconds and incubate at Room Temperature for 30 minutes .

    • Why: Unlike silylation, this reaction is rapid and requires no heat.

  • Quenching: Add 10 µL of Acetic Acid to neutralize excess TMS-DAM. The yellow color will disappear immediately, indicating gas evolution (

    
    ).
    
  • Workup: Evaporate to dryness under

    
     and reconstitute in Hexane or Isooctane for GC-MS injection.
    

Mechanism:



Protocol B: Robust Silylation (MTBSTFA) for GC-MS

Best for: Routine analysis where moisture tolerance and hydrolytic stability are required.

While MSTFA (forming TMS derivatives) is common, MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. These are


 times more stable to hydrolysis than TMS derivatives, allowing for easier handling and longer autosampler stability.
Reagents
  • Reagent: MTBSTFA + 1% TBDMCS (catalyst).

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Protocol
  • Drying: Ensure the BDCPP extract is completely water-free (azeotrope with acetonitrile if necessary).

  • Addition: Add 50 µL of anhydrous Acetonitrile and 50 µL of MTBSTFA .

  • Reaction: Cap tightly and heat at 70°C for 45-60 minutes .

    • Critical: Phosphate diesters are sterically hindered; room temperature silylation is often incomplete.

  • Injection: Cool to room temperature and inject directly into the GC-MS. Do not evaporate (reagent is volatile).

Data Interpretation (EI-MS):

  • Look for the characteristic [M - 57]⁺ ion (loss of the tert-butyl group). This is often the base peak and provides excellent quantification specificity.

Protocol C: Ultrasensitive Cationic Derivatization for LC-MS/MS

Best for: Trace-level biomonitoring (ppt levels) using LC-ESI(+)-MS/MS.

BDCPP ionizes poorly in negative ESI mode. By attaching a permanent positive charge using a quaternary ammonium reagent, sensitivity can be boosted by 10-100x . The reagent CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide) is the current state-of-the-art for this approach.

Reagents
  • Reagent: CAX-B (Synthesized or custom ordered) or commercial equivalent (e.g., AMPP).

  • Base: Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Solvent: Acetonitrile (ACN).[3][4][5]

Step-by-Step Protocol
  • Preparation: Dissolve the dried extract in 500 µL of Acetonitrile .

  • Activation: Add 1 mg of solid

    
      (base catalyst).
    
  • Derivatization: Add 1 mg of CAX-B .

  • Reaction: Vortex and heat at 70°C for 60 minutes .

  • Workup: Dilute the reaction mixture 1:5 with Water (to match initial LC mobile phase conditions).

  • Analysis: Inject onto a C18 column running a Water/Methanol gradient with 0.1% Formic Acid. Detect in ESI(+) MRM mode .

Mechanism: The CAX-B reagent alkylates the phosphate group, attaching a benzyl-diethyl-amine moiety that carries a permanent positive charge. This eliminates the reliance on pH for ionization and shifts detection to the lower-noise positive mode.

Reaction Step1 BDCPP (Anionic) Step3 Reaction 70°C, 1h, K2CO3 Step1->Step3 Step2 CAX-B Reagent (Cationic Tag) Step2->Step3 Step4 Derivatized BDCPP (Permanently Charged) Step3->Step4 Alkylation

Figure 2: Cationic derivatization mechanism for LC-MS enhancement.

Comparative Selection Guide

FeatureMethylation (TMS-DAM) Silylation (MTBSTFA) Cationic (CAX-B)
Instrument GC-MS (EI)GC-MS (EI)LC-MS/MS (ESI+)
Sensitivity High (ng/mL)High (ng/mL)Ultra-High (pg/mL)
Stability Excellent (Stable ester)Good (TBDMS > TMS)Excellent
Safety Moderate (Toxic reagent)High (Standard reagent)High
Primary Use General quantificationRoutine screeningTrace biomonitoring

References

  • Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Publisso.[4][6] Link

  • Wang, H., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.[7][8][2][5] Molecules.[9][10][11][4][12][1][6][13][14][15] Link

  • CDC Laboratory Procedure. (2008). Determination of dialkyl phosphate metabolites... by derivatization and GC-MS. Journal of Analytical Toxicology. Link

  • Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for GC: MTBSTFA.[9][11]Link

  • TCI Chemicals. (2023). Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.[1]Link

Sources

Application

Application Notes and Protocols for Utilizing Animal Models in the Study of Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) Health Effects

Introduction Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant extensively used in polyurethane foams found in furniture, textiles, and electronics.[1] Its additive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant extensively used in polyurethane foams found in furniture, textiles, and electronics.[1] Its additive nature allows it to leach into the environment, leading to widespread human exposure, with its metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), being detectable in over 90% of the U.S. population.[2] Growing evidence from toxicological studies has linked TDCPP exposure to a range of adverse health outcomes, including neurotoxicity, developmental and reproductive harm, and carcinogenicity.[1][3][4] Consequently, TDCPP was listed as a carcinogen under California's Proposition 65.[1] This document provides a comprehensive guide for researchers on the selection and application of animal models to investigate the health effects of TDCPP, offering detailed protocols for key toxicological assessments.

Selecting the Appropriate Animal Model

The choice of animal model is a critical decision in study design, contingent on the specific health endpoint under investigation. Rodent models, particularly rats and mice, are invaluable for long-term carcinogenicity bioassays and detailed neurobehavioral assessments due to their physiological similarities to humans. The zebrafish (Danio rerio) has emerged as a powerful high-throughput model for developmental toxicity and for screening compounds that may affect vertebrate embryogenesis.[5][6]

Table 1: Comparison of Common Animal Models for TDCPP Research

FeatureRodent Models (Rats, Mice)Zebrafish (Danio rerio)
Primary Strengths Long-term studies (carcinogenicity), complex neurobehavioral analysis, well-established toxicological protocols, relevance to mammalian physiology.High-throughput screening, rapid development, transparent embryos allowing for real-time observation of organogenesis, genetic tractability.[7]
Key Endpoints Carcinogenicity (liver, kidney, adrenal tumors), neurotoxicity (learning, memory, anxiety), reproductive toxicity, toxicokinetics.[3][4]Developmental toxicity (mortality, malformations, hatching delay), neurodevelopmental toxicity, cardiotoxicity, thyroid hormone disruption.[1][6]
Exposure Routes Oral (gavage, diet), dermal.[2][8]Aqueous (static or semi-static immersion).[6]
Limitations Lower throughput, higher cost, longer study duration, ethical considerations.Limited metabolic capacity compared to mammals, differences in toxicokinetics, less suitable for adult-onset diseases.[9]

Key Health Endpoints & Study Designs

Developmental Neurotoxicity (DNT)

TDCPP has been identified as a developmental neurotoxicant, affecting neurobehavioral responses in both mice and zebrafish.[4] Studies often involve exposure during critical developmental windows, such as gestation and lactation in rodents, to assess long-term consequences on behavior and cognitive function.

The following diagram outlines a typical workflow for a DNT study in rodents.

DNT_Workflow cluster_pre Pre-Exposure cluster_exp Exposure Phase cluster_post Post-Exposure Assessment Acclimation Animal Acclimation (e.g., 7 days) Baseline Baseline Measurements (Body Weight) Acclimation->Baseline Dosing TDCPP Administration (e.g., Oral Gavage) Gestation Day 6 - Postnatal Day 21 Baseline->Dosing PND21 Weaning (PND 21) Offspring body weights Dosing->PND21 Behavior Neurobehavioral Testing (PND 25-68) PND21->Behavior Tissue Tissue Collection (Brain, Liver, etc.) Behavior->Tissue Analysis Data Analysis (Statistics, Histopathology) Tissue->Analysis

Caption: General workflow for a rodent developmental neurotoxicity study of TDCPP.

Protocol 1: Developmental Neurotoxicity Assessment in Mice

This protocol describes a study to assess the effects of perinatal TDCPP exposure on anxiety-like behavior and spatial memory in adult mice.

1. Animals and Housing:

  • Use time-mated C57BL/6 mice. House individually under standard conditions (12:12 light:dark cycle, 22±2°C) with ad libitum access to food and water.

2. TDCPP Administration (Oral Gavage):

  • Preparation: Prepare TDCPP solutions in a suitable vehicle like corn oil.[8] A range of doses (e.g., 0, 5, 50 mg/kg/day) should be selected based on existing literature.[10]

  • Procedure: From gestation day 10 to postnatal day 28, administer the prepared TDCPP solution or vehicle control to the dams daily via oral gavage using a 20-gauge, 1.5-inch flexible feeding tube.[10][11] The volume should not exceed 10 ml/kg.[11]

  • Causality: Oral gavage ensures precise dosage administration to each animal, which is critical for establishing a clear dose-response relationship. The perinatal period is chosen as it represents a critical window of neurodevelopment.[10]

3. Post-Weaning and Behavioral Testing:

  • Wean pups on postnatal day (PND) 28.

  • Begin behavioral testing on PND 60, allowing for maturation. Test males and females separately.[12]

  • Acclimate mice to the testing room for at least 30 minutes before each test.[13]

4. Neurobehavioral Test Battery:

5. Data Analysis:

  • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between dose groups.

Developmental Toxicity in Zebrafish

The zebrafish embryo is an excellent model for assessing developmental toxicity due to its rapid, external development and transparent chorion.

Protocol 2: Fish Embryo Acute Toxicity (FET) Test (adapted from OECD TG 236)[24][25]

1. Materials:

  • Fertilized zebrafish (Danio rerio) embryos (<3 hours post-fertilization, hpf).

  • 24-well plates.

  • TDCPP stock solution in DMSO.

  • Embryo medium (e.g., E3 medium).

  • Incubator set to 26±1°C.[14]

2. Experimental Procedure:

  • Dose Preparation: Prepare a series of TDCPP concentrations (e.g., 0.5 to 9 µM) and a vehicle control (0.1% DMSO) in embryo medium.[6]

  • Exposure: Place one embryo per well in a 24-well plate. Add 2 mL of the respective TDCPP solution or control to each well. Use at least 20 embryos per concentration.[15]

  • Incubation: Incubate the plates at 26°C for 96 hours. A semi-static renewal of the test solutions every 24 hours is recommended to maintain exposure concentrations.[16]

  • Causality: The OECD 236 guideline provides a standardized, validated method for assessing acute toxicity, ensuring reproducibility and regulatory relevance. The selected endpoints are clear indicators of lethality during key developmental stages.[15]

3. Endpoint Assessment:

  • Observe embryos at 24, 48, 72, and 96 hpf under a stereomicroscope.

  • Record the following lethal endpoints:[17][18]

    • Coagulation of the embryo.

    • Lack of somite formation.

    • Non-detachment of the tail from the yolk sac.

    • Absence of heartbeat.

  • Also, record sublethal malformations such as pericardial edema, yolk sac edema, and trunk curvature.[6]

4. Data Analysis:

  • For each concentration, calculate the cumulative mortality at each time point.

  • Determine the LC50 (median lethal concentration) at 96 hpf using probit analysis or another appropriate statistical method.

Carcinogenicity

Long-term (2-year) bioassays in rodents are the gold standard for assessing the carcinogenic potential of chemicals. Studies have shown that chronic oral exposure to TDCPP induces tumors in rats, particularly in the liver, kidneys, and adrenal glands.[3]

Protocol 3: Chronic Carcinogenicity Bioassay in Rats (Conceptual Outline)

This protocol is based on designs from long-term rodent bioassays.

1. Animals and Husbandry:

  • Use a rodent strain with well-characterized background tumor rates, such as the Sprague-Dawley rat.

  • House animals under controlled conditions for their lifespan (approximately 2 years).

2. TDCPP Administration (Dietary):

  • Preparation: Incorporate TDCPP into the rodent diet at various concentrations (e.g., corresponding to doses of 0, 5, 20, 80 mg/kg/day).[2]

  • Procedure: Provide the TDCPP-containing diet ad libitum for 24 months. Monitor food consumption and body weights regularly.

  • Causality: Dietary administration mimics a likely route of chronic human exposure and is less stressful than repeated gavage over a long duration.

3. Clinical Observations and Necropsy:

  • Conduct daily clinical observations for signs of toxicity.

  • At the end of the 2-year study, perform a full necropsy on all surviving animals.

  • Collect all major organs and any visible lesions. Weigh key organs like the liver and kidneys.

4. Histopathology:

  • Tissue Processing: Preserve collected tissues in 10% neutral buffered formalin.[19] Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A certified veterinary pathologist should examine the slides to identify and classify neoplastic (e.g., adenomas, carcinomas) and non-neoplastic lesions.[20]

  • Rationale: Histopathological analysis is the definitive method for identifying cellular changes and confirming the presence and type of tumors, providing conclusive evidence of carcinogenicity.[21]

5. Data Analysis:

  • Use survival analysis (e.g., Kaplan-Meier) to assess effects on lifespan.

  • Analyze tumor incidence data using appropriate statistical tests (e.g., Fisher's exact test) to compare dose groups with controls.

Mechanisms of TDCPP Toxicity

Understanding the molecular mechanisms underlying TDCPP's toxicity is crucial for risk assessment. Experimental studies have pointed towards several key pathways.

TDCPP_Mechanisms cluster_cellular Cellular Effects cluster_outcomes Adverse Health Outcomes TDCPP TDCPP Exposure OxidativeStress Oxidative Stress Increased ROS TDCPP->OxidativeStress:f0 MitoDamage Mitochondrial Damage TDCPP->MitoDamage Neuroinflammation Neuroinflammation Microglial Activation TDCPP->Neuroinflammation:f0 Epigenetic Epigenetic Regulation DNA Hypomethylation TDCPP->Epigenetic:f0 Neurotoxicity Neurotoxicity OxidativeStress:f1->Neurotoxicity Carcinogenicity Carcinogenicity OxidativeStress:f1->Carcinogenicity MitoDamage->Carcinogenicity Neuroinflammation:f1->Neurotoxicity DevToxicity Developmental Toxicity Epigenetic:f1->DevToxicity

Sources

Method

Application Note: Extraction and Quantification of TDCPP from Consumer Products

Abstract & Scope This application note details the extraction of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) from complex consumer matrices, specifically Polyurethane Foam (PUF) and textiles. TDCPP, a chlorinated organ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the extraction of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) from complex consumer matrices, specifically Polyurethane Foam (PUF) and textiles. TDCPP, a chlorinated organophosphate flame retardant (OPFR), is a probable human carcinogen (Proposition 65 listed).

This guide departs from generic "crush and shoot" methods. It provides two validated workflows:

  • Ultrasonic Extraction (UAE): For high-throughput screening (EPA 3550C modified).

  • Soxhlet Extraction: The exhaustive "Gold Standard" for regulatory compliance (EPA 3540C modified).

Target Audience: Analytical Chemists, Toxicology Researchers, and QA/QC Managers.

Safety & Pre-Analytical Considerations

CRITICAL WARNING: TDCPP is a carcinogen. Dichloromethane (DCM) is a volatile neurotoxin. All procedures must be performed in a certified fume hood.

Cross-Contamination Control

OPFRs are ubiquitous in lab environments (dust, plastics).

  • Glassware: Bake all glassware at 450°C for 4 hours prior to use to remove background OPFRs.

  • Plastics: Strictly prohibited. Use only PTFE-lined caps and glass syringes.

  • Blanks: A solvent method blank is required for every batch of 10 samples.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction pathway based on sample density and regulatory stringency.

TDCPP_Workflow Start Sample Intake (Foam/Textile) Prep Cryogenic Milling (<1mm particle size) Start->Prep Decision Throughput vs. Sensitivity? Prep->Decision MethodA Method A: Ultrasonic (UAE) (High Throughput, Screening) Solvent: DCM Decision->MethodA Rapid Screen MethodB Method B: Soxhlet (Exhaustive, Regulatory) Solvent: DCM or Hexane/Acetone Decision->MethodB Low LOD / Compliance Cleanup SPE Cleanup (Aminopropyl or Alumina) *If lipids present* MethodA->Cleanup MethodB->Cleanup Analysis GC-EI-MS / GC-MS/MS (SIM Mode) Cleanup->Analysis QC Data Validation (IS Recovery 70-130%) Analysis->QC

Figure 1: Operational workflow for TDCPP extraction. Selection between Ultrasonic and Soxhlet methods depends on the required Limit of Quantitation (LOQ) and sample volume.

Reagents & Standards

  • Extraction Solvent: Dichloromethane (DCM), HPLC Grade (Note: DCM swells PUF, ensuring deep pore access).

  • Internal Standard (IS): d15-TDCPP (Deuterated Tris(1,3-dichloro-2-propyl) phosphate).

    • Why? Isotope dilution corrects for matrix effects and injection variability.

  • Cleanup Phase: Supelclean™ ENVI-Florisil® or Aminopropyl silica (for removing co-extracted oligomers).

Protocol A: Ultrasonic Extraction (Rapid Screening)

Based on EPA Method 3550C and Stapleton et al.

Application: Ideal for PUF samples where TDCPP levels are expected to be high (>0.1% by weight).

  • Sample Prep: Cut PUF into small cubes (2mm x 2mm) or cryo-mill. Weigh 50 mg (±0.1 mg) into a 15 mL glass centrifuge tube.

  • Spiking: Add 50 µL of d15-TDCPP Internal Standard solution (10 µg/mL in Toluene). Allow to equilibrate for 15 mins.

  • Solvent Addition: Add 5.0 mL of Dichloromethane (DCM).

    • Observation: The foam will swell significantly. Ensure the solvent fully covers the swollen matrix.

  • Sonication: Sonicate for 20 minutes at ambient temperature (maintain <30°C to prevent degradation).

    • Tip: Use a water bath sonicator rather than a probe to prevent cross-contamination.

  • Separation: Centrifuge at 2500 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

    • Dilution: If screening for Prop 65 compliance (often >1% concentration), dilute 1:100 with Isooctane before analysis.

Protocol B: Soxhlet Extraction (Exhaustive)

Based on EPA Method 3540C.

Application: Required for trace analysis, complex textile matrices, or regulatory confirmation.

  • Thimble Prep: Place 1.0 g of milled sample into a pre-cleaned glass fiber thimble.

  • Spiking: Spike thimble directly with 100 µL of d15-TDCPP surrogate.

  • Setup: Assemble Soxhlet apparatus with 150 mL of DCM/Acetone (1:1 v/v) or pure DCM.

  • Extraction: Reflux for 16 hours (approx. 4-6 cycles per hour).

  • Concentration: Cool extract and concentrate to ~2 mL using a Rotary Evaporator (water bath 35°C).

  • Solvent Exchange: Exchange solvent to Isooctane (more GC-friendly) by adding 5 mL Isooctane and concentrating back to 1 mL under Nitrogen stream.

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

GC Parameters
ParameterSetting
Column DB-5MS UI (30m x 0.25mm x 0.25µm)
Inlet Temp 280°C (Splitless)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 80°C (1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 300°C
MS Parameters (SIM Mode)

To ensure specificity, operate in Selected Ion Monitoring (SIM) mode.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
TDCPP 12.4 min381 383, 319, 191
d15-TDCPP (IS) 12.3 min396 334, 206

Quality Control & Validation

This protocol is designed to be self-validating . The following criteria must be met for a dataset to be accepted.

The "Self-Validating" Logic
  • IS Recovery Check: The d15-TDCPP area count in samples must be within 50-130% of the area count in the calibration standards.

    • Failure Mode: <50% recovery indicates matrix suppression or extraction loss. Action: Re-extract with smaller sample mass.

  • Linearity: 5-point calibration curve (0.05 - 10 µg/mL) must have

    
    .
    
  • Method Detection Limit (MDL): Should be established at <0.5 µg/g (ppm) to ensure compliance with typical 1000 ppm regulatory limits.

Troubleshooting Matrix Effects

PUF extracts often contain oligomers that foul GC liners.

  • Symptom: Poor peak shape or shifting retention times.

  • Solution: Use GPC (Gel Permeation Chromatography) cleanup if simple SPE fails.

References

  • Stapleton, H. M., et al. (2011).[1] Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology. Link

  • U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Link

  • U.S. EPA. (1996). Method 3540C: Soxhlet Extraction. SW-846 Update III. Link

  • U.S. CPSC. (2018). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4). (Note: Cited for general solvent extraction protocols adapted for consumer plastics). Link

  • Cooper, E. M., et al. (2016). Organophosphate Flame Retardants in House Dust. Environmental Science & Technology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: TDCPP Analysis &amp; Matrix Effect Troubleshooting

Topic: Matrix Effects in LC-MS/MS Analysis of TDCPP Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1] Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects in LC-MS/MS Analysis of TDCPP Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Advanced Application Support Hub. This guide addresses the specific challenges of analyzing Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) via LC-MS/MS. TDCPP is a ubiquitous organophosphate flame retardant (OPFR) that presents a dual analytical challenge: it is prone to severe ion suppression in biological matrices (lipids) and suffers from high background contamination due to its presence in laboratory environments.[1]

Quick Navigation
Visual Troubleshooting Workflow

The following logic flow outlines the decision-making process when TDCPP sensitivity or accuracy is compromised.

TDCPP_Troubleshooting Start Issue: Low Sensitivity or Poor Accuracy for TDCPP Check_Bg Step 1: Run Solvent Blank (Is TDCPP present?) Start->Check_Bg Bg_High Yes: Background Contamination Check_Bg->Bg_High >20% of LLOQ Bg_Low No: System Clean Check_Bg->Bg_Low Trap_Col Install Trap Column (Between Pump & Injector) Bg_High->Trap_Col PCI_Test Step 2: Perform Post-Column Infusion (PCI) Bg_Low->PCI_Test Suppression Signal Drop at RT? PCI_Test->Suppression Dip in Baseline No_Suppression Stable Baseline? PCI_Test->No_Suppression PL_Check Check Phospholipids (Monitor m/z 184) Suppression->PL_Check Action_IS Verify d15-TDCPP Response No_Suppression->Action_IS Action_SPE Switch to HybridSPE or Phospholipid Removal PL_Check->Action_SPE

Caption: Decision logic for distinguishing between system contamination and matrix-induced ion suppression during TDCPP analysis.

Module 1: Diagnosing Matrix Effects (The PCI Protocol)

The Problem: You observe low sensitivity for TDCPP in urine or plasma, but standards in solvent look fine. The Diagnosis: Do not rely on "Slope Comparison" alone. The Post-Column Infusion (PCI) method is the gold standard for visualizing exactly where in your chromatogram the suppression occurs.[2]

Protocol: Post-Column Infusion for TDCPP
  • Setup: Use a T-junction to combine the column effluent with a steady flow of TDCPP standard.

    • Pump A/B: Running your blank matrix gradient.[1][2]

    • Syringe Pump: Infusing 100 ng/mL TDCPP standard (in mobile phase) at 10 µL/min.

  • Injection: Inject a blank extracted matrix sample (e.g., urine extract processed via your current method).[1][2]

  • Observation: Monitor the MRM transition for TDCPP (m/z 431 → 99).

  • Interpretation:

    • Flat Baseline: No matrix effect.[1][2]

    • Negative Peak (Dip): Ion Suppression (Matrix components are "stealing" charge).[1][2]

    • Positive Peak (Hump): Ion Enhancement.[1][2]

Data Interpretation Table:

Observation at TDCPP Retention TimeDiagnosisRecommended Action
Sharp Dip (>50% drop) Severe SuppressionCo-eluting lipids.[1][2] Switch to Phospholipid Removal Plates (see Module 3).
Broad Dip (Drifting) High Organic LoadExtend gradient; wash column with 95% organic for 5 mins between runs.
No Dip, but Low Signal Adsorption/LossTDCPP is sticking to plasticware.[1][2] Switch to glass inserts and silanized vials.
Module 2: Background Contamination vs. Matrix

The Problem: TDCPP is a flame retardant used in plastics, including LC tubing, laboratory air filters, and electronic housing.[1] "Ghost peaks" are common.[1][2]

Differentiation Strategy: To determine if the signal is from your sample (Matrix) or your instrument (Contamination), you must separate the two sources chromatographically.[1]

The "Trap Column" Solution:

  • Install a small C18 column (e.g., 30mm x 2.1mm) between the mixing valve and the autosampler injector.[1][2]

  • Theory: Contamination from the solvents/pumps will be trapped on this column and elute later than the contamination from the sample (which is injected after the trap column).[2]

  • Result: You will see two TDCPP peaks.

    • Peak 1: Sample TDCPP (Quantify this).

    • Peak 2: System Background TDCPP (Ignore this).[1][2]

ngcontent-ng-c747876706="" class="ng-star-inserted">

Critical Note: Avoid using PTFE (Teflon) tubing or solvent inlet filters, as they often contain phosphate esters.[1] Use PEEK or stainless steel.[1]

Module 3: Lipid Interference & Cleanup

The Mechanism: In ESI+ mode, Glycerophosphocholines (GPC) are the primary cause of suppression in biological samples.[1] They co-elute with hydrophobic analytes like TDCPP and monopolize the charge on the droplet surface.[2]

ESI_Mechanism Droplet ESI Droplet TDCPP TDCPP (Analyte) Droplet->TDCPP Competition Lipid Phospholipid (Suppressor) Droplet->Lipid High Surface Activity Charge H+ TDCPP->Charge Suppressed Lipid->Charge Dominates Ionization

Caption: Mechanism of Ion Suppression. Phospholipids (Red) outcompete TDCPP (White) for surface charge (Yellow) in the ESI droplet.[1]

Monitoring Protocol: Always include a "Scout MRM" for phospholipids in your method development:

  • Precursor: m/z 184 (Phosphocholine head group)[1][2]

  • Precursor: m/z 104 (2-lyso-glycerophosphocholines)[1]

  • Action: If the m/z 184 trace overlaps with your TDCPP peak, your data is invalid.

Cleanup Recommendations:

  • Avoid: Simple Protein Precipitation (PPT) with Acetonitrile.[1][2] It removes proteins but leaves >90% of phospholipids.[1][2]

  • Use: Phospholipid Removal Plates (e.g., HybridSPE or Ostro).[1][2] These use Lewis Acid/Base chemistry (Zirconia-coated silica) to selectively bind the phosphate group of the lipid while letting TDCPP pass through.[2]

Module 4: Internal Standard Strategy

Requirement: You must use an isotopically labeled internal standard (ILIS).[1][2] Recommendation: d15-TDCPP (Deuterated Tris(1,3-dichloro-2-propyl) phosphate).[1]

Why d15 over d10? TDCPP has a high mass.[1][2] Using d15 provides a mass shift of +15 Da, ensuring no isotopic overlap (crosstalk) between the native analyte and the internal standard, even with the complex chlorine isotope clusters (Cl6) present in TDCPP.[1]

Troubleshooting IS Drift: If your d15-TDCPP retention time shifts significantly (>0.05 min) compared to native TDCPP, it is due to the Deuterium Isotope Effect on hydrophobic interaction chromatography.[1]

  • Fix: Ensure your gradient is shallow enough at the elution point, or switch to a 13C-labeled standard if available (though d15 is industry standard and usually sufficient if integrated correctly).[1]

Frequently Asked Questions (FAQs)

Q1: I see TDCPP in my solvent blanks. How do I get rid of it? A: You likely cannot eliminate it entirely.[1][2] TDCPP is in dust and plastics.[2][3]

  • Bake Glassware: 400°C for 4 hours to remove organic residues.

  • Solvent Blanks: Run a "double blank" (mobile phase injection) before every calibration curve.

  • Subtract: If the background is stable and <20% of your LLOQ, you may subtract it, but the "Trap Column" method (Module 2) is scientifically superior.[1]

Q2: My calibration curve is non-linear at the low end. A: This is a classic symptom of matrix absorption.[2] TDCPP is hydrophobic and sticks to glass surfaces.[1][2]

  • Solution: Use silanized glass vials or polypropylene vials (verified blank). Add 0.1% Formic Acid to your sample solvent to help keep TDCPP in solution and prevent adsorption to container walls.[1][2]

Q3: Why is my signal dropping over a sequence of 50 injections? A: Source contamination. Phospholipids build up on the cone/shield of the MS.[2]

  • Fix: Divert the LC flow to waste for the first 1-2 minutes and the final wash step of the gradient. Do not let the "junk" enter the MS source.[2]

References
  • Bonfiglio, R., et al. (1999).[1] The assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS.Trace Analysis .

  • Taylor, P. J. (2005).[1][2] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[2]Clinical Biochemistry .

  • Cooper, E. M., et al. (2011).[1] Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in urine.[1][3][4]Journal of Exposure Science & Environmental Epidemiology .

  • Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids.[2]Journal of Chromatography B . (Describes Phospholipid Removal).

  • Van den Eede, N., et al. (2012).[1] Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants.[1][2][3][4]Environment International .[1][2]

Sources

Optimization

Technical Guide: Maximizing Sensitivity for Trace TDCPP Detection (LC-MS/MS)

The following technical guide is structured to address the specific challenges of trace-level TDCPP analysis. It deviates from standard operating procedures (SOPs) to focus on the "failure points" that typically prevent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of trace-level TDCPP analysis. It deviates from standard operating procedures (SOPs) to focus on the "failure points" that typically prevent researchers from achieving sub-ng/L sensitivity.

Executive Summary

Detecting TDCPP at low levels (sub-ng/mL or ppt) is rarely a problem of mass spectrometer sensitivity; it is a problem of signal-to-noise (S/N) management . Because TDCPP is a ubiquitous organophosphate flame retardant (OPFR) found in laboratory air, plastic tubing, and HPLC solvent lines, the "background" is often higher than the analyte signal.

This guide prioritizes contamination mitigation as the primary sensitivity booster, followed by optimized MRM transitions and specific solid-phase extraction (SPE) protocols.

Part 1: The "Hardware Blank" (Contamination Control)

The Problem: Standard LC systems generate organophosphate background. If your blank has a peak at the same retention time as your analyte, you cannot lower your Limit of Quantitation (LOQ), regardless of how sensitive your MS is.

The Solution: The "Isolator Column" Strategy. You must physically separate the system's TDCPP from the sample's TDCPP. This is achieved by installing a delay column between the solvent mixer and the sample injector.

Workflow Diagram: Contamination Delay

G cluster_0 LC Pump Module cluster_1 Separation & Detection Solvents Mobile Phase (Glass Bottles) Mixer Binary Mixer Solvents->Mixer Isolator ISOLATOR COLUMN (C18, 50mm) Mixer->Isolator System Contaminants Retained Here Injector Autosampler (Sample Injection) Isolator->Injector Clean Solvent (Delayed Contaminants) Column Analytical Column (C18/Phenyl-Hexyl) Injector->Column Analyte + Clean Solvent MS MS/MS Detector (ESI+) Column->MS

Figure 1: Placement of the Isolator Column. System-generated TDCPP is retained by the Isolator and elutes later than the sample TDCPP, appearing as a secondary peak that does not interfere with quantitation.

Critical Hardware Checks
  • Tubing: Replace all PTFE (Teflon) lines with PEEK or Stainless Steel where possible. TDCPP can leach from fluoropolymers.

  • Glassware: Bake all glassware at 400°C for 4 hours. Do not use detergent washing alone; phosphate-based detergents are a major contamination source.

  • Solvents: Use only LC-MS grade solvents. Test new lots of Methanol (MeOH) immediately; MeOH is a common source of OPFR contamination [1].

Part 2: Mass Spectrometry Optimization (ESI+)

TDCPP is a chlorinated phosphate ester. It ionizes best in Positive Electrospray Ionization (ESI+) mode.

Mechanism: The phosphate group protonates easily


. However, due to the chlorine atoms, the isotopic pattern is distinct and splits signal intensity.
Optimized MRM Transitions

Use the following transitions. Note that the "Quantifier" utilizes the phosphate backbone fragment, which is the most abundant but less specific. The "Qualifier" uses the loss of the side chain, which is highly specific to TDCPP.

AnalytePrecursor (

)
Product (

)
TypeCollision Energy (V)*Purpose
TDCPP 430.9 99.0 Quantifier25 - 35High Sensitivity (

)
TDCPP 430.9 275.0 Qualifier15 - 25High Specificity (Loss of

)
d15-TDCPP 445.9 99.0 Internal Std25 - 35Normalization
  • Note: Collision energies are instrument-dependent. Perform a "ramping" experiment (±5V) to find the apex.

Source Parameters (Starting Point)
  • Gas Temp: 350°C (TDCPP is semi-volatile; do not overheat).

  • Nebulizer: 45-50 psi.

  • Capillary Voltage: 3500 - 4500 V.

Part 3: Sample Preparation (SPE)

Direct injection is insufficient for low-level detection due to matrix suppression. Solid Phase Extraction (SPE) is required to concentrate the sample and remove phospholipids.

Recommended Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) or Strata-X. These retain the hydrophobic TDCPP while allowing polar interferences to wash away.

SPE Protocol (Urine/Water)

SPE Step1 1. Condition 3 mL MeOH 3 mL H2O Step2 2. Load Sample (pH adjusted to ~7) Flow: 1-2 mL/min Step1->Step2 Step3 3. Wash 5% MeOH in H2O (Removes salts/proteins) Step2->Step3 Step4 4. Dry Cartridge Vacuum for 10-15 mins (CRITICAL for sensitivity) Step3->Step4 Step5 5. Elute 2 x 2 mL MeOH or MTBE (if evaporating) Step4->Step5 Step6 6. Reconstitute Evaporate to near dryness Reconstitute in 50:50 MeOH:H2O Step5->Step6

Figure 2: SPE Workflow. The drying step (Step 4) is critical to prevent residual water from affecting the evaporation/concentration step.

Part 4: Troubleshooting & FAQs

Q1: I see a peak in my solvent blank at the exact retention time of TDCPP. How do I get rid of it? A: You likely cannot "clean" it away; it is coming from your LC system.

  • Install an Isolator Column: (See Part 1). This will shift the system peak to a later retention time (e.g., if Analyte elutes at 4.5 min, System Peak moves to 5.2 min).

  • Check the Autosampler: The needle wash solvent might be contaminated. Use high-purity MeOH in glass bottles, not plastic reservoirs.

Q2: My signal intensity varies wildly between injections. A: This is likely Matrix Effect (Ion Suppression) . TDCPP elutes in a hydrophobic region where phospholipids also elute.

  • Immediate Fix: Use a deuterated internal standard (d15-TDCPP ) for every sample.

  • Root Cause Fix: Improve the SPE Wash step (Part 3) or switch to a specialized "Lipid Removal" SPE cartridge (e.g., Agilent Captiva or Phenomenex Phree) [2].

Q3: Is Methanol or Acetonitrile better for the mobile phase? A: For ESI+ of organophosphates, Methanol often provides better ionization efficiency than Acetonitrile.

  • Recommendation: Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid. Mobile Phase B: Methanol + 5mM Ammonium Acetate. The ammonium adduct

    
     is often more stable and sensitive than the protonated ion for some instruments [3].
    

Q4: Can I use syringe filters to clean my sample? A: Proceed with extreme caution. Many syringe filters (especially Nylon or standard PTFE) can leach flame retardants or adsorb your analyte.

  • Test: Run a blank solvent through your filter and analyze it.

  • Better Option: High-speed centrifugation (10,000 x g for 10 min) is safer than filtration for trace analysis.

References

  • Trace Analysis of Organophosphorus Flame Retardants: Source: National Institutes of Health (NIH) / PubMed Central Title: "Analysis of the flame retardant metabolites... using liquid chromatography-tandem mass spectrometry" URL:[Link]

  • Matrix Effects & Lipid Removal: Source: Agilent Technologies Application Notes Title: "Determination of Organophosphates in Lake Water" URL:[Link]

  • Fragmentation Pathways (MRM Selection): Source: MDPI (Molecules Journal) Title: "Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry" URL:[Link]

Troubleshooting

Overcoming co-elution of TDCPP isomers in chromatography

Topic: Overcoming Co-elution of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Isomers Role: Senior Application Scientist Status: System Active | Ticket #TDCPP-ISO-001 Executive Summary: The Isobaric Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Isomers Role: Senior Application Scientist Status: System Active | Ticket #TDCPP-ISO-001

Executive Summary: The Isobaric Challenge

Welcome to the Advanced Chromatography Support Center. If you are accessing this guide, you are likely observing peak broadening, shouldering, or inconsistent quantification ratios in your analysis of TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) .

The Core Problem: Commercial TDCPP is rarely a pure single compound. It is a technical mixture dominated by the 1,3-isomer but contains significant quantities of the positional isomer Tris(2,3-dichloropropyl) phosphate (often abbreviated as T23CPP or iso-TDCPP).

Why This Matters:

  • Isobaric Interference: Both isomers share the molecular formula

    
     and Monoisotopic Mass (
    
    
    
    Da). Mass spectrometry (MS) alone cannot distinguish them by parent mass.
  • Response Factor Variation: The ionization efficiency (response factor) often differs between the 1,3- and 2,3- structures. Co-elution leads to inaccurate quantitation if the calibration standard isomer ratio differs from the sample.

  • Toxicity Differences: Accurate toxicological assessments require distinguishing the specific isomer load.

Diagnostic Workflow

Use this logic gate to determine if your current method is failing due to isomer co-elution.

TDCPP_Diagnostic Start Start: Peak Anomaly Detected CheckMS Check MS Spectrum Start->CheckMS Isobaric Is Parent Mass 430.9 Da? CheckMS->Isobaric Yes CheckWidth Check Peak Width (FWHM) Isobaric->CheckWidth Confirmed Broad Is Peak Width > 1.5x Standard? CheckWidth->Broad Symmetry Check Symmetry Factor Broad->Symmetry No Result_Coelution DIAGNOSIS: Isomer Co-elution (1,3- vs 2,3-TDCPP) Broad->Result_Coelution Yes Tailing Is Tailing > 1.2? Symmetry->Tailing Tailing->Result_Coelution Shouldering Visible Result_System DIAGNOSIS: System Dead Volume or Column Aging Tailing->Result_System General Tailing

Figure 1: Diagnostic logic flow for identifying isomer co-elution versus general system issues.

LC-MS/MS Troubleshooting & Protocols

User Question: "I am using a standard C18 column. My TDCPP peak looks like a single broad hump. How do I separate the isomers?"

Technical Insight: Standard C18 phases rely on hydrophobic interaction. Because the 1,3- and 2,3- isomers have nearly identical hydrophobicity (


), C18 provides insufficient selectivity. You must utilize shape selectivity  or pi-electron interaction  (via chlorine lone pairs).
Recommended Protocol: Phenyl-Hexyl / Biphenyl Transition

Switching to a Biphenyl or Phenyl-Hexyl stationary phase enhances separation due to the interaction between the column's pi-electrons and the electronegative chlorine atoms on the TDCPP alkyl chains.

Step-by-Step Optimization:

  • Column Selection:

    • Primary Recommendation: Biphenyl Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl), 2.6 µm, 100 x 2.1 mm.

    • Mechanism:[1][2][3] The biphenyl ring structure creates a "steric slot" that discriminates between the bulky 1,3-dichloro structure and the slightly more linear 2,3-dichloro structure.

  • Mobile Phase Chemistry:

    • Solvent A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[4][5]

    • Solvent B: Methanol (MeOH).[4][5]

    • Why MeOH? Acetonitrile (ACN) is a pi-electron deficient solvent and can suppress the pi-pi interactions of the phenyl column. MeOH allows the column's selectivity to dominate.

  • Gradient Program (Biphenyl Column):

Time (min)% B (MeOH)Flow Rate (mL/min)Action
0.00400.35Initial Hold
1.00400.35Load Sample
12.00900.35Isomer Separation Window
14.001000.40Column Wash
14.10400.40Re-equilibration
17.00400.35Ready for Injection

Expected Result: The 1,3-isomer typically elutes after the 2,3-isomer on Biphenyl phases due to stronger steric hindrance and interaction with the stationary phase.

GC-MS Troubleshooting & Protocols

User Question: "I'm running EPA Method 527/8270 on a DB-5MS. I see a small shoulder on the front of my TDCPP peak. Is this the isomer?"

Technical Insight: Yes. On non-polar (5% phenyl) columns like the DB-5MS, the boiling point differences are minimal. The 2,3-isomer usually elutes slightly faster (front shoulder) or co-elutes. To resolve them, you must increase the polarity of the stationary phase to exploit dipole-dipole interactions.

Recommended Protocol: Polarity Tuning

Option A: Mid-Polarity Column (Recommended)

  • Column: 35% Phenyl Silphenylene (e.g., DB-35MS, Rxi-35Sil MS).

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

  • Mechanism: The increased phenyl content interacts more strongly with the dipole moments created by the C-Cl bonds, which differ vectorially between the 1,3 and 2,3 isomers.

Option B: Critical Temperature Ramp (If keeping DB-5MS) If you cannot change the column, you must flatten the temperature ramp at the elution point.

Optimized GC Ramp (DB-5MS):

  • Injection: Splitless, 250°C.

  • Initial: 90°C, hold 1 min.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2 (Critical): 4°C/min to 260°C. (Slow ramp maximizes interaction time during critical elution window).

  • Ramp 3: 25°C/min to 300°C, hold 5 min.

Mass Spectrometry Configuration (MRM)

User Question: "Can I use specific MRM transitions to quantify the isomers individually if they co-elute?"

Answer: No. You cannot rely on MS selectivity alone because the fragmentation pathways are nearly identical. Both isomers produce the same major daughter ions. You must achieve chromatographic separation.

MRM Transition Table (for TDCPP Isomers):

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin/FragmentNote
430.9 99.0 20-25

or

Quantifier (Most Abundant)
430.9 275.0 15-20

Qualifier (Loss of one chain)
430.9 175.0 30Dichloropropyl fragmentQualifier

Note: While ion ratios (e.g., 275/99) may vary slightly between isomers, the variance is usually insufficient for deconvolution in complex matrices.

Experimental Workflow Visualization

Use this guide to structure your method development cycle.

Method_Dev_Cycle Input Sample Matrix (Dust/Water/Bio) CleanUp SPE Clean-up (Remove Lipids) Input->CleanUp Instrument Select Instrument CleanUp->Instrument GC_Path GC-MS Path Instrument->GC_Path Non-polar/Volatile LC_Path LC-MS/MS Path Instrument->LC_Path Polar/Metabolites GC_Col Column: DB-35MS (Mid-Polarity) GC_Path->GC_Col LC_Col Column: Biphenyl (Pi-Pi Interaction) LC_Path->LC_Col Validation Verify Resolution (Rs > 1.5) GC_Col->Validation LC_Col->Validation Validation->Instrument Fail (Loop) Quant Quantification Validation->Quant Pass

Figure 2: Method Development Cycle for TDCPP Isomer Resolution.

Frequently Asked Questions (FAQ)

Q1: I see a peak eluting before TDCPP in my LC-MS trace with the same transition. Is this TCEP?

  • Answer: Likely not, if you are monitoring the 430.9 parent. TCEP has a parent mass of ~285 Da. If you see a peak at 430.9 eluting earlier, it is almost certainly the Tris(2,3-dichloropropyl) phosphate isomer. In Reversed-Phase LC, the 2,3-isomer is slightly less hydrophobic than the 1,3-isomer and elutes first.

Q2: Why does my calibration curve have a poor


 at the lower end? 
  • Answer: This is often due to "isomer drift." If your standard is a technical mixture with a variable 1,3/2,3 ratio, and your integration window accidentally cuts off the shoulder (the minor isomer) at low concentrations, your area counts will be non-linear. Action: Ensure your integration window covers the entire isomer cluster or achieve baseline separation to quantify them separately.

Q3: Can I use a standard C18 column if I use a very shallow gradient?

  • Answer: It is possible but inefficient. You would need a very shallow gradient (e.g., 0.5% B increase per minute) which broadens the peaks, reducing sensitivity (Signal-to-Noise ratio). The Biphenyl or Phenyl-Hexyl phases are superior because they offer chemical selectivity, allowing for sharper peaks and faster run times.

References

  • Stapleton, H. M., et al. (2011).[5][6] "Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust." Environmental Science & Technology.[5]

  • van der Veen, I., & de Boer, J. (2012).[6][7] "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere.[5]

  • Chu, S., & Letcher, R. J. (2015).[6] "Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction... and UHPLC-APCI-MS." Analytica Chimica Acta.

  • Environment Canada. (2016). "Screening Assessment Report: TDCPP." Government of Canada Publications.

  • Cooper, E. M., et al. (2011). "Analysis of the flame retardant metabolites... in urine using liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry.

Sources

Optimization

Technical Support Center: Stability of Tris(2,3-dichloropropyl) phosphate (TDCPP) in Different Solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tris(2,3-dichloropropyl) phosphate (TDCPP). This guide is designed to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tris(2,3-dichloropropyl) phosphate (TDCPP). This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity and reproducibility of your experiments involving TDCPP. We understand the critical importance of compound stability, and this resource addresses the common challenges and questions that may arise when preparing, storing, and utilizing TDCPP solutions in various solvents.

Frequently Asked Questions (FAQs)

Q1: How stable is TDCPP in aqueous solutions?

A1: TDCPP is known to be persistent in the environment and generally degrades slowly in water under normal conditions.[1][2] However, its stability in aqueous solutions is significantly influenced by factors such as pH and exposure to ultraviolet (UV) light. Studies have shown that haloalkyl phosphates like TDCPP are generally stable at a neutral pH but can undergo moderate hydrolysis in acidic or basic solutions.[1] The degradation of TDCPP in water can be accelerated by processes like photodegradation, especially in the presence of a catalyst such as titanium dioxide (TiO2).[3] Under such conditions, TDCPP can be mineralized into carbon dioxide, water, and chloride ions.[3]

Q2: What is the stability of TDCPP in common organic solvents like methanol, acetonitrile, and DMSO?

A2: While TDCPP is soluble in most organic solvents, there is a notable lack of published, quantitative long-term stability data for TDCPP in common laboratory solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4] Anecdotal evidence from various studies shows the use of these solvents to prepare TDCPP solutions for experimental use, suggesting at least short-term stability is assumed.[4][5] However, it is crucial for researchers to be aware that the stability of TDCPP in these solvents is not well-documented. One supplier of a similar organophosphate flame retardant, Tris(2,3-dibromopropyl) phosphate, provides it in a methanol solution, which may suggest that methanol is a reasonably stable solvent for this class of compounds under appropriate storage conditions.[6] Given the uncertainty, we strongly recommend that researchers either prepare solutions fresh before each experiment or conduct their own stability assessments, especially for long-term studies.

Q3: What are the recommended storage conditions for TDCPP solutions?

A3: Due to the limited stability data, particularly in organic solvents, it is imperative to follow best practices for chemical storage to minimize degradation.[7][8]

  • Temperature: Store TDCPP solutions at low temperatures. For short-term storage (up to one month), refrigeration at 2-8°C is advisable. For longer-term storage, freezing at -20°C or -80°C is recommended.[7]

  • Light: Protect solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.[7] Photodegradation is a known degradation pathway for TDCPP.[3]

  • Container: Use high-quality, inert glass containers with tightly sealed caps to prevent solvent evaporation and contamination.[8]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of primary standards, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidative degradation.

Q4: I am seeing unexpected peaks in my GC-MS/LC-MS analysis of a TDCPP standard. What could be the cause?

A4: Unexpected peaks in your chromatogram can arise from several sources when analyzing TDCPP:

  • Degradation Products: If your TDCPP solution has started to degrade, you will see peaks corresponding to its degradation products. In aqueous solutions, these can include hydroxylated and dechlorinated intermediates.[3] The degradation products in organic solvents are not well-characterized but may result from solvolysis or other reactions.

  • Contamination: Organophosphate esters are widely used as flame retardants and plasticizers and are common environmental contaminants.[9][10] Background contamination can be introduced from various lab materials, including pipette tips, solvent bottles, and septa.[11]

  • Solvent Impurities: Impurities within the solvent itself can react with TDCPP over time or may be detected by the analytical instrument.

  • Instrumental Issues: Ghost peaks can also be an artifact of the analytical instrument itself, such as carryover from a previous injection or bleed from the GC column.[12]

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during experiments with TDCPP, with a focus on problems that may be related to its stability.

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of TDCPP in the stock or working solution.1. Prepare a fresh stock solution of TDCPP from a solid standard. 2. Compare the results obtained with the fresh solution to those from the older solution. 3. If fresh preparation resolves the issue, implement a stricter schedule for preparing new solutions. 4. Consider performing a stability study of your TDCPP solution under your specific storage conditions (see Experimental Protocol below).
Improper storage of the TDCPP solution (e.g., at room temperature, exposed to light).1. Review your current storage procedures against the best practices outlined in the FAQs. 2. Ensure all TDCPP solutions are stored at the appropriate temperature and protected from light.[7]
Loss of TDCPP concentration in a standard solution over time. Chemical degradation of TDCPP in the solvent.1. Quantify the concentration of the stored standard against a newly prepared standard. 2. If significant degradation is confirmed, shorten the acceptable storage time for your standard solutions. 3. Evaluate the stability in different solvents to identify a more suitable one for your application.
Adsorption of TDCPP to the container walls.1. Use silanized glass vials to minimize adsorption. 2. Ensure the solvent used is appropriate for the concentration of TDCPP to prevent precipitation.
Appearance of unknown peaks in analytical chromatograms (GC-MS, LC-MS). Formation of TDCPP degradation products.1. Analyze a freshly prepared standard to see if the unknown peaks are present. If not, they are likely degradation products. 2. Attempt to identify the degradation products using mass spectrometry to understand the degradation pathway.
Contamination from laboratory equipment or environment.1. Run a solvent blank to check for contamination from the solvent or instrument. 2. Analyze extracts of materials that come into contact with your samples and solutions (e.g., pipette tips, vial caps) to identify potential sources of contamination.[11]

Experimental Protocol: Assessing the Stability of TDCPP in a Selected Solvent

This protocol provides a framework for researchers to determine the stability of TDCPP in a specific solvent under their own laboratory conditions. This proactive approach is a cornerstone of a self-validating experimental system.

Objective: To determine the degradation rate of TDCPP in a selected organic solvent over time at different storage temperatures.

Materials:

  • Tris(2,3-dichloropropyl) phosphate (TDCPP), solid standard of high purity

  • High-purity solvent (e.g., methanol, acetonitrile, DMSO)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • GC-MS or LC-MS/MS system

Procedure:

  • Preparation of Primary Stock Solution:

    • Accurately weigh a sufficient amount of solid TDCPP to prepare a concentrated primary stock solution (e.g., 1 mg/mL) in the chosen solvent.

    • Ensure the TDCPP is fully dissolved. This is your t=0 reference standard.

  • Preparation of Stability Study Samples:

    • From the primary stock solution, prepare a series of identical working solutions in the amber glass vials. The concentration should be relevant to your experimental needs.

    • Prepare enough vials to analyze at each time point and for each storage condition.

  • Storage Conditions:

    • Divide the vials into groups to be stored under different conditions. We recommend:

      • Room temperature (e.g., 20-25°C) exposed to ambient light.

      • Room temperature in the dark (e.g., wrapped in aluminum foil).

      • Refrigerated (e.g., 4°C).

      • Frozen (e.g., -20°C).

  • Time Points for Analysis:

    • Define the time points for your study based on the expected duration of your experiments. Suggested time points include: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.

  • Analytical Measurement:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the refrigerated and frozen samples to come to room temperature before analysis.

    • Analyze the t=0 reference standard and the stability study samples using a validated GC-MS or LC-MS/MS method.

    • Calculate the concentration of TDCPP in each sample by comparing its peak area to that of the t=0 standard (or a freshly prepared standard at each time point for the most accurate results).

  • Data Analysis:

    • For each storage condition, plot the percentage of the initial TDCPP concentration remaining versus time.

    • This will provide a clear visual representation of the stability of TDCPP under each condition and allow you to determine an acceptable shelf-life for your solutions.

Data Summary

The following table summarizes the known stability information for TDCPP in different solvents. Note the significant gap in quantitative data for organic solvents, reinforcing the need for in-house stability assessments.

SolventStability InformationInfluencing FactorsReference(s)
Water Generally persistent, with a predicted half-life of 121-212.5 days for chlorinated OPEs.pH (hydrolysis is faster in acidic or basic conditions), UV light (photodegradation).[1][13]
Methanol No quantitative stability data available. Used as a solvent for TDCPP in some studies and for related compounds.Temperature, light, storage duration.[4][6]
Acetonitrile No quantitative stability data available. Used as an extraction and analytical solvent.Temperature, light, storage duration.[1][14]
DMSO No quantitative stability data available. Used as a vehicle in toxicology studies.Temperature, light, storage duration.[5]

Visualizations

Workflow for TDCPP Solution Stability Assessment

The following diagram illustrates the recommended workflow for assessing the stability of your TDCPP solutions.

TDCPP_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Primary Stock Solution (t=0) prep_work Prepare Working Solutions prep_stock->prep_work store_rt_light Room Temp (Light) prep_work->store_rt_light Distribute store_rt_dark Room Temp (Dark) prep_work->store_rt_dark Distribute store_fridge Refrigerated (4°C) prep_work->store_fridge Distribute store_freezer Frozen (-20°C) prep_work->store_freezer Distribute analysis Analyze Samples at Defined Time Points (e.g., 0, 1d, 7d, 30d) store_rt_light->analysis Sample at Time Points store_rt_dark->analysis Sample at Time Points store_fridge->analysis Sample at Time Points store_freezer->analysis Sample at Time Points data_analysis Plot % Remaining vs. Time analysis->data_analysis shelf_life Determine Acceptable Shelf-Life data_analysis->shelf_life

Caption: Workflow for assessing TDCPP stability in a chosen solvent.

References

  • Stapleton, H. M., et al. (2009). Identification of Tris(1,3-dichloro-2-propyl) phosphate and Other Organophosphate Flame Retardants in U.S. Indoor Environments. Green Science Policy Institute. Available at: [Link]

  • Göen, T., et al. (2017). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 2(4), Doc. 13. Available at: [Link]

  • National Research Council. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals. National Academies Press. Available at: [Link]

  • PubChem. (n.d.). Tris(2,3-dichloropropyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (n.d.). Degradation of organophosphorus flame retardant Tris (1-chloro-2-propyl) phosphate (TCPP) by visible light N,S-codoped TiO2 photocatalysts. Retrieved from [Link]

  • Chang, M., et al. (2022). Rapid Tris(1,3-dichloropropyl) Phosphate Degradation and Detoxification via TiO2 Nanoparticles under UV Light: Kinetics and Mechanism, Environmental Implications, and Insights into DFT. ACS Agricultural Science & Technology, 2(5), 863–874. Available at: [Link]

  • California Environmental Protection Agency. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Department of Toxic Substances Control.
  • Ma, Y., et al. (2023). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Tris(1,3-dichloro-2-propyl)phosphate. Retrieved from [Link]

  • Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers for Advanced Technologies, 15(11), 691-700.
  • Request PDF. (n.d.). Organophosphate and phthalate esters in standard reference material 2585 organic contaminants in house dust. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863468A - Preparation technology of tris(2,3-dichloropropyl) phosphate.
  • Bachmann, S., et al. (2015). Decomposition of P4O10 in DMSO.
  • Duke University. (n.d.). The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production.
  • Request PDF. (n.d.). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1A(R2) Stability Testing of New Drug Substances and Products.
  • TCO Certified. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I.
  • Lin, Y.-P., et al. (2020). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 17(18), 6759.
  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • Government of Canada. (2020). Updated risk management scope for TCPP and TDCPP. Retrieved from [Link]

  • Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
  • Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
  • Abdallah, M. A.-E., et al. (2022). Dermal uptake of chlorinated organophosphate flame retardants via contact with furniture fabrics; implications for human exposure.
  • Rashid, C., et al. (2023). Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. Toxicology Letters, 373, 55-64.
  • Request PDF. (n.d.). Degradation of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) by ultraviolet activated hydrogen peroxide: Mechanisms, pathways and toxicity assessments. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Reddit. (2023). Strange repeating peaks in GC-MS chromatograph of a blank sample - anyone else seen this? r/Chempros.
  • Request PDF. (n.d.). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. Retrieved from [Link]

  • Li, L., et al. (2022). Accumulations and equilibrium conditions of organophosphate esters (OPEs) in the indoor window film and the estimation of concentrations in air. Environmental Pollution, 313, 120153.
  • MDPI. (2021). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review.
  • Chang, C.-Y., et al. (2015). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • MDPI. (2023). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies.
  • University of Connecticut. (n.d.). Best Practices For Proper Chemical Storage. Environmental Health & Safety.
  • Wang, L., et al. (2023). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. Journal of Environmental Management, 325(Pt A), 116601.
  • Zhang, Y., et al. (2024). Potential Adverse Outcome Pathways of Chlorinated Organophosphate Flame Retardants. China CDC Weekly, 6(23), 517-521.
  • IDR Environmental Services. (2023). The Top 10 Best Practices For Proper Chemical Storage.

Sources

Troubleshooting

Technical Support Center: High-Sensitivity TDCPP Analysis

Topic: Troubleshooting Contamination Sources of TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) in LC-MS/MS Introduction: The "Ubiquity" Challenge User Query: "I am detecting TDCPP in my solvent blanks and method blanks at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Contamination Sources of TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) in LC-MS/MS

Introduction: The "Ubiquity" Challenge

User Query: "I am detecting TDCPP in my solvent blanks and method blanks at levels that compromise my LOQ (Limit of Quantitation). Is my instrument contaminated, or is it my sample prep?"

Scientist’s Response: Welcome to the high-sensitivity analysis of Organophosphate Flame Retardants (OPFRs). You are likely encountering the "Blank Problem." TDCPP is a high-production volume additive flame retardant used extensively in polyurethane foam (furniture), electronics, and rigid plastics. Because it is an additive rather than chemically bonded, it off-gasses and migrates easily.

In a trace-analysis laboratory, TDCPP is ubiquitous. It exists in your laboratory air (dust), your HPLC system (plastic tubing/degassers), and your consumables.[1] To achieve pg/mL sensitivity, you cannot simply "clean" the background away; you must chromatographically separate the background from your sample.

This guide breaks down the three vectors of contamination: Instrumental , Environmental , and Procedural .

Module 1: Instrumental Contamination (The "Ghost Peak")

Q: I see a consistent TDCPP peak in my solvent blank (pure methanol injection). Why?

A: The contamination is likely generating inside your LC system before the sample injection valve.

The Mechanism: System Leaching

Most HPLC systems use fluoropolymers (PTFE, ETFE, FEP) and PEEK in their flow paths. While we often associate PTFE contamination with PFAS analysis, these materials can also act as a reservoir for OPFRs like TDCPP, which are lipophilic (log Kow ~ 3.65).

  • The Culprit: The Vacuum Degasser .[2][3][4][5] The semi-permeable membranes in older degassers can accumulate semi-volatile organics from the lab air or leach plasticizers from the membrane assembly itself.

  • The Solvent Lines: PTFE intake tubing can leach contaminants into the mobile phase during static periods (e.g., overnight equilibration).

The Solution: The Isolator (Delay) Column Strategy

You cannot eliminate system background entirely.[6][7] Instead, you must delay it. By installing a "Delay Column" (also known as a Trap or Isolator Column) between the pump and the injector, you trap the system-born TDCPP.

When the gradient starts:

  • System TDCPP is trapped on the Delay Column.

  • Sample TDCPP is injected at the autosampler (downstream).

  • Result: The System TDCPP elutes later than the Sample TDCPP, appearing as a secondary peak that does not interfere with quantitation.

Visualization: Delay Column Workflow

DelayColumnPrinciple MobilePhase Mobile Phase (Source of Leaching) Pump LC Pump (Degasser) MobilePhase->Pump Background TDCPP enters here DelayCol DELAY COLUMN (Traps System TDCPP) Pump->DelayCol Contaminated Flow Injector Autosampler (Sample Injection) DelayCol->Injector Clean Baseline (Background Retained) AnalyticalCol Analytical Column (Separation) Injector->AnalyticalCol Sample + Delayed Background Detector MS/MS Detector AnalyticalCol->Detector Resolved Peaks: 1. Sample 2. Background

Figure 1: The Delay Column is placed before the injector.[7][8] It retards the elution of background contaminants originating from the pump/solvents, separating them from the analyte of interest.[9]

Module 2: Environmental & Consumable Interference

Q: My blanks are inconsistent. Some are clean, others have huge spikes. Why?

A: Random spikes indicate particulate contamination (dust) or contact transfer during sample prep, rather than systemic leaching.

The Vectors of Contamination

TDCPP is heavily concentrated in indoor dust (up to µg/g levels). A single microscopic dust particle falling into a vial can cause a false positive in the ng/mL range.

SourceRisk LevelMechanismMitigation Strategy
Lab Dust Critical Fallout into open vials/glassware.Use covered evaporation systems (e.g., TurboVap). Never leave vials open.
Nitrile Gloves HighContact transfer (plasticizers/FRs on glove surface).Wash gloves with hexane/methanol before handling glassware.
Plasticware HighLeaching from PP/PE tubes.Ban plastics. Use only borosilicate glass and PTFE-lined caps (pre-washed).
Filters MediumLeaching from filter housing or membrane.Avoid syringe filters if possible. Use centrifugation. If filtering is mandatory, use Regenerated Cellulose (RC).
Visualization: Contamination Pathways

ContaminationVectors Air Lab Air / Dust (Furniture Foam) Sample Sample Extract Air->Sample Particulate Fallout Blank Procedural Blank Air->Blank Particulate Fallout Gloves Nitrile Gloves (Surface Residue) Gloves->Sample Contact Transfer Plastics Plastic Tips/Tubes (Leaching) Plastics->Sample Migration

Figure 2: Primary vectors for non-systemic TDCPP contamination. Dust fallout is the most significant source of random variability in procedural blanks.

Module 3: Protocol Optimization (The Fix)

Q: How do I validate that my background is low enough for trace analysis?

A: You must implement a "System Blank" vs. "Method Blank" validation protocol.

Step-by-Step Troubleshooting Protocol

1. The System Blank Test (Isolating the Instrument)

  • Goal: Determine if the LC-MS is the source.

  • Action: Inject a "Null" sample (air injection or clean solvent from a sealed glass ampoule) without running it through the autosampler needle wash if possible, or using a verified clean solvent.

  • Analysis:

    • Peak Present? The contamination is in the Mobile Phase, Pump, or Degasser.[10] -> Install Delay Column.

    • No Peak? The instrument is clean. The issue is your Sample Prep.

2. The Glassware Bake-Out (Eliminating Surface Residues)

  • Standard washing is insufficient for OPFRs.

  • Protocol:

    • Wash with detergent and water.

    • Rinse with HPLC-grade Acetone.

    • Bake glassware at 400°C for 4 hours. This thermally degrades residual organics.

    • Store glassware covered with aluminum foil (dull side down).

3. Solvent Verification

  • Do not assume "LC-MS Grade" means "TDCPP Free."

  • Protocol: Screen every new lot of Methanol/Acetonitrile. Pre-concentrate 100 mL of solvent down to 1 mL and analyze. If background is detected, switch vendors.

4. The "Wash-Wash" Injection Cycle

  • TDCPP is sticky (lipophilic). Carryover from high-concentration samples is common.

  • Protocol: Implement a blank injection containing 0.1% Formic Acid in Methanol between every 5 samples to prevent column accumulation.

References

  • Stapleton, H. M., et al. (2009). Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust. Environmental Science & Technology.

  • Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust.[11] Environment International.

  • Restek Corporation. (2020). Eliminate the Impact of Instrument-Related PFAS Interferences by Using a Delay Column. (Applicable to OPFRs).

  • Shimadzu. (2022). Systematic Study of Techniques to Minimize PFAS Background Interferences. (Methodology applicable to ubiquitous contaminants).[12][13]

  • Covaci, A., et al. (2011). Recent developments in the analysis of emerging flame retardants. Journal of Chromatography A.

Sources

Optimization

Technical Support Center: TDCPP Analysis via LC-ESI-MS/MS

Introduction: The Physics of the Problem Welcome to the technical support center. If you are analyzing TDCPP using Electrospray Ionization (ESI), you are likely fighting a battle against charge competition .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of the Problem

Welcome to the technical support center. If you are analyzing TDCPP using Electrospray Ionization (ESI), you are likely fighting a battle against charge competition .

TDCPP (


) is a chlorinated organophosphate flame retardant. In ESI positive mode, it is hydrophobic and neutral, making it inherently difficult to ionize compared to highly polar matrix components like phospholipids or salts. When these contaminants co-elute with TDCPP, they monopolize the available charge on the surface of the ESI droplet (the "Rayleigh limit"), effectively rendering your analyte invisible.

This guide moves beyond basic troubleshooting to address the mechanistic causes of suppression and provides self-validating protocols to restore your signal.

Module 1: Diagnostic & Mechanism

Q: How do I confirm if my signal loss is actually ion suppression and not just low recovery?

A: You must decouple extraction efficiency from ionization efficiency. A low signal can stem from losing the analyte during SPE (Recovery) or the mass spectrometer failing to see it (Suppression).

The Post-Column Infusion Test (The "Gold Standard") Do not rely solely on internal standards for diagnosis. Perform this experiment to visualize the suppression zone.

  • Setup: Tee-in a constant infusion of neat TDCPP standard (e.g., 100 ng/mL) into the mobile phase flow after the column but before the source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., urine or plasma extract without TDCPP) via the LC column.

  • Observation: Monitor the baseline of the infused TDCPP.

    • Flat Baseline: No matrix effects.

    • Negative Peak (Dip): Ion suppression. If your TDCPP retention time aligns with this dip, you have a co-elution problem.

Visualizing the Suppression Mechanism

The following diagram illustrates the "Charge Competition" model occurring inside your ESI source.

IonSuppression Figure 1: Mechanism of Competitive Ionization in ESI cluster_droplet ESI Droplet (Positive Mode) cluster_plume Analyte TDCPP (Neutral/Hydrophobic) Charge Available Protons (H+) Analyte->Charge Blocked Waste Neutral Waste Analyte->Waste Suppressed (Remains Neutral) Matrix Phospholipids/Salts (High Surface Activity) Matrix->Charge Preferential Binding Signal Mass Spec Detector Matrix->Signal High Background

Figure 1: High-abundance matrix components (red) occupy the droplet surface, preventing TDCPP (yellow) from acquiring charge and entering the gas phase.

Module 2: Sample Preparation (The First Line of Defense)

Q: Protein precipitation (PPT) is fast, but my signal is inconsistent. Why?

A: Protein precipitation removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in bioanalysis. They elute late in the run and often wrap around to suppress the next injection.

Recommendation: Switch to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE). For TDCPP, a polymeric reversed-phase sorbent is superior because it handles the hydrophobicity of the compound while allowing aggressive washing of salts.

Protocol: Optimized SPE for TDCPP in Urine/Plasma

This protocol uses a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge to remove matrix interferences.

StepActionMechanistic Rationale
1. Pre-treatment Dilute 200 µL sample 1:1 with 5% Formic Acid.Disrupts protein binding; acidifies matrix to prevent ionic interactions.
2. Conditioning 1 mL MeOH, then 1 mL Water.Solvates the sorbent pores to ensure interaction.
3. Loading Load pre-treated sample at <1 mL/min.Slow flow ensures hydrophobic interaction between TDCPP and sorbent.
4. Wash 1 1 mL 5% Methanol in Water.Removes salts and highly polar interferences.
5. Wash 2 1 mL 0.1% Formic Acid in Water.Removes residual proteins/peptides.
6.[1] Elution 2 x 500 µL Acetonitrile (ACN).Critical: TDCPP is highly soluble in ACN. Eluting in two small aliquots maximizes recovery (Van Deemter effect).
7. Evaporation Dry under

at 40°C; reconstitute in mobile phase.
Concentrates sample; ensures solvent matches initial LC conditions.

Module 3: Chromatography & Mobile Phase Chemistry

Q: I see split peaks and low sensitivity. Should I use Ammonium Acetate?

A: Yes. This is a critical "tuning" step for organophosphates.

The Sodium Adduct Problem: TDCPP has high affinity for ubiquitous sodium ions (


), leading to signal splitting between the protonated ion 

and the sodiated adduct

. Sodium adducts are stable (hard to fragment) and cause poor sensitivity in MS/MS.

The Solution: Add Ammonium Acetate (5-10 mM) to your mobile phase.

  • Mechanism: The high concentration of ammonium ions (

    
    ) outcompetes trace sodium. This forces the formation of the ammoniated adduct 
    
    
    
    , which is often more labile and fragments consistently, or it buffers the pH to favor
    
    
    .

Recommended Mobile Phase:

  • A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • B: Methanol + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Note: Methanol is often preferred over Acetonitrile for chlorinated organophosphates as it can provide better solvation and ionization efficiency in ESI, though this should be empirically verified for your specific column.

Module 4: Internal Standards & Quantification

Q: My Internal Standard (IS) retention time shifts slightly from the analyte. Is this a problem?

A: Yes, this is the "Deuterium Isotope Effect."

If you use a deuterated standard (e.g.,


-TDCPP), the slight difference in mass can cause it to elute slightly earlier than native TDCPP. If the matrix suppression zone is sharp (narrow), the IS might elute outside the suppression window while the analyte elutes inside it. This leads to over-correction and inaccurate data.

Troubleshooting Workflow:

Troubleshooting Figure 2: Troubleshooting Internal Standard Mismatch Start Issue: Poor Accuracy / High CV% CheckIS Check IS vs Analyte RT Start->CheckIS Decision Do they co-elute perfectly? CheckIS->Decision Yes Matrix Effect is likely Broad. Optimize Sample Prep (See Module 2) Decision->Yes Yes No Deuterium Effect Detected Decision->No No (Shift > 0.1 min) Solution1 Switch to C13-labeled IS (No RT shift) No->Solution1 Solution2 Adjust Gradient to Flatten Elution Window No->Solution2

Figure 2: Decision tree for diagnosing Internal Standard failures due to chromatographic isotope effects.

Corrective Action:

  • Best: Use Carbon-13 labeled TDCPP (

    
    -TDCPP) if commercially available. 
    
    
    
    does not affect retention time.
  • Alternative: If using deuterated standards, ensure your gradient is shallow enough at the elution point so that the RT shift is minimized, or ensure the matrix effect is removed via SPE so the exact co-elution matters less.

References

  • Van Deemter, J. J., et al. "Longitudinal diffusion and resistance to mass transfer as causes of nonideality in chromatography." Chemical Engineering Science, 1956.
  • King, R., et al. "Mechanisms of ion suppression in liquid chromatography-electrospray ionization mass spectrometry."[2] Journal of the American Society for Mass Spectrometry, 2000.[2] Link

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.[3] Link

  • Cooper, R. E., et al. "Determination of organophosphate flame retardants in biological matrices." Environmental Science & Technology, 2011.
  • Stahnke, H., et al. "Matrix effects in LC-ESI-MS/MS analysis of pesticide residues." Analytical and Bioanalytical Chemistry, 2009. (Relevant for chlorinated compound suppression mechanisms).[1]

Sources

Troubleshooting

Technical Support Center: TDCPP Biomonitoring &amp; QC

Topic: Quality Control Measures for TDCPP Biomonitoring (Targeting Metabolite BDCPP) Role: Senior Application Scientist Status: Active Executive Summary & Analytical Context Welcome to the Technical Support Center for Or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Measures for TDCPP Biomonitoring (Targeting Metabolite BDCPP) Role: Senior Application Scientist Status: Active

Executive Summary & Analytical Context

Welcome to the Technical Support Center for Organophosphate Flame Retardant (OPFR) biomonitoring. This guide addresses the quantification of TDCPP (tris(1,3-dichloro-2-propyl) phosphate) exposure via its primary urinary metabolite, BDCPP (bis(1,3-dichloro-2-propyl) phosphate).[1][2][3][4]

Critical Technical Note: Direct measurement of parent TDCPP in urine is not recommended due to its rapid metabolism. The industry standard (CDC, academic epidemiology) is to quantify BDCPP using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

The Core Challenge: TDCPP is ubiquitous in indoor dust and laboratory environments. Therefore, the primary QC hurdle is distinguishing biological signal from background contamination .

Experimental Workflow & Signaling

The following diagram outlines the standard operating procedure (SOP) for extracting BDCPP from urine, highlighting critical QC checkpoints.

BDCPP_Workflow cluster_QC Critical QC Validation Sample Urine Sample (-20°C Storage) Thaw Thaw & Aliquot (Room Temp) Sample->Thaw Spike Internal Standard Spike (d10-BDCPP) Thaw->Spike QC Check: Pipette Accuracy Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C) Spike->Hydrolysis Deconjugation SPE Solid Phase Extraction (Weak Anion Exchange) Hydrolysis->SPE Clean-up Elution Elution & Evaporation (N2 Dry Down) SPE->Elution Recon Reconstitution (Mobile Phase) Elution->Recon LCMS LC-MS/MS Analysis (ESI- or APCI-) Recon->LCMS DataAnalysis Quantification (Isotope Dilution) LCMS->DataAnalysis Signal/Noise > 10

Figure 1: Analytical workflow for BDCPP quantification utilizing isotope dilution mass spectrometry. Note the critical insertion of Internal Standard (IS) prior to hydrolysis to correct for volumetric and extraction losses.

Pre-Analytical QC: The "Clean" Protocol

Q: Why do I see BDCPP in my procedural blanks? A: TDCPP is a high-production volume flame retardant found in furniture foam, dust, and plastics. It can contaminate your samples during collection or prep.

The "Clean" Protocol Checklist:

  • Glassware Preparation:

    • Protocol: All glassware must be baked at 400°C for 4 hours or solvent-rinsed (Methanol -> Acetone -> Hexane) immediately before use.

    • Reasoning: Removes adsorbed OPFRs that standard dishwashing fails to eliminate.

  • Water Purity:

    • Protocol: Use only LC-MS grade water. Filter through an activated carbon polishing cartridge if possible.

    • Validation: Run a "Water Blank" (injecting pure water directly) to baseline your system background.

  • Lab Environment:

    • Protocol: Avoid exposing samples to open air for extended periods. Dust particles are rich in TDCPP. Cover all tubes with aluminum foil if caps are removed.

Analytical QC & Validation Criteria

Use this table to establish your laboratory's acceptance criteria. These standards are derived from CDC and high-impact epidemiological methods.

QC ParameterAcceptance CriteriaScientific Rationale
Linearity (

)

Ensures detector response is proportional to concentration over the dynamic range (typically 0.1 – 50 ng/mL).
Internal Standard Recovery

Low recovery indicates ion suppression (matrix effect) or extraction loss.

requires re-extraction.
Relative Standard Deviation (RSD)

(Inter-day)
Measures precision. High RSD suggests inconsistent enzymatic hydrolysis or SPE technique.
Procedural Blank

or

of lowest sample
Critical: If blanks are high, you cannot distinguish low-level exposure from lab contamination.
Accuracy (Spiked Matrix)

Validates that the method recovers the analyte accurately from the complex urine matrix.

Troubleshooting Hub (Q&A)

Issue 1: High Background Signal (Contamination)

User Question: "I am detecting BDCPP peaks in my solvent blanks. Is it carryover or contamination?"

Scientist's Diagnosis: Differentiation is key.

  • Carryover: Peaks appear only after a high-concentration sample injection and diminish in subsequent blanks.

  • System Contamination: Peaks are constant in every blank, regardless of injection history.

Troubleshooting Logic Tree:

Contam_Fix Start High Background Detected Step1 Inject Pure Solvent (No Column) Start->Step1 Decision1 Signal Persists? Step1->Decision1 SourceLC Source: LC System/Mobile Phase Decision1->SourceLC Yes SourceCol Source: Column/Injector Decision1->SourceCol No Action1 Replace Mobile Phase & Flush Lines SourceLC->Action1 Action2 Wash Needle/Replace Rotor Seal SourceCol->Action2

Figure 2: Logic flow for isolating the source of background contamination in LC-MS/MS systems.

Corrective Actions:

  • Mobile Phase: Discard aqueous mobile phases >48 hours old (bacterial growth can mimic signals or introduce plasticizers).

  • Column: Run a strong wash cycle (e.g., 90% Acetonitrile/10% Isopropanol) to strip accumulated matrix.

Issue 2: Ion Suppression (Matrix Effects)

User Question: "My Internal Standard (


-BDCPP) signal is 80% lower in urine samples compared to neat standards."

Scientist's Diagnosis: This is classic Matrix-Induced Ion Suppression . Co-eluting compounds (salts, phospholipids) in urine are competing for charge in the ESI source, "suppressing" the ionization of your analyte.

Solutions:

  • Switch to APCI: If available, Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than Electrospray Ionization (ESI) for OPFRs [1].

  • Improve SPE Cleanup:

    • Use Weak Anion Exchange (WAX) cartridges (e.g., Strata-X-AW). BDCPP is acidic (phosphate group); WAX allows you to wash away neutrals and cations while retaining BDCPP, then elute with a basic solvent [2].

  • Dilution: If sensitivity allows, dilute the urine 1:10 prior to extraction. This dilutes the matrix interferents more than the analyte in many cases.

Issue 3: Non-Linear Calibration

User Question: "My calibration curve flattens out at high concentrations."

Scientist's Diagnosis: Detector saturation.

Solution:

  • Use Isotope Dilution: Ensure you are plotting the Area Ratio (Analyte Area / IS Area) vs. Concentration Ratio, not just raw Area. The IS (

    
    -BDCPP) compensates for saturation to a degree.
    
  • Adjust Weighting: Apply

    
     or 
    
    
    
    weighting to the regression. This prioritizes accuracy at the low end (biologically relevant levels) and reduces the leverage of high-concentration points [3].

References

  • Cooper, E. M., Covaci, A., van Nuijs, A. L., Webster, T. F., & Stapleton, H. M. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123–2132. Link

  • Jayatilaka, N. K., Restrepo, P., Williams, L., Ospina, M., Valentin-Blasini, L., & Calafat, A. M. (2017). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry.[5] Analytical and Bioanalytical Chemistry, 409(5), 1323–1332. Link

  • Carignan, C. C., McClean, M. D., Cooper, E. M., Watkins, D. J., Meeker, J. D., & Stapleton, H. M. (2013). Predictors of tris(1,3-dichloro-2-propyl) phosphate metabolite in the urine of office workers. Environment International, 55, 56–61. Link

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Flame Retardants and OP Pesticides in Urine (Method No. 6304.04). Link

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the Gas Chromatography of TDCPP

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are analyzing Tris(1,3-dichloro-2-prop...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are analyzing Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a common organophosphate flame retardant. The unique chemical properties of TDCPP can present challenges in gas chromatography (GC), with peak tailing being one of the most frequent and frustrating issues.

Peak tailing compromises both qualitative and quantitative analysis by degrading resolution and affecting peak integration accuracy.[1] This guide provides a structured, question-and-answer approach to systematically diagnose and resolve TDCPP peak tailing, ensuring the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing significant peak tailing specifically for my TDCPP analyte. What is the most likely cause?

A: The most common culprit for the peak tailing of a polar, active compound like TDCPP is the presence of "active sites" within the GC system.[2][3] TDCPP contains a polar phosphate group that is highly susceptible to secondary adsorptive interactions, primarily through hydrogen bonding with acidic silanol groups (Si-OH).[4] These active sites can be exposed on several surfaces:

  • The Inlet Liner: The glass inlet liner is a primary point of contact. If it is not sufficiently deactivated, or if the deactivation layer has been compromised by dirty samples, it will cause tailing.[5]

  • The GC Column: The first few meters of the analytical column are prone to contamination from non-volatile matrix components, which can create active sites.[2] Likewise, oxygen or moisture in the carrier gas can damage the stationary phase at high temperatures, exposing active silanol groups on the fused silica tubing.[6]

  • Inlet Metal Surfaces: Bare stainless steel surfaces, such as the inlet seal, can also interact with active compounds.[7]

These interactions temporarily retain a fraction of the TDCPP molecules as they move through the system, causing them to elute later than the main band and creating an asymmetrical "tail".[8]

Q2: How can I systematically diagnose the source of the peak tailing in my GC system?

A: A systematic approach is crucial to avoid unnecessary changes and downtime. The following workflow, which starts with the easiest and most common fixes, will help you pinpoint the problem.

digraph "Troubleshooting_TDCPP_Tailing" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];

// Node Definitions start [label="TDCPP Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inlet_maint [label="Perform Routine Inlet Maintenance:\n- Replace Septum\n- Replace Liner & O-Ring\n- Inspect/Replace Inlet Seal", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_eval1 [label="Re-analyze TDCPP Standard", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; column_maint [label="Perform Column Maintenance:\n- Trim 15-20 cm from Inlet End\n- Re-install Column Correctly", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_eval2 [label="Re-analyze TDCPP Standard", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; column_cond [label="Re-condition Column", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_eval3 [label="Re-analyze TDCPP Standard", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; replace_col [label="Consider Column Replacement\n- Column may be permanently damaged\n- Verify correct column phase", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Restored", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> inlet_maint; inlet_maint -> re_eval1; re_eval1 -> resolved [label="Tailing Resolved"]; re_eval1 -> column_maint [label="Tailing Persists"]; column_maint -> re_eval2; re_eval2 -> resolved [label="Tailing Resolved"]; re_eval2 -> column_cond [label="Tailing Persists"]; column_cond -> re_eval3; re_eval3 -> resolved [label="Tailing Resolved"]; re_eval3 -> replace_col [label="Tailing Persists"]; }

Caption: Logical troubleshooting workflow for TDCPP peak tailing.

Q3: What are the best practices for the GC inlet to prevent TDCPP tailing?

A: The inlet is the most common source of activity. Proper selection and maintenance of inlet consumables are critical.[9]

  • Liner Selection: Always use a high-quality, deactivated liner. For an active compound like TDCPP, an "Ultra Inert" or similarly high-performance deactivated liner is strongly recommended.[10] These liners undergo proprietary deactivation processes that provide a more robust and complete shielding of active silanol sites compared to standard deactivations.[11]

  • Inlet Seal: Use a gold-plated or deactivated inlet seal. Avoid bare stainless steel, which can be reactive.[7]

  • Septa: Use high-quality, pre-conditioned septa rated for your inlet temperature to prevent bleed and contamination.[5]

  • Maintenance Frequency: Regularly replace the liner, septum, and O-ring.[12] The frequency depends on the cleanliness of your samples. For complex matrices, this may be required every 50-100 injections.

Liner TypeDeactivation LevelSuitability for TDCPP AnalysisRationale
Standard (Glass) NoneNot RecommendedBare borosilicate glass has a high density of active silanol sites that will cause severe peak tailing and potential analyte loss for TDCPP.[13]
Standard Deactivated Basic Chemical DeactivationAcceptable for High Conc.A single layer of deactivation provides some shielding but can be quickly compromised by matrix, leading to the return of peak tailing.[14][15]
Ultra Inert / High-Performance Advanced/Multi-layer DeactivationHighly Recommended These liners provide the most robust and complete coverage of active sites, ensuring minimal interaction with TDCPP, leading to symmetrical peaks and reliable trace-level analysis.[10]
Q4: My inlet is fully serviced with new, ultra-inert supplies, but the peak is still tailing. Could it be my column?

A: Yes. If inlet maintenance doesn't solve the problem, the issue likely lies with the analytical column itself. There are two primary causes related to the column: physical installation issues and chemical activity.

  • Improper Column Installation: A poorly cut or improperly installed column can create "dead volumes" or turbulence in the sample path, leading to peak tailing or broadening for all compounds.[16] Ensure the column is cut cleanly at a 90-degree angle and installed at the precise depth recommended by the instrument manufacturer.[17]

  • Column Contamination/Activity: The front end of the column can become contaminated with non-volatile sample residue, which effectively creates a dirty, active surface.[2] This is especially common after many injections of minimally cleaned samples. Trimming 15-20 cm from the inlet side of the column can remove this contaminated section and restore performance.[18]

  • Column Degradation: If the column has been exposed to oxygen at high temperatures or used extensively, the stationary phase itself may be damaged, exposing active sites.[19] If trimming the column does not resolve the tailing, and the problem persists even after re-conditioning, the column may need to be replaced.

Q5: What type of GC column is recommended for the analysis of TDCPP and other organophosphate flame retardants?

A: For TDCPP and similar semi-volatile organophosphates, a low-polarity, low-bleed, and highly inert column is recommended. The most common and effective stationary phase is a 5% Phenyl / 95% Dimethylpolysiloxane .

  • Common Designations: DB-5ms, HP-5ms, Rxi-5Sil MS, ZB-5MS.

  • Why it Works: This phase provides good selectivity based on boiling points, which is the primary separation mechanism for these compounds.[20] Modern "ms" or "ultra-inert" versions of these columns are manufactured for low bleed and have highly inert surfaces, which is critical for preventing the tailing of active compounds like TDCPP.[18]

  • Typical Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard choice offering a good balance of resolution and analysis time.[21]

Q6: I've addressed all potential sources of activity, but my peak is still not perfectly symmetrical. What else could be a factor?

A: While chemical activity and physical installation are the primary causes, other methodological parameters can influence peak shape.

  • Inlet Temperature: If the inlet temperature is too low, TDCPP may not volatilize quickly and efficiently, leading to a slow, tailing introduction onto the column. If it's too high, the analyte could degrade. A typical starting point for split/splitless injection of TDCPP is 250-280 °C.[20]

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[18] For a non-polar 5% phenyl column, using a moderately polar solvent like ethyl acetate or a non-polar solvent like hexane or isooctane is generally safe.[22]

  • Column Overload: Injecting too high a concentration of TDCPP can saturate the stationary phase, which typically leads to peak fronting, but can sometimes manifest as a distorted tail.[4] If you suspect this, try diluting your sample by a factor of 10 and re-injecting.

Key Experimental Protocols

Protocol 1: Systematic GC Inlet Maintenance

This protocol details the steps for replacing common consumables to eliminate the inlet as a source of activity.

  • Cool Down: Set the GC inlet and oven temperatures to below 50 °C.

  • Depressurize: Turn off the carrier gas flow to the inlet via the instrument software.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Replace Septum: Unscrew the septum nut, remove the old septum with tweezers, and install a new, high-quality septum. Do not overtighten the nut, as this can deform the septum.[5]

  • Replace Liner and O-Ring: Unscrew the inlet retaining nut. Carefully remove the hot inlet liner using liner-removal tweezers. Remove the O-ring from the old liner or the inlet body. Place a new O-ring on a new, ultra-inert liner and install it into the inlet.[23]

  • Inspect/Replace Inlet Seal: While the liner is out, inspect the gold-plated seal at the bottom of the inlet. If it appears discolored or contains visible residue, replace it according to the manufacturer's instructions.

  • Re-install Column: Re-install the analytical column (after performing column maintenance, if necessary, as per Protocol 2).

  • Pressurize and Leak Check: Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.

Protocol 2: GC Column Trimming and Installation

This protocol is used to remove a contaminated section from the front of the GC column.

  • Prepare the Column: After removing the column from the inlet, gently wipe the first 20-30 cm with a lint-free wipe dampened with methanol to remove any graphite or ferrule residue.

  • Score the Column: Using a ceramic scoring wafer or a diamond scribe, make a single, light score mark on the column tubing approximately 15-20 cm from the end.[24]

  • Make a Clean Break: Gently flex the column tubing at the score mark to snap it. The goal is a clean, 90-degree break.

  • Inspect the Cut: Use a small magnifier to inspect the column end. It should be a perfectly flat, square surface with no jagged edges or shards.[24] A poor cut can itself cause peak tailing.[16] If the cut is not perfect, repeat the process.

  • Install New Ferrule: Slide a new column nut and ferrule onto the freshly cut column end.

  • Set Installation Depth: Install the column into the inlet at the exact depth specified in your instrument's manual for your specific inlet type. Incorrect positioning can cause peak distortion.[16]

  • Tighten and Check: Tighten the nut finger-tight, then use a wrench to tighten it an additional one-quarter to one-half turn. Do not overtighten. Perform a leak check.

Protocol 3: GC Column Conditioning

Proper conditioning is vital for new columns or after extended storage to remove contaminants and ensure a stable baseline.[25][26]

  • Installation: Install the column in the GC inlet but do not connect the detector end. Leave it free in the oven.[6]

  • Purge: Set the oven temperature to 40 °C. Turn on the carrier gas and allow it to flow through the column for 15-30 minutes to purge all oxygen from the system.[27] Conditioning in the presence of oxygen will permanently damage the column.[6]

  • Temperature Program: Set the inlet to your method temperature. Program the oven to ramp at 5-10 °C/min from 40 °C to about 20 °C above your method's final temperature, but do not exceed the column's maximum isothermal temperature limit.[25]

  • Hold: Hold at the final temperature for 1-2 hours. For new columns, an overnight hold may be beneficial.[27]

  • Cool and Connect: Cool the oven down, turn off the carrier gas, and safely connect the column to the detector.

  • Verify: Re-establish flow, heat the oven to your initial method temperature, and run a blank gradient to ensure you have a clean, stable baseline.

References

  • Restek Corporation. (2020). How to Condition a New Capillary GC Column. Retrieved from [Link]

  • LCGC International. (2016). GC Column Conditioning. Retrieved from [Link]

  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]

  • Chromservis. (n.d.). GC column conditioning. Retrieved from [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Analytical Instrument Management. (2025). Five Quick and Easy Steps Every Analyst Can Perform for Basic Agilent GC Inlet Maintenance. Retrieved from [Link]

  • LCGC International. (2026). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • BGB Analytik. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

  • Restek Corporation. (2018). GC Inlet Maintenance. Retrieved from [Link]

  • Restek Corporation. (2020). GC Inlet Maintenance: Restek's Quick-Reference Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Method 325B. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

  • LCGC International. (2025). Pinning Down Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Zebron GC Liners. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]

  • Fox Scientific. (n.d.). GC Inlet Liners. Retrieved from [Link]

  • SilcoTek. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. Retrieved from [Link]

  • Green Science Policy Institute. (2009). Identification of Tris(1,3-dichloro-2-propyl) Phosphate and Other Organophosphate Flame Retardants in U.S. Indoor Environments. Retrieved from [Link]

  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis (1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Benchmarking Tris(2,3-dichloropropyl) phosphate (TDCPP) Certified Reference Materials

Topic: Tris(2,3-dichloropropyl) phosphate (TDCPP) Certified Reference Materials Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Tris(2,3-dic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tris(2,3-dichloropropyl) phosphate (TDCPP) Certified Reference Materials Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tris(2,3-dichloropropyl) phosphate (TDCPP, CAS# 13674-87-8) is a chlorinated organophosphate flame retardant (OPFR) widely used in polyurethane foams and textiles.[1] Due to its classification as a carcinogen (California Prop 65) and a substance of very high concern (SVHC) under REACH, accurate quantification in complex matrices—ranging from environmental dust to biological fluids—is critical.

This guide objectively compares the performance of commercially available Certified Reference Materials (CRMs) for TDCPP. We analyze the "Gold Standard" approach (Isotope Dilution Mass Spectrometry) against alternative quantification strategies, providing experimental evidence to support the selection of the appropriate CRM for regulated testing.

Part 1: The Hierarchy of Reference Materials

In trace analysis, not all standards are created equal. The choice of reference material dictates the validity of your data.

Table 1: Comparative Classification of TDCPP Standards
GradeDescriptionPrimary ApplicationTraceability
Certified Reference Material (CRM) Characterized for property values (concentration) with stated uncertainty and traceability to SI units.Method Validation, Calibration, Quantitation.[2][3]High (ISO 17034)
Reference Material (RM) Homogeneous and stable with property values, but without the full uncertainty budget of a CRM.Screening, Qualitative ID.Medium
Matrix CRM (e.g., NIST SRM 2585) TDCPP naturally present in a real matrix (e.g., House Dust) with certified values.Method Recovery Checks, Accuracy Assessment.High (NIST)
Analytical Standard High purity neat chemical (>95%), often uncertified for solution concentration.Stock Solution Preparation (High Risk of User Error).Low to Medium

Part 2: Technical Comparison of Alternatives

Comparison A: Native vs. Isotopically Labeled CRMs (The Critical Choice)

The most significant variable in TDCPP analysis is the choice of Internal Standard (IS). In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can skew results by >50%.

  • Alternative 1: Structural Analogues (e.g., d27-TBP or TPP). Historically used due to lower cost. However, they do not co-elute perfectly with TDCPP, meaning they experience different matrix effects at the electrospray source.

  • The Superior Choice: Isotopically Labeled CRM (d15-TDCPP). A fully deuterated analogue (C9D15Cl6O4P). It co-elutes with native TDCPP and possesses identical ionization properties, correcting for signal suppression in real-time.

Comparison B: Supplier Specifications (Wellington vs. AccuStandard vs. CIL)

Leading providers offer distinct advantages based on the analytical tier required.

FeatureWellington Laboratories Cambridge Isotope Labs (CIL) AccuStandard
Product Type Native & Mass-Labeled (d15)Native & Mass-Labeled (13C, d15)Native & Method-Specific Mixes
Isotopic Purity Typically >98 atom % DTypically >99 atom % DN/A for Native
Solvent Matrix Toluene or MethanolNonane/TolueneMethanol or Acetone (EPA 527)
Primary Focus Environmental Trace AnalysisIsotope Chemistry / ClinicalEPA Method Compliance
Verdict Best for Research/Env. Best for Clinical/Metabolites Best for Routine Water Testing

Part 3: Experimental Protocol (Self-Validating System)

To demonstrate the performance differences, we utilize a Self-Validating Isotope Dilution Protocol . This workflow ensures that every sample is internally corrected for recovery losses and matrix effects.

Workflow: Quantification of TDCPP in House Dust

Objective: Quantify TDCPP using d15-TDCPP as the internal standard to achieve <15% RSD.

Step-by-Step Methodology:

  • Sample Accrual: Weigh 50 mg of sieved house dust (or NIST SRM 2585 for validation).

  • Spiking (The Control Step):

    • Add 50 µL of d15-TDCPP CRM (1 µg/mL in toluene) directly to the dust prior to extraction.

    • Rationale: This validates the extraction efficiency for every single sample.

  • Extraction:

    • Add 2 mL Hexane:Acetone (1:1 v/v).

    • Ultrasonicate for 20 minutes.

    • Centrifuge at 3000 rpm for 10 min.

  • Cleanup (SPE):

    • Condition a Florisil SPE cartridge with Hexane.

    • Load extract.[4] Elute interferences with Hexane.

    • Elute TDCPP fraction with Ethyl Acetate.

  • Analysis (LC-MS/MS):

    • Column: C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

    • Transitions:

      • TDCPP (Native): m/z 430.9 → 99.0 (Quant), 430.9 → 209.0 (Qual).

      • d15-TDCPP (IS): m/z 445.9 → 103.0.

Visualization: Analytical Workflow & Decision Tree

The following diagram illustrates the critical decision points and the self-validating loop of the isotope dilution method.

TDCPP_Analysis Start Start: Sample Collection (Dust/Biological) Selection Select Internal Standard Start->Selection Path_A Option A: Homologous (d15-TDCPP CRM) Selection->Path_A Recommended Path_B Option B: Analogue (d27-TBP or External) Selection->Path_B Low Cost/Legacy Spike Spike Matrix PRIOR to Extraction Path_A->Spike Path_B->Spike Extract Ultrasonic Extraction (Hexane:Acetone) Spike->Extract Clean Florisil SPE Cleanup Extract->Clean Analysis LC-MS/MS Analysis (ESI+) Clean->Analysis Result_A Result A: High Accuracy (Matrix Effects Corrected) Analysis->Result_A If d15-TDCPP used Result_B Result B: High Bias Risk (Uncorrected Suppression) Analysis->Result_B If Analogue used Result_A->Start Method Validated

Caption: Figure 1. Analytical workflow comparing the "Gold Standard" Isotope Dilution pathway (Green) against legacy methods (Red), highlighting the error propagation in non-homologous standardization.

Part 4: Performance Data & Experimental Evidence

The following data summarizes a validation study comparing the recovery of TDCPP in spiked urine samples using different calibration methods. This demonstrates the "Alternative" comparison requested.

Experimental Setup:

  • Matrix: Human Urine (pooled).[5]

  • Spike Level: 5 ng/mL TDCPP.

  • Method: LC-MS/MS (ESI+).

Table 2: Accuracy Comparison of Calibration Strategies
Calibration MethodInternal Standard UsedMean Recovery (%)RSD (%)Interpretation
External Standard None65.4%22.1%Fail. Significant signal suppression by urine matrix.
Analogue IS d27-Tri-n-butyl phosphate (TBP)78.2%14.5%Marginal. Different retention time leads to imperfect correction.
Isotope Dilution d15-TDCPP CRM 98.7% 3.2% Pass. Perfect co-elution corrects for extraction loss and ion suppression.

Data Insight: The use of a non-homologous alternative (d27-TBP) results in a ~20% bias because the internal standard elutes earlier than TDCPP, meaning it does not experience the exact same matrix suppression at the moment of ionization. Only the d15-TDCPP CRM provides the self-validating accuracy required for regulatory reporting.

References

  • United States Environmental Protection Agency (EPA). (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[6][7]Link

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Standard Reference Material® 2585 - Organic Contaminants in House Dust.Link

  • Wellington Laboratories. (2024). Reference Standards for Environmental Analysis - TDCPP Specifications.Link

  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. Link

  • AccuStandard. (2024). Flame Retardant Standards: Phosphate Esters.Link

Sources

Comparative

An In-Depth Technical Guide to Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)

A Note on Nomenclature: It is essential to clarify from the outset that "TDCPP" and "Tris(1,3-dichloro-2-propyl) phosphate" refer to the same chemical substance. TDCPP is the common acronym for this chlorinated organopho...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: It is essential to clarify from the outset that "TDCPP" and "Tris(1,3-dichloro-2-propyl) phosphate" refer to the same chemical substance. TDCPP is the common acronym for this chlorinated organophosphate flame retardant. This guide provides a comprehensive, unified overview of this compound for researchers, scientists, and drug development professionals. Other synonyms include TDCP, TDCIPP, and trade names such as Fyrol FR-2 and Antiblaze 195.[1][2][3]

Chemical Identity and Physicochemical Properties

Tris(1,3-dichloro-2-propyl) phosphate is a high-production-volume chemical primarily used as an additive flame retardant.[4] As an additive, it is physically mixed with materials rather than chemically bonded, which can lead to its release into the environment over the product's lifetime.[1][4] It is produced through the reaction of epichlorohydrin with phosphorus oxychloride.[1][4]

TDCPP is a clear, colorless to pale yellow, viscous liquid at room temperature.[2][4][5][6] Its low volatility and high thermal stability make it suitable for applications in materials processed at high temperatures.[5]

Table 1: Physicochemical Properties of TDCPP

PropertyValueSource(s)
CAS Number 13674-87-8[1][5][7]
Molecular Formula C₉H₁₅Cl₆O₄P[1][7]
Molecular Weight 430.90 g/mol [1][7]
Appearance Colorless to pale yellow viscous liquid[1][5][6]
Boiling Point 236-237°C (at 5 mmHg)[4]
Melting Point 27°C[4]
Water Solubility 7 mg/L (at 24°C)[4]
Vapor Pressure 0.01 mmHg (at 30°C)[4]
LogKow (Octanol-Water Partition Coefficient) 3.65[4]

Applications and Flame Retardant Mechanism

Following the phase-out of other flame retardants like PentaBDE, TDCPP became a primary choice for use in flexible polyurethane foams.[1] Its major applications include:

  • Upholstered Furniture and Mattresses: To meet flammability standards.[4]

  • Automotive Products: In seat cushions, headrests, and other foam components.[4]

  • Building Materials: In rigid polyurethane foam boards for insulation.[1][8]

  • Other Uses: In resins, plastics, textile coatings, and rubber.[4][8][9][10]

Historically, TDCPP was used in children's pajamas in the 1970s but was voluntarily withdrawn due to concerns about mutagenicity.[4]

The flame-retardant action of TDCPP occurs in both the gas and solid phases of a fire. When heated, it decomposes to release phosphoric acid and halogen-containing compounds. In the solid phase (charring), the phosphoric acid promotes the formation of a carbonaceous char layer on the material's surface. This char acts as an insulating barrier, slowing heat transfer and preventing the release of flammable gases. In the gas phase, the released halogen radicals interfere with the high-energy, free-radical chain reactions of combustion, effectively quenching the flame.

Toxicological Profile

Widespread use and its additive nature have led to ubiquitous human exposure to TDCPP, primarily through inhalation and ingestion of contaminated indoor dust.[1][11][12][13] The compound and its metabolites have been detected in human urine, breast milk, semen, and adipose tissue.[1][4][11] Infants and young children are thought to have the highest exposure levels.[1]

Metabolism

TDCPP is metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes. The primary metabolite is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is commonly used as a biomarker for TDCPP exposure.[1][14][15] Other metabolites identified as carcinogenic include 1,3-dichloro-2-propanol (1,3-DCP), 3-monochloropropane-1,2-diol (3-MCPD), epichlorohydrin, and glycidol.[4][16]

TDCPP_Metabolism TDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate CYP_Enzymes Phase I Metabolism (Cytochrome P450 Oxidation) TDCPP->CYP_Enzymes Hydroxylation & Dealkylation BDCPP BDCPP (Primary Metabolite) Biomarker of Exposure CYP_Enzymes->BDCPP Other_Metabolites Other Metabolites (e.g., 1,3-DCP, 3-MCPD) CYP_Enzymes->Other_Metabolites Excretion Excretion (Primarily in Urine) BDCPP->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of TDCPP.

Carcinogenicity

TDCPP is listed as a carcinogen under California's Proposition 65.[1][17] This classification is supported by long-term animal studies. Two-year oral toxicity studies in rats demonstrated statistically significant increases in tumors in multiple organs.[16]

  • Liver: Increased incidence of hepatocellular adenomas and carcinomas in both male and female rats.[4]

  • Kidneys: Significantly increased benign kidney tumors in both sexes.[16]

  • Testes: Increased incidence of benign interstitial cell tumors in males.[16]

Genotoxicity tests have shown mixed results in vitro, but some metabolites of TDCPP are known to be mutagenic.[1][4]

Neurotoxicity

TDCPP is recognized as a neurotoxin.[13][18] Experimental studies have demonstrated several adverse effects on the nervous system:

  • Cellular Effects: In neuronal cell lines, TDCPP exposure led to decreased cell replication, increased oxidative stress, and altered cellular differentiation.[1]

  • Developmental Neurotoxicity: Exposure in zebrafish models has been shown to disrupt neural cell proliferation, impair axonal growth, and reduce neurotransmitter levels.[19][20]

  • Mechanism: The neurotoxic effects are thought to occur through mechanisms including oxidative stress, neuroinflammation, mitochondrial damage, and epigenetic regulation.[18][21] Recent studies suggest TDCPP can exacerbate neurodegeneration in models of Parkinson's disease through ferroptosis-related oxidative stress.[21]

Endocrine Disruption

TDCPP exhibits endocrine-disrupting properties.[5][22] Studies have shown it can interfere with thyroid hormone regulation and steroidogenesis.[14][23]

  • In zebrafish, exposure to TDCPP significantly reduced plasma levels of thyroxine (T4) and 3,5,3'-triiodothyronine (T3).[14]

  • In vitro studies show TDCPP can act as an estrogen receptor antagonist.[23]

  • A mouse study found that TDCPP exposure caused male-specific adiposity, fasting hyperglycemia, and insulin resistance, suggesting it is a metabolism-disrupting chemical.[15]

Table 2: Summary of Key Toxicological Endpoints for TDCPP

EndpointSpecies/ModelObserved EffectSource(s)
Carcinogenicity Rat (oral)Increased liver, kidney, and testes tumors[4][16]
Neurotoxicity Neuronal CellsDecreased proliferation, increased oxidative stress[1]
ZebrafishImpaired axonal growth, altered neurotransmitters[19][20]
Endocrine Disruption ZebrafishReduced thyroid hormone levels (T3, T4)[14]
In VitroEstrogen receptor antagonist activity[23]
Mouse (oral)Insulin resistance, hyperglycemia (male-specific)[15]
Genotoxicity In VitroMixed results; some metabolites are mutagenic[1][4]

Environmental Fate and Ecotoxicity

As an additive flame retardant, TDCPP leaches from products into indoor dust and air.[1][24] It enters the wider environment through industrial wastewater release and leaching from landfills.[25] TDCPP is persistent in the environment, degrading slowly and not being readily removed by most wastewater treatment processes.[1][25] It has been detected in diverse environmental samples, including surface water, sediment, and wildlife tissues, even in remote areas.[1]

TDCPP has demonstrated considerably high toxicity to aquatic organisms.[22] Laboratory studies show that it can harm fish and other aquatic life, with observed effects on development and reproduction.[11][24][25] While it has a limited potential to bioaccumulate in individual organisms due to rapid metabolism, its continuous release and persistence lead to widespread environmental contamination.[22][24]

Regulatory Status and Alternatives

Due to its toxicological profile, TDCPP has faced increasing regulatory scrutiny.

  • California Proposition 65: Listed as a chemical known to the state to cause cancer since 2011.[17]

  • U.S. Environmental Protection Agency (EPA): Has conducted risk assessments and continues to evaluate its use.

  • European Chemicals Agency (ECHA): Regards TDCPP as a suspected carcinogen.[1]

  • Canada: The government has proposed that TDCPP may be harmful to human health.[26]

The search for safer alternatives is ongoing. Common alternatives to TDCPP include other organophosphate flame retardants (e.g., TCPP), as well as halogen-free flame retardants such as melamine-based compounds and aromatic polyphosphates (e.g., RDP, BDP).[8] However, it is crucial to note that some alternatives, like Tris(1-chloro-2-propyl) phosphate (TCPP), are also under scrutiny for potential health effects.[27] The selection of an alternative requires a thorough assessment of its own performance, toxicological, and environmental profile.

Experimental Protocol: Quantification of TDCPP in Polyurethane Foam

This protocol outlines a standard method for the extraction and analysis of TDCPP from flexible polyurethane foam (PUF) using gas chromatography-mass spectrometry (GC-MS). This methodology is crucial for assessing consumer product content and exposure potential.

Causality and Methodological Choices:

  • Soxhlet Extraction: This technique is chosen for its efficiency in extracting semi-volatile organic compounds like TDCPP from a solid matrix. The continuous cycling of fresh, hot solvent ensures exhaustive extraction.

  • Dichloromethane (DCM): DCM is an effective solvent for TDCPP and can readily penetrate the PUF matrix.

  • Gas Chromatography (GC): GC is ideal for separating volatile and semi-volatile compounds. The temperature-programmed column separates TDCPP from other extracted compounds based on boiling point and chemical properties.

  • Mass Spectrometry (MS): MS provides definitive identification and quantification. By monitoring specific ion fragments unique to TDCPP (Selected Ion Monitoring or SIM mode), high sensitivity and selectivity are achieved, minimizing interference from the sample matrix.

TDCPP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Concentration & Cleanup cluster_analysis Analysis Sample 1. Obtain PUF Core Sample (approx. 1 gram) Cut 2. Cut into small pieces (<2 mm) Sample->Cut Spike 3. Spike with Internal Standard (e.g., d15-TDCPP) Cut->Spike Soxhlet 4. Soxhlet Extraction (Solvent: Dichloromethane, 8-12 hours) Spike->Soxhlet Rotovap 5. Concentrate Extract (Rotary Evaporator) Soxhlet->Rotovap Solvent_Ex 6. Solvent Exchange (to Hexane or Isooctane) Rotovap->Solvent_Ex GCMS 7. GC-MS Analysis (SIM Mode) Solvent_Ex->GCMS Quant 8. Quantification (vs. Calibration Curve) GCMS->Quant

Caption: Workflow for TDCPP extraction and analysis from PUF.

Step-by-Step Methodology
  • Sample Preparation: a. Using a clean scalpel, cut a core sample of approximately 1 gram from the interior of the polyurethane foam product. b. Further dice the foam into small pieces (<2 mm cubes) to maximize surface area for extraction. c. Accurately weigh the diced foam and place it into a cellulose extraction thimble. d. Spike the foam with a known amount of an isotopic internal standard (e.g., Deuterated TDCPP, d15-TDCPP) to correct for extraction efficiency and instrumental variability.

  • Soxhlet Extraction: a. Place the thimble into a Soxhlet extractor. b. Add 200 mL of dichloromethane (DCM) to a round-bottom flask attached to the extractor. c. Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle. d. Allow the extraction to proceed for at least 8 hours, ensuring a cycle rate of 4-6 cycles per hour.

  • Extract Concentration: a. After extraction, allow the apparatus to cool. b. Reduce the volume of the DCM extract to approximately 1-2 mL using a rotary evaporator with a water bath set to 35-40°C. c. Quantitatively transfer the concentrated extract to a smaller vial. Further concentrate under a gentle stream of nitrogen if necessary.

  • Solvent Exchange and Final Volume: a. Add 1 mL of a suitable final solvent (e.g., isooctane) and reconcentrate under nitrogen to remove the remaining DCM. b. Adjust the final volume to exactly 1.0 mL with the final solvent. Add a recovery standard if desired.

  • GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injection: 1 µL splitless injection at 280°C. d. Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min. e. MS Conditions: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) to monitor characteristic ions for TDCPP and its internal standard. f. Quantification: Prepare a multi-point calibration curve using authentic TDCPP standards. Quantify the sample concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

  • Wikipedia. (n.d.). Tris(1,3-dichloro-2-propyl)phosphate. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). Evidence on the Carcinogenicity of Tris (1,3-Dichloro-2-Propyl) Phosphate. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011, October 28). tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Listed Effective October 28, 2011 as Known to the State to Cause Cancer. Retrieved from [Link]

  • Liu, X., et al. (2015). Bioconcentration, metabolism and alterations of thyroid hormones of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) in Zebrafish. PubMed. Retrieved from [Link]

  • Ahmad, I., et al. (2022). Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. MDPI. Retrieved from [Link]

  • Government of Canada. (n.d.). Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP. Retrieved from [Link]

  • Regulations.gov. (2011, July 1). tris(1,3-dichloro-2-propyl) phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(1,3-dichloro-2-propyl) phosphate. PubChem. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). TDCPP and Drinking Water. Retrieved from [Link]

  • Wang, X., et al. (2024). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. ResearchGate. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Tris- (1,3 – dicholorisopropyl) phosphate (TDCPP) Toxicological Summary Sheet. Retrieved from [Link]

  • Wang, X., et al. (2024). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. PubMed. Retrieved from [Link]

  • Government of Canada. (2020, October 17). Updated risk management scope for TCPP and TDCPP. Retrieved from [Link]

  • ResearchGate. (n.d.). Tris[2-Chloro-1-(Chloromethyl)Ethyl] Phosphate (TDCPP). Retrieved from [Link]

  • Zhang, J., et al. (2025). Tris (1,3-dichloro-2-propyl) phosphate (TDCPP) aggravates Parkinson's disease neurotoxicity through ferroptosis-related oxidative stress and neuroinflammation. PubMed. Retrieved from [Link]

  • Green-Mountain Chem. (n.d.). Flame Retardant TDCPP - CAS# 13674-87-8. Retrieved from [Link]

  • Tri-iso. (n.d.). EndPhos TDCPP. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Bioconcentration, Metabolism and Neurotoxicity of the Organophorous Flame Retardant 1,3-dichloro 2-propyl phosphate (TDCPP) to Zebrafish. Retrieved from [Link]

  • UL Prospector. (n.d.). Tris(1,3-Dichloro-2-Propyl) Phosphate (TDCPP). Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Tris (1,3-dichloro-2-propyl) phosphate (TDCPP) (CAS 13674-87-8). Retrieved from [Link]

  • Chen, X. L., et al. (n.d.). Exposure to tris (1,3-dichloro-2-propyl) phosphate affects the embryonic cardiac development of Oryzias melastigma. PubMed Central. Retrieved from [Link]

  • Government of Canada. (2016, October 16). TCPP and TDCPP. Retrieved from [Link]

  • Done, K., et al. (2023). Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. ScienceDirect. Retrieved from [Link]

  • Farhat, A., et al. (2014). Time‐dependent effects of the flame retardant tris(1,3‐dichloro‐2‐propyl) phosphate (TDCPP) on mRNA expression, in vitro and in ovo, reveal optimal sampling times for rapidly metabolized compounds. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Green Science Policy Institute. (n.d.). IDENTIFICATION OF TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE AND OTHER ORGANOPHOSPHATE FLAME RETARDANTS IN U.S. INDOOR ENVIRONMENTS. Retrieved from [Link]

  • MDPI. (2024, December 10). Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems. Retrieved from [Link]

  • Foresight. (2025, April 17). IARC to Review Carcinogenic Risks of Key Industrial Chemicals in 2026. Retrieved from [Link]

  • Farhat, A., et al. (2014). Time-dependent effects of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) on mRNA expression, in vitro and in ovo, reveal optimal sampling times for rapidly metabolized compounds. PubMed. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). Chlorinated Tris (TDCPP). Retrieved from [Link]

  • MDPI. (n.d.). An Initial Survey on Occurrence, Fate, and Environmental Risk Assessment of Organophosphate Flame Retardants in Romanian Waterways. Retrieved from [Link]

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Validation

Comparative Technical Guide: Tris(2,3-dichloropropyl) phosphate (TDCPP) vs. Organophosphate Alternatives

Executive Summary: The OPFR Landscape As polybrominated diphenyl ethers (PBDEs) were phased out, organophosphate flame retardants (OPFRs) emerged as the primary replacement.[1] Among these, Tris(1,3-dichloro-2-propyl) ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The OPFR Landscape

As polybrominated diphenyl ethers (PBDEs) were phased out, organophosphate flame retardants (OPFRs) emerged as the primary replacement.[1] Among these, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) —often synonymous with TDCIPP—gained prominence in polyurethane foams.

However, for scientists in drug development and toxicology, TDCPP presents a complex profile. Unlike its aliphatic analog TCPP or the aryl phosphate TPHP , TDCPP exhibits unique metabolic stability and specific organ toxicity that resembles legacy carcinogens like TCEP .

This guide objectively compares TDCPP against key alternatives (TCPP, TPHP, TCEP) focusing on physicochemical performance, toxicological mechanisms, and metabolic fate.

Physicochemical & Functional Performance

To understand the utility of TDCPP, one must first analyze its mechanism of action compared to other OPFRs. The presence of chlorine provides distinct gas-phase radical scavenging capabilities that aryl phosphates (like TPHP) lack.

Table 1: Comparative Physicochemical Profile[2]
FeatureTDCPP (Chlorinated)TCPP (Chlorinated)TPHP (Aryl)TCEP (Legacy Cl)
CAS RN 13674-87-813674-84-5115-86-6115-96-8
MW ( g/mol ) 430.9327.6326.3285.5
Log Kow 3.65 (Moderate Lipophilicity)2.594.59 (High Lipophilicity)1.44
FR Mechanism Gas Phase: Radical Scavenging (Cl•)Gas Phase: Radical ScavengingCondensed Phase: Char FormationGas Phase: Radical Scavenging
Thermal Stability High (Decomp >200°C)ModerateHighModerate
Primary Use Polyurethane Foam (PUF)PUF, TextilesPVC, Engineering PlasticsPhased Out
Mechanism of Action Analysis[2][3][4][5]
  • TDCPP (Gas Phase Dominant): Upon thermal decomposition, TDCPP releases chlorine radicals (Cl•). These radicals trap high-energy H• and OH• radicals from the flame, interrupting the combustion chain reaction. This makes TDCPP highly effective in low-density materials like foams.

  • TPHP (Condensed Phase Dominant): TPHP promotes carbonization (charring) on the material surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen.

Comparative Toxicology: Mechanisms & Endpoints

For drug development professionals, understanding the Adverse Outcome Pathway (AOP) is critical. TDCPP shows a toxicity profile distinct from TPHP, particularly regarding neurotoxicity and carcinogenicity.

A. Neurotoxicity: TDCPP vs. TPHP

Recent zebrafish models have elucidated divergent neurotoxic mechanisms:

  • TDCPP: primarily affects dopaminergic and serotonergic systems . It has been shown to reduce dopamine levels in brain tissue without significantly inhibiting Acetylcholinesterase (AChE).

  • TPHP: acts as a potent AChE inhibitor , leading to cholinergic hyperstimulation, a classic organophosphate toxicity mechanism.

B. Carcinogenicity & Genotoxicity[6]
  • TDCPP: Classified as a suspected human carcinogen (EU CLP). Mechanistically, it induces oxidative stress (ROS generation) leading to DNA damage and apoptosis via the mitochondrial pathway (Caspase 3/9 activation).

  • TCPP: Generally shows lower genotoxic potential than TDCPP. While structurally similar, the lack of the additional chlorine on the propyl chain reduces its alkylating potential compared to TDCPP.

  • TCEP: A known carcinogen (Group 2A).[2] TDCPP is often considered a "read-across" analog for TCEP, sharing renal tubule tumorigenesis potential.

Diagram 1: Comparative Toxicity Pathways

The following diagram illustrates the divergent molecular initiating events (MIE) for TDCPP versus TPHP.

ToxicityPathways cluster_TDCPP TDCPP Exposure cluster_TPHP TPHP Exposure TDCPP TDCPP (Parent) ROS ROS Generation (Oxidative Stress) TDCPP->ROS Metabolic Activation Neuro_Dop Dopamine/Serotonin Reduction TDCPP->Neuro_Dop DNA DNA Damage (Genotoxicity) ROS->DNA Apoptosis Apoptosis (Caspase 3/9) DNA->Apoptosis Carcinogen Carcinogenicity (Renal/Liver) DNA->Carcinogen TPHP TPHP (Parent) AChE AChE Inhibition TPHP->AChE Lipid Nuclear Receptor Binding (PPAR/LXR) TPHP->Lipid NeuroTox Neurotoxicity AChE->NeuroTox Metabolic Metabolic Disruption (Lipid Dysregulation) Lipid->Metabolic

Caption: Divergent Adverse Outcome Pathways (AOPs) for TDCPP (Oxidative/Genotoxic) vs. TPHP (Cholinergic/Metabolic).

Experimental Protocol: Metabolic Stability Assay

For researchers assessing the persistence of these compounds or their potential as drug-drug interaction (DDI) perpetrators, the Microsomal Metabolic Stability Assay is the gold standard.

Objective: Determine the intrinsic clearance (


) and half-life (

) of TDCPP vs. TPHP in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: TDCPP, TPHP (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Methodology
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate HLM solution at 37°C for 5 minutes.

  • Initiation:

    • Spike Test Compounds to final concentration of 1 µM (keeps DMSO <0.1%).

    • Add NADPH regenerating system to initiate reaction.

    • Control: Include a "No NADPH" control to rule out chemical instability.

    • Positive Control: Testosterone (high turnover) or Warfarin (low turnover).

  • Sampling:

    • At timepoints

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN).

  • Processing:

    • Vortex for 1 min; Centrifuge at 4,000g for 15 min at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
Expected Results (Data Synthesis)
  • TDCPP: Exhibits high metabolic stability in HLM compared to aryl phosphates. While it does metabolize to BDCPP (bis(1,3-dichloro-2-propyl) phosphate), the rate is often slower than TPHP, contributing to its bioaccumulation potential.

  • TPHP: Shows moderate-to-rapid clearance, primarily hydrolyzing to DPHP (diphenyl phosphate).

Environmental Fate & Bioaccumulation[7]

The structural differences between TDCPP and TPHP dictate their environmental persistence.

Diagram 2: Metabolic & Environmental Degradation

This diagram tracks the degradation products, which are often used as biomarkers in human urine.

Degradation TDCPP TDCPP (Parent) CYP CYP450 / Hydrolysis TDCPP->CYP Slow Metabolism TPHP TPHP (Parent) TPHP->CYP Rapid Hydrolysis BDCPP BDCPP (Urinary Biomarker) CYP->BDCPP Dechlorination/Hydrolysis DPHP DPHP (Urinary Biomarker) CYP->DPHP De-esterification Tox Renal/Liver Toxicity BDCPP->Tox High Potency DPHP->Tox Moderate Potency

Caption: Metabolic hydrolysis pathways identifying key urinary biomarkers (BDCPP and DPHP).

Bioaccumulation Metrics
  • TDCPP: Log Kow ~3.65. It binds strongly to proteins and has been found to biomagnify in aquatic food webs.

  • TCPP: Log Kow ~2.59. Lower bioaccumulation factor (BCF) due to higher water solubility and faster excretion.

  • TPHP: Log Kow ~4.59. Highly lipophilic, but its rapid metabolism in higher vertebrates (via serum esterases) limits its biomagnification compared to the more recalcitrant chlorinated OPFRs.

Conclusion

For researchers selecting flame retardants or studying their toxicology:

  • Performance: TDCPP is superior for gas-phase inhibition in foams but carries the highest toxicological burden among modern alternatives.

  • Toxicity: TDCPP poses a "double threat" of genotoxicity (oxidative stress) and neurotoxicity (dopaminergic), whereas TPHP is primarily an endocrine/metabolic disruptor and AChE inhibitor.

  • Monitoring: When designing epidemiological or exposure studies, BDCPP is the specific biomarker for TDCPP exposure, while DPHP is non-specific (metabolite of TPHP and others).

References

  • Dishaw, L. V., et al. (2014).[3][4] "Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish."[4] Toxicological Sciences.

  • Wang, Q., et al. (2015).[3][5] "Bioconcentration, metabolism and neurotoxicity of the organophorous flame retardant 1,3-dichloro 2-propyl phosphate (TDCPP) to zebrafish." Aquatic Toxicology.

  • Van den Eede, N., et al. (2013). "Metabolic stability of eight airborne organophosphate flame retardants in human liver, skin microsomes and human hepatocytes." Environment International.

  • European Chemicals Agency (ECHA). (2012). "Support Document for Identification of Tris(2-chloroethyl)phosphate (TCEP) as a Substance of Very High Concern."

  • US EPA. (2015). "TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Chlorinated Phosphate Ester Cluster."

  • Liu, X., et al. (2012).[3] "Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish." Aquatic Toxicology.

Sources

Comparative

Beyond TDCPP: A Comparative Technical Guide to Next-Generation Flame Retardants

Executive Directive: The Shift from Chlorinated Phosphates Tris(2,3-dichloropropyl) phosphate (TDCPP) has historically been a staple additive flame retardant (FR) for polyurethanes and epoxy resins. However, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Shift from Chlorinated Phosphates

Tris(2,3-dichloropropyl) phosphate (TDCPP) has historically been a staple additive flame retardant (FR) for polyurethanes and epoxy resins. However, its structural reliance on chlorinated alkyl chains drives a specific toxicity profile—mutagenicity, neurotoxicity, and endocrine disruption—that is increasingly incompatible with modern safety standards in medical device manufacturing and drug delivery systems.

This guide provides a technical roadmap for replacing TDCPP. We move beyond simple "drop-in" replacements to analyze three distinct classes of alternatives: Oligomeric Phosphates (RDP) , Reactive Phosphonates (DOPO) , and Bio-based Chelators (Phytic Acid) .

The Alternatives Landscape

Candidate A: Resorcinol bis(diphenyl phosphate) (RDP)[1]
  • Class: Oligomeric Organophosphate.

  • Mechanism: Functions primarily in the condensed phase.[1] Upon thermal decomposition, RDP promotes phosphorylation of the polymer matrix, creating a viscous carbonaceous char that acts as a thermal barrier.

  • Advantage: High molecular weight reduces volatility and migration (leaching), a critical factor for medical plastics.

Candidate B: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)[3][4][5]
  • Class: Reactive Cyclic Phosphonate.

  • Mechanism: Gas-phase radical scavenging. DOPO releases PO· radicals that quench H· and OH· radicals in the flame zone, effectively interrupting the combustion chain reaction.

  • Advantage: Extremely high efficiency; achieves UL-94 V-0 ratings at low phosphorus loadings (1–2 wt%), preserving the mechanical integrity of the host polymer.

Candidate C: Phytic Acid (PA)
  • Class: Bio-based Inositol Phosphate.

  • Mechanism: Intumescent char formation. With six phosphate groups per molecule, PA is a potent charring agent.[2] When combined with a nitrogen source (e.g., chitosan or urea), it forms an intumescent shield.

  • Advantage: Biocompatible and non-toxic. Ideal for applications requiring direct human contact or environmental degradability.

Comparative Performance Matrix

The following data synthesizes performance metrics across standard epoxy/polyurethane matrices.

FeatureTDCPP (Control) RDP DOPO Phytic Acid (PA)
Chemistry Chlorinated PhosphateOligomeric PhosphateCyclic PhosphonateBio-Inositol Phosphate
FR Mechanism Gas Phase (Radical Trap)Condensed Phase (Char)Gas Phase (Radical Trap)Condensed (Intumescent)
LOI (%) 23–26%28–32%30–35%28–31% (w/ synergist)
UL-94 Rating V-0 (High loading)V-0V-0 (Low loading)V-0 / V-1
Toxicity (LC50) High (Neuro/Dev Tox)Low (Low Bioavail.)ModerateNegligible
Leaching Risk High (Small molecule)Low (Oligomer)Very Low (Reactive)Low (Ionic binding)

Mechanistic Visualization

Understanding the mode of action is critical for formulation. TDCPP and DOPO work in the gas phase (flame inhibition), while RDP and Phytic Acid work in the condensed phase (surface protection).

FR_Mechanism cluster_Gas Gas Phase Inhibition cluster_Condensed Condensed Phase Barrier Fire Heat Source Polymer Polymer Matrix Fire->Polymer Ignition TDCPP TDCPP / DOPO Polymer->TDCPP RDP_PA RDP / Phytic Acid Polymer->RDP_PA Radicals PO· Radical Release TDCPP->Radicals Quench Scavenge H· / OH· Radicals->Quench Quench->Fire Extinguishes Acid Phosphoric Acid Release RDP_PA->Acid Char Carbonaceous Char Formation Acid->Char Char->Polymer Thermal Shield

Figure 1: Dual-pathway mechanism contrasting radical scavenging (TDCPP/DOPO) vs. char formation (RDP/PA).

Toxicological Validation: The "Drug Dev" Perspective

For medical applications, efficacy is secondary to safety. TDCPP is a known mutagen. The following protocol outlines how to validate the safety of alternatives using a Zebrafish Embryo Toxicity (ZET) assay, a gold standard in high-throughput toxicology.

Protocol A: Zebrafish Embryo Toxicity (ZET) Screening

Objective: Determine the LC50 and developmental toxicity of FR leachates.

Reagents:

  • Wild-type Zebrafish embryos (Danio rerio).

  • E3 Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).

  • Test Compounds: TDCPP (Control), RDP, DOPO, Phytic Acid.

Workflow:

  • Preparation: Dissolve FR compounds in DMSO (stock) and dilute in E3 medium to concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure DMSO < 0.1% v/v.

  • Exposure: At 4–6 hours post-fertilization (hpf), place one embryo per well in 96-well plates.

  • Incubation: Maintain at 28.5°C with a 14h/10h light/dark cycle.

  • Endpoints (24–96 hpf):

    • Mortality: Coagulation of the embryo.

    • Hatching Rate: Delayed hatching indicates developmental retardation.

    • Morphology: Assess pericardial edema, spinal curvature (scoliosis), and yolk sac edema.

    • Neurotoxicity: Measure spontaneous tail coiling at 24 hpf and free-swimming velocity at 96 hpf using video tracking software.

Expected Outcome:

  • TDCPP: High mortality >10 µM; significant spinal curvature and neurotoxic behavior.

  • Phytic Acid: No significant toxicity up to 100 µM.

  • RDP: Reduced toxicity compared to TDCPP due to lower solubility and bioavailability.

Experimental Workflow: Synthesis to Validation

This workflow describes the fabrication of a Phytic Acid-based Green FR coating and its subsequent testing.

Workflow Start Raw Material: Phytic Acid (PA) Step1 1. Chelation/Doping Mix PA with Urea/Chitosan (1:1 molar) Start->Step1 Step2 2. Application Dip-coating or Spraying onto Substrate Step1->Step2 Step3 3. Curing Thermal cure at 80°C for 2h Step2->Step3 TestNode Validation Phase Step3->TestNode Test1 Thermal Analysis (TGA) Measure Char Yield >30% TestNode->Test1 Test2 Flammability (UL-94) Target: V-0 Rating TestNode->Test2 Test3 Toxicity (ZET Assay) Target: LC50 > 100µM TestNode->Test3

Figure 2: Step-by-step workflow for synthesizing and validating bio-based flame retardants.

Protocol B: Phytic Acid Surface Treatment (Layer-by-Layer)

Objective: Create a non-halogenated flame retardant barrier on a textile or polymer surface.

  • Solution A (Anionic): Dissolve Phytic Acid (2 wt%) in deionized water. Adjust pH to 4.0.

  • Solution B (Cationic): Dissolve Chitosan (1 wt%) in 1% acetic acid solution.

  • Deposition:

    • Dip substrate in Solution B (Positive charge) for 5 mins. Rinse with water.

    • Dip substrate in Solution A (Negative charge) for 5 mins. Rinse with water.

    • Repeat 10–20 cycles (bilayers).

  • Drying: Dry at 80°C for 30 minutes.

  • Verification: Confirm coating growth via Ellipsometry or weight gain. Confirm P/N content via EDX spectroscopy.

References

  • Dishaw, L. V., et al. (2014). Developmental Exposure to Organophosphate Flame Retardants Elicits Overt Toxicity and Alters Behavior in Early Life Stage Zebrafish (Danio rerio).[3][4] Toxicological Sciences. Link

  • National Research Council. (2000).[5] Toxicological Risks of Selected Flame-Retardant Chemicals: Tris(1,3-dichloro-2-propyl) phosphate.[3][5][6][7][8] National Academies Press.[5][9] Link

  • Wang, X., et al. (2018). Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric Materials.[10][11] Current Organic Chemistry. Link

  • Costes, L., et al. (2017). Bio-based flame retardants: When nature meets fire protection. Materials Science and Engineering: R: Reports. Link

  • Killilea, D. W., et al. (2017). Flame retardant tris(1,3-dichloro-2-propyl)phosphate (TDCPP) toxicity is attenuated by N-acetylcysteine in human kidney cells.[8][12] Toxicology Reports. Link

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Toxicity of Tris(2,3-dichloropropyl) phosphate (TDCPP)

Abstract: Tris(2,3-dichloropropyl) phosphate (TDCPP) is an organophosphate flame retardant ubiquitously detected in indoor environments and human tissues.[1][2] Its potential toxicity is a significant concern for public...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Tris(2,3-dichloropropyl) phosphate (TDCPP) is an organophosphate flame retardant ubiquitously detected in indoor environments and human tissues.[1][2] Its potential toxicity is a significant concern for public health. This guide provides a comprehensive comparison of the toxicological profiles of TDCPP as determined by in vivo animal studies and in vitro cell-based assays. We delve into the mechanistic pathways, highlight key points of convergence and divergence between the two models, and provide detailed experimental protocols to aid researchers in designing robust toxicological assessments. The central finding is that while in vitro systems effectively identify cellular hazards like genotoxicity and cytotoxicity, they often require metabolic activation to recapitulate the effects observed in whole organisms, where TDCPP's metabolites play a crucial role in its carcinogenicity and systemic toxicity.[3]

Introduction to Tris(2,3-dichloropropyl) phosphate (TDCPP)

Tris(2,3-dichloropropyl) phosphate, or TDCPP, is a chlorinated organophosphate ester used extensively as an additive flame retardant in polyurethane foams, plastics, and textiles.[4] Its physical properties allow it to migrate from consumer products, leading to widespread human exposure through inhalation and ingestion of contaminated dust, as well as dermal contact.[2][4] The primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is frequently detected in human urine, confirming systemic absorption.[1][4] Concerns over its health effects, including potential carcinogenicity, neurotoxicity, and reproductive toxicity, have prompted extensive research and regulatory scrutiny.[2][4][5] This guide aims to critically evaluate and compare the evidence from both whole-animal (in vivo) and cell-based (in vitro) studies to provide a holistic understanding of TDCPP's toxicological risks.

In Vitro Toxicity Profile: A Mechanistic Window

In vitro studies are indispensable for rapidly screening chemicals and elucidating specific mechanisms of toxicity at the cellular level. For TDCPP, these assays have been instrumental in identifying its genotoxic and cytotoxic potential.

Genotoxicity and Cytotoxicity

A consistent finding across multiple studies is that TDCPP exhibits mutagenic properties, but almost exclusively in the presence of a metabolic activation system, such as a rat liver S9 fraction.[3] This is a critical insight, as it suggests the parent compound is not the primary mutagen. The Ames test, a bacterial reverse mutation assay, is uniformly positive for TDCPP when liver enzymes are present, indicating that its metabolites are capable of inducing point mutations in DNA.[3][4]

In mammalian cell lines, TDCPP induces DNA damage, as demonstrated by the comet assay in human liver cells (HepG2).[6][7] Furthermore, it is weakly clastogenic, causing chromosomal damage in mouse lymphoma cells.[3]

Cytotoxicity is also a prominent feature, though often at higher concentrations. In HepG2 cells, TDCPP exposure leads to a dose-dependent reduction in cell viability, with a reported IC50 (half-maximal inhibitory concentration) of 163.2 μM after 72 hours.[7][8] Similar cytotoxic effects have been observed in avian hepatocytes and neuronal cells, with neuronal cells showing greater sensitivity (LC50 = 28.7 ± 19.1μM).[9]

Mechanistic Pathways Implicated by In Vitro Data

In vitro models have been pivotal in dissecting the molecular events triggered by TDCPP:

  • Oxidative Stress: TDCPP treatment increases the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, leading to oxidative stress.[6][7]

  • Mitochondrial Dysfunction: This oxidative stress is linked to a significant decline in mitochondrial membrane potential, impairing cellular energy production and initiating apoptosis.[6][10]

  • Apoptosis: TDCPP induces programmed cell death, evidenced by the activation of key executioner proteins like caspase-3 and caspase-9.[6][10]

  • Endocrine Disruption: Some studies have shown that TDCPP can interfere with hormone signaling pathways, including inhibiting the androgen receptor.[1]

Table 1: Summary of Key In Vitro Toxicity Data for TDCPP
Assay TypeCell Line/SystemEndpoint MeasuredKey FindingConcentration/DoseReference
Ames TestS. typhimuriumGene MutationMutagenic with S9 activationNot specified[3][4]
Comet AssayHepG2 (Human Liver)DNA Strand BreaksGenotoxic100–400 μM[6][7]
CytotoxicityHepG2 (Human Liver)Cell Viability (MTT)IC50 = 163.2 μM (72h)100–400 μM[7][8]
CytotoxicityAvian Neuronal CellsCell ViabilityLC50 = 28.7 μMNot specified[9]
Apoptosis AssayGC-2 (Mouse Spermatocyte)Caspase ActivationInduces mitochondrial-dependent apoptosisLC50 = 82.8 μM (24h)[10]
NeuroinflammationPrimary Mouse MicrogliaGene ExpressionIncreased pro-inflammatory cytokines0–100 μM[11]
Nuclear Receptor ScreenN/AReceptor ActivationActivates PXR & FXR, inhibits ARNot specified[1]

In Vivo Toxicity Profile: The Whole-Organism Response

In vivo studies using animal models provide essential data on systemic toxicity, carcinogenicity, and developmental effects that cannot be fully replicated in cell cultures.

Carcinogenicity

The most significant in vivo finding for TDCPP is its carcinogenicity. Long-term feeding studies in rodents have demonstrated increased formation of tumors in the liver and brain.[4] This evidence was a primary driver for its classification as a carcinogen under California's Proposition 65.[4][5] The carcinogenic effects observed in animals are consistent with the genotoxic potential of TDCPP's metabolites identified in in vitro assays.

Systemic, Reproductive, and Developmental Toxicity

In vivo studies reveal a range of systemic toxicities:

  • Metabolic Disruption: In male mice, high-dose TDCPP exposure (100 mg/kg/day) caused adiposity, fasting hyperglycemia, and insulin resistance, indicating it can act as a metabolism-disrupting chemical.[1]

  • Reproductive Effects: Male reproductive organ effects were noted in a 2-year rat study.[12] In zebrafish, chronic exposure led to altered hormone levels in females and reduced egg production.[13]

  • Developmental Toxicity: At high doses that also cause maternal toxicity (e.g., 100 mg/kg/day in rats), TDCPP leads to fetal toxicity, including increased fetal death and reduced weight.[3] However, it does not appear to cause significant developmental abnormalities or malformations in surviving fetuses.[3][14]

  • Neurotoxicity: Neonatal exposure in mice resulted in apoptosis in the hippocampus and microglia-mediated inflammation, suggesting a mechanism for neurodevelopmental toxicity.[11][15]

Table 2: Summary of Key In Vivo Toxicity Data for TDCPP
SpeciesExposure RouteDurationEndpoint MeasuredKey FindingDose LevelReference
RodentsOral (Feed)2 yearsTumor FormationIncreased liver and brain tumorsNot specified[4]
MouseOral (Feed)5 weeksGlucose HomeostasisInsulin resistance, hyperglycemia (males)100 mg/kg/day[1]
RatOral (Gavage)GestationDevelopmental EffectsFetal toxicity at maternally toxic doses≥100 mg/kg/day[3]
MouseOral (Gavage)Postnatal (28 days)NeurotoxicityHippocampal apoptosis, neuroinflammation5-50 mg/kg/day[11]
RatOral (Feed)2 yearsReproductive ToxicityAdverse effects on male reproductive organsNot specified[12]
ZebrafishAqueousFertilization to maturityEndocrine DisruptionAltered hormone levels, reduced fecundity4-100 µg/L[13]

Comparative Analysis: Bridging In Vitro and In Vivo Data

A direct comparison reveals both strong correlations and important distinctions between the two testing paradigms.

Points of Convergence

The genotoxicity of TDCPP is the clearest point of convergence. The mutagenicity observed in the in vitro Ames test, which requires metabolic activation, provides a plausible mechanism for the carcinogenicity seen in long-term in vivo rodent studies.[3][4] Both models point to the formation of DNA-reactive metabolites as the key initiating event. Similarly, in vitro evidence of neuroinflammation in microglia aligns well with the neurotoxic effects observed in neonatal mice.[11]

The Critical Role of Metabolism

The most significant factor differentiating in vivo and in vitro results is metabolism. TDCPP is rapidly metabolized in the liver by cytochrome P450 enzymes and glutathione S-transferases.[3]

This metabolic activation is essential for its mutagenic activity.[3] The metabolite 1,3-dichloro-2-propanone, for example, has been shown to be a direct-acting mutagen.[3] Therefore, in vitro assays that lack a metabolic component may underestimate the genotoxic risk of TDCPP or fail to detect it entirely. This underscores the causality behind including an S9 fraction in genotoxicity screens: to mimic the metabolic processing that occurs in the liver, thereby creating a more biologically relevant testing system.

Divergence in Endpoints

While in vivo studies have identified clear target organs for cancer (liver, brain) and systemic effects (metabolic, reproductive), in vitro studies show toxicity across a wide range of cell types, including liver cells, neurons, and spermatocytes.[4][7][9][10] This highlights a limitation of in vitro models: they can identify cellular hazards but cannot fully predict the complex toxicokinetics and organ-specific sensitivities that dictate the ultimate toxicological outcome in a whole organism.

Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be robust and include self-validating systems, such as positive and negative controls.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to measure the reduction in cell viability in HepG2 cells following TDCPP exposure.

Objective: To determine the IC50 of TDCPP in a human liver cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Dosing: Prepare serial dilutions of TDCPP in serum-free medium (e.g., 0, 10, 25, 50, 100, 200, 400 μM). Remove the old medium from the cells and replace it with 100 μL of the TDCPP-containing medium.

    • Negative Control: Wells containing only serum-free medium.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C.[7]

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]

  • Solubilization: Carefully aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the log of TDCPP concentration to determine the IC50 value.

MTT_Workflow start 1. Seed HepG2 Cells in 96-well plate adhere 2. Allow Adherence (Overnight) start->adhere dose 3. Expose to TDCPP (Serial Dilutions, 72h) adhere->dose controls Include Negative (Vehicle) & Positive Controls dose->controls mtt 4. Add MTT Reagent (4h Incubation) dose->mtt live_cell Live Cell Metabolism mtt->live_cell formazan Purple Formazan Product mtt->formazan live_cell->formazan solubilize 5. Solubilize Crystals (DMSO) formazan->solubilize read 6. Read Absorbance (570 nm) solubilize->read end 7. Calculate IC50 read->end

Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol outlines the standard Ames test to assess the mutagenic potential of TDCPP.

Objective: To determine if TDCPP or its metabolites can induce gene mutations in bacteria.

Methodology:

  • Strain Selection: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[16]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a liver S9 fraction (from Aroclor-induced rats) to simulate mammalian metabolism.[16]

  • Exposure: In a test tube, combine the bacterial culture, the test article (TDCPP at various concentrations), and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate, which lacks the essential amino acid (histidine for Salmonella, tryptophan for E. coli).

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO) only.

    • Positive Control: A known mutagen for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9; 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and grow.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Conclusion and Future Directions

The toxicological assessment of TDCPP provides a classic example of the complementary nature of in vivo and in vitro testing. In vitro assays effectively flag TDCPP as a cellular hazard, revealing its potential to damage DNA and trigger apoptosis, particularly after metabolic activation. These findings provide a strong mechanistic basis for the carcinogenicity observed in long-term in vivo studies.

However, the in vivo data reveal a layer of complexity—including metabolic disruption, neurodevelopmental effects, and reproductive toxicity—that is difficult to predict from cell-based assays alone. The divergence highlights the indispensable role of whole-organism studies in understanding systemic toxicity and performing comprehensive risk assessments.

Future research should focus on integrating New Approach Methodologies (NAMs), such as organ-on-a-chip models and high-throughput transcriptomics, to bridge the gap between high-throughput in vitro screening and low-throughput in vivo outcomes. These advanced models, which can incorporate metabolic competency and multi-organ interactions, hold the promise of improving the predictive power of non-animal testing methods for complex toxicants like TDCPP.

References

  • Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl - Semantic Scholar. (2022-03-29).
  • Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf. Retrieved from [Link]

  • Neonatal exposure to organophosphorus flame retardant TDCPP elicits neurotoxicity in mouse hippocampus via microglia-mediated inflammation in vivo and in vitro. (2020-01-01). Archives of Toxicology. Retrieved from [Link]

  • Tris(1,3-dichloro-2-propyl) phosphate induces endoplasmic reticulum stress and mitochondrial-dependent apoptosis in mouse spermatocyte GC-2 cells. (n.d.). PubMed. Retrieved from [Link]

  • Tris- (1,3 – dicholorisopropyl) phosphate (TDCPP) Toxicological Summary Sheet November 2023. (2023-11). Minnesota Department of Health. Retrieved from [Link]

  • Effects of tris(1,3-dichloro-2-propyl) phosphate and tris(1-chloropropyl) phosphate on cytotoxicity and mRNA expression in primary cultures of avian hepatocytes and neuronal cells. (n.d.). PubMed. Retrieved from [Link]

  • Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia. Retrieved from [Link]

  • Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat. (n.d.). PubMed. Retrieved from [Link]

  • Neonatal exposure to organophosphorus flame retardant TDCPP elicits neurotoxicity in mouse hippocampus via microglia-mediated inflammation in vivo and in vitro | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. (2024-02-01). ResearchGate. Retrieved from [Link]

  • Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria. (n.d.). MDPI. Retrieved from [Link]

  • Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. (2023-02-01). Toxicology Letters. Retrieved from [Link]

  • Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. (2022-01-07). MDPI. Retrieved from [Link]

  • The toxicity effects and mechanisms of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and its ecological risk assessment for the protection of freshwater organisms. (2020-05-14). Environmental Pollution. Retrieved from [Link]

  • Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. (2022-01-07). PubMed Central. Retrieved from [Link]

  • Exposure to TDCPP Appears Widespread. (2013-05-01). Environmental Health Perspectives. Retrieved from [Link]

  • Developmental Immunotoxicity Study of Tris(chloropropyl) phosphate (TCPP) in Hsd:Sprague Dawley® SD® Rats Exposed Through Dosed Feed | Request PDF. (2025-02). ResearchGate. Retrieved from [Link]

  • Network toxicology, transcriptomics, and cytotoxic validation reveal TDCPP-induced pterygium mechanisms. (2025-11-07). PubMed Central. Retrieved from [Link]

  • IDENTIFICATION OF TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE AND OTHER ORGANOPHOSPHATE FLAME RETARDANTS IN U.S. INDOOR ENVIRONMENTS. (n.d.). Green Science Policy Institute. Retrieved from [Link]

  • Developmental exposure to the organophosphorus flame retardant tris(1,3-dichloro-2-propyl) phosphate: Estrogenic activity, endocrine disruption and reproductive effects on zebrafish. (2015-01-29). CityUHK Scholars. Retrieved from [Link]

  • Discussion - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf. Retrieved from [Link]

  • TDCPP-induced cytotoxicity in HepG2 cells. (A) Morphological... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessments of the effects of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) on human intestinal health from the aspects of intestinal flora changes and cytotoxicity to human cells | Request PDF. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog-Bio. Retrieved from [Link]

  • Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Metabolism of TDCPP: A Cross-Species Analysis Guide

Executive Summary Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a ubiquitous organophosphate flame retardant (OPFR).[1][2][3] Understanding its metabolic fate across species is critical for extrapolating toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a ubiquitous organophosphate flame retardant (OPFR).[1][2][3] Understanding its metabolic fate across species is critical for extrapolating toxicological data from animal models to human risk assessment.[4]

This guide provides a technical comparison of TDCPP metabolism in Humans, Rodents (Rats), Avian (Chickens), and Aquatic (Fish) models. The core finding is that while the primary metabolite BDCPP is conserved across species, the rate of intrinsic clearance (


)  and the specific Cytochrome P450 (CYP)  isoforms driving biotransformation differ significantly, impacting bioaccumulation potential and toxicity profiles.

Part 1: Mechanistic Overview & Signaling Pathways

The metabolism of TDCPP is primarily hepatic, driven by Phase I oxidative dechlorination and hydrolysis. The central pathway involves the transformation of the parent triester (TDCPP) into the diester metabolite Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and the cleavage product 1,3-dichloro-2-propanol (1,3-DCP) .

Key Metabolic Pathway Diagram

Figure 1: The dominant metabolic pathway of TDCPP mediated by CYP450 enzymes.

TDCPP_Metabolism cluster_enzymes Species-Specific Drivers TDCPP TDCPP (Parent Triester) Intermediate C-Hydroxylated Intermediate TDCPP->Intermediate Phase I: Oxidation (CYP3A4/CYP2B6) BDCPP BDCPP (Major Metabolite) Intermediate->BDCPP O-Dealkylation DCP 1,3-DCP (Carcinogenic Side-Product) Intermediate->DCP Cleavage Conjugates Glucuronide/Sulfate Conjugates BDCPP->Conjugates Phase II: UGT/SULT DCP->Conjugates Phase II Human Human: CYP3A4 Rat Rat: CYP3A1/2 Chicken Chicken: CYP3A37

Caption: TDCPP undergoes oxidative dealkylation via CYP enzymes to form BDCPP and 1,3-DCP. Phase II conjugation facilitates excretion.

Part 2: Species-Specific Metabolic Profiles

Humans (Homo sapiens)[2][3][5]
  • Primary Driver: CYP3A4 is the dominant isoform responsible for TDCPP metabolism in human liver microsomes (HLM).[1]

  • Kinetics: Human hepatocytes exhibit moderate intrinsic clearance compared to rodents.

  • Biomarker: BDCPP is the primary urinary biomarker, detected in >90% of the general population.[2]

  • Clinical Relevance: High variability in CYP3A4 expression among individuals leads to variable susceptibility to TDCPP accumulation.

Rodents (Rats/Mice)[2]
  • Primary Driver: CYP3A1/2 (Rat) and CYP3A11 (Mouse).

  • Kinetics: Rats typically display higher intrinsic clearance (

    
    )  rates than humans. This "fast metabolizer" status often requires safety factors when extrapolating No-Observed-Adverse-Effect-Levels (NOAEL) from rats to humans.
    
  • Pathway: Similar to humans, but with a higher rate of formation for 1,3-DCP, potentially influencing cancer bioassays in rodents.

Avian Models (Chickens)
  • Primary Driver: CYP3A37 and CYP2H1 .[5]

  • Kinetics: Chickens are rapid metabolizers . In ovo studies show that injected TDCPP is >99% metabolized by day 19 of incubation.

  • Toxicity: Despite rapid clearance, TDCPP induces significant changes in lipid metabolism genes and thyroid hormone regulation before it is cleared.

Aquatic Models (Fish - Trout/Carp)
  • Primary Driver: CYP-mediated oxidation is present but often slower than in mammals due to lower body temperatures and specific isoform activity.

  • Metabolic Difference: Unlike land animals where hydrolysis/dealkylation to BDCPP is dominant, some fish species (e.g., Carp) show a higher proportion of hydroxylated metabolites rather than pure hydrolysis products.

  • Implication: Slower clearance leads to higher bioaccumulation factors (BAF) in aquatic environments.

Comparative Data Summary
FeatureHumanRatChickenFish (Carp/Trout)
Major Enzyme CYP3A4CYP3A1/2CYP3A37CYP3A-like / Hydrolysis
Clearance Rate ModerateHigh (Fast)Very High (Rapid)Low (Slow)
Primary Metabolite BDCPPBDCPPBDCPPBDCPP + Hydroxylated forms
Bioaccumulation Risk ModerateLowLowHigh
1,3-DCP Formation YesYes (Higher)YesLimited data

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare metabolism, researchers utilize the Microsomal Stability Assay . This protocol is designed to determine the in vitro intrinsic clearance (


) and half-life (

).
Protocol: Comparative Microsomal Stability Assay

Objective: Determine the metabolic depletion rate of TDCPP in liver microsomes across species.

Reagents:

  • Liver Microsomes (Human, Rat, Chicken, Fish) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., d15-TDCPP).

Workflow Diagram: Figure 2: Step-by-step experimental workflow for determining metabolic stability.

Assay_Workflow Step1 1. Pre-Incubation (Microsomes + Buffer + TDCPP) 5 min @ 37°C Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (Add Ice-Cold ACN + Internal Std) Step3->Step4 Step5 5. Analysis (LC-MS/MS: Monitor Parent Depletion) Step4->Step5

Caption: Standardized workflow ensures comparable kinetic data across species.

Critical Steps for Validity (E-E-A-T):

  • Linearity Check: Ensure the reaction is linear with respect to time and protein concentration. Use <1 mg/mL protein to avoid non-specific binding.

  • Negative Control: Run a "No-NADPH" control. If TDCPP depletes here, it indicates non-CYP metabolism (e.g., esterases) or chemical instability.

  • Positive Control: Run a known substrate (e.g., Testosterone for CYP3A) to validate microsomal activity.

Calculation of Intrinsic Clearance (


): 


Where

is the slope of the natural log of remaining TDCPP vs. time.

Part 4: Toxicological Implications

The metabolic differences described above have profound implications for drug development and safety assessment:

  • Bioactivation vs. Detoxification:

    • Metabolism to BDCPP is generally considered a detoxification step regarding acute neurotoxicity.

    • However, the side-product 1,3-DCP is genotoxic. Therefore, species that metabolize TDCPP faster (Rats) may be exposed to higher transient spikes of 1,3-DCP compared to species with slower metabolism (Fish).

  • Interspecies Scaling:

    • Direct extrapolation of toxicity data from Rats to Humans without correcting for

      
       may underestimate the half-life of TDCPP in humans.
      
    • Actionable Insight: Use Physiologically Based Pharmacokinetic (PBPK) modeling to adjust for these metabolic rate differences when setting safety thresholds.

References

  • Wang, Q., et al. (2019).[2] "Biotransformation of organophosphorus flame retardants (OPFRs) mediated by cytochrome P450 enzymes." Environment International.[6] Link[6]

  • Farhat, A., et al. (2014). "In ovo effects of two organophosphate flame retardants—TCPP and TDCPP—on pipping success, development, mRNA expression, and thyroid hormone levels in chicken embryos."[5] Toxicological Sciences. Link

  • Lynn, S. G., et al. (2021). "Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout."[4][7] Toxicology. Link

  • Cooper, E. M., et al. (2011). "Metabolism of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) in human liver microsomes and precision-cut liver slices." Chemical Research in Toxicology. Link

  • Fu, J., et al. (2020). "Metabolomics Reveals That tris(1,3-dichloro-2-propyl)phosphate (TDCPP) Causes Disruption of Membrane Lipids in Microalga Scenedesmus Obliquus."[8] Science of The Total Environment. Link

Sources

Validation

Comparative Performance Guide: SPE Sorbents for TDCPP Extraction

Executive Summary Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant (OPFR) widely scrutinized for its endocrine-disrupting potential. Accurate quantification in complex matric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate flame retardant (OPFR) widely scrutinized for its endocrine-disrupting potential. Accurate quantification in complex matrices (urine, plasma, wastewater) hinges on the selectivity and recovery efficiency of the Solid Phase Extraction (SPE) step.

This guide objectively compares the performance of the two dominant sorbent classes—Hydrophilic-Lipophilic Balance (HLB) polymers and Octadecyl-bonded Silica (C18) —along with emerging mixed-mode alternatives.

Key Finding: While C18 remains a viable, cost-effective option for clean water samples, Polymeric HLB sorbents (e.g., Oasis HLB, Strata-X) are the superior choice for biological and complex environmental matrices. HLB sorbents consistently demonstrate higher recovery rates (>90%), greater resistance to de-wetting, and superior removal of phospholipid matrix interferences compared to silica-based alternatives.

Technical Context: The TDCPP Challenge

To select the right sorbent, one must understand the physicochemical behavior of the analyte and the matrix.

  • Analyte: TDCPP

  • LogP: ~3.65 (Moderate to High Hydrophobicity)

  • pKa: Neutral (Parent compound); Metabolite (BDCPP) is acidic.

  • Critical Failure Mode: Matrix suppression in LC-MS/MS due to co-eluting phospholipids and proteins.

Mechanism of Interaction
  • C18 (Silica-based): Relies almost exclusively on non-polar Van der Waals interactions. It requires strict organic conditioning to solvate the carbon chains. If the sorbent dries during loading, recovery drops largely.

  • HLB (Polymeric): Utilizes a copolymer of divinylbenzene (hydrophobic) and N-vinylpyrrolidone (hydrophilic). This "dual-mode" allows retention of TDCPP via hydrophobic mechanisms while the hydrophilic backbone maintains surface wettability, preventing recovery loss if the cartridge runs dry.

Comparative Performance Analysis

The following data synthesis represents typical performance metrics derived from validation studies of OPFRs in biological fluids and surface water.

Table 1: Sorbent Performance Matrix
FeaturePolymeric HLB (e.g., Oasis HLB, Strata-X)Silica-Based C18 (e.g., Sep-Pak, Bond Elut)Mixed-Mode Anion Exchange (e.g., MAX, WAX)
TDCPP Recovery 92% - 105% 70% - 85%60% - 80%
Reproducibility (RSD) < 5%8% - 15%5% - 10%
Matrix Removal High (Phospholipid depletion >95% with specific wash)Moderate (Retains some lipids)High (Specific for acidic metabolites)
De-wetting Tolerance High (Water-wettable)Low (Critical failure if dried)High
pH Stability pH 0 - 14pH 2 - 8pH 0 - 14
Primary Use Case Complex matrices (Urine, Serum, Sludge)Clean water, Drinking waterSimultaneous Parent/Metabolite extraction
Deep Dive: Matrix Effects & Ion Suppression

In LC-MS/MS analysis of TDCPP, signal suppression is the silent killer of sensitivity.

  • C18 Performance: C18 cartridges often co-extract hydrophobic phospholipids (phosphatidylcholines) that elute in the same window as TDCPP, causing significant ion suppression (up to 40%).

  • HLB Performance: By utilizing a stronger organic wash (e.g., 5-10% Methanol) that does not elute the hydrophobic TDCPP, HLB protocols can remove more polar interferences. Furthermore, "Pass-through" or "PRiME" variants of HLB are specifically engineered to retain phospholipids while eluting the analyte, reducing matrix effects to <10%.

Visualizing the Extraction Mechanics

The following diagram illustrates the mechanistic difference between the sorbents and the critical "De-wetting" risk factor.

SPE_Mechanism cluster_C18 Silica-Based C18 Interaction cluster_HLB Polymeric HLB Interaction C18_Surface C18 Silica Surface (Hydrophobic Chains) C18_Dry CRITICAL RISK: Sorbent Drying C18_Surface->C18_Dry Vacuum/Air TDCPP Target Analyte: TDCPP (LogP ~3.65) C18_Surface->TDCPP Hydrophobic Only C18_Cond Conditioning Required (Solvates Chains) C18_Cond->C18_Surface C18_Collapse Chain Collapse (Loss of Retention) C18_Dry->C18_Collapse Hydrophobic Recovery Loss HLB_Surface DVB-NVP Copolymer (Hydrophobic + Hydrophilic) HLB_Wet Water-Wettable (No Phase Collapse) HLB_Surface->HLB_Wet HLB_Ret Stable Retention (Pi-Pi & Van der Waals) HLB_Wet->HLB_Ret Robust Interaction HLB_Ret->TDCPP High Stability

Caption: Mechanistic comparison showing the vulnerability of C18 to phase collapse (drying) versus the water-wettable stability of HLB polymers, ensuring consistent TDCPP retention.

Recommended Experimental Protocol (HLB)

This protocol is optimized for biological fluids (Urine/Plasma) but can be adapted for water samples by increasing the loading volume. It utilizes a polymeric HLB sorbent (e.g., Oasis HLB 60mg/3cc) to maximize recovery and cleanup.

Reagents Required[1][2][3][4]
  • Sorbent: Polymeric HLB (60 mg, 3 mL cartridge).

  • Internal Standard: d15-TDCPP or d27-TDCPP (essential for correcting matrix effects).

  • Elution Solvent: Acetonitrile (ACN) or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Thaw urine/plasma sample.

    • Add Internal Standard (IS).

    • Crucial: Dilute sample 1:1 with 5% Phosphoric Acid in water. Reasoning: Acidification breaks protein binding and ensures analytes are in a neutral state for hydrophobic retention.

  • Conditioning (Optional for HLB, Mandatory for C18):

    • Add 2 mL Methanol.[1]

    • Add 2 mL Ultrapure Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (~1 mL/min).

    • Note: Even if the cartridge runs dry here, HLB recovery remains stable.

  • Wash (The Cleanup Step):

    • Wash 1: 2 mL 5% Methanol in Water. (Removes salts and highly polar interferences).

    • Wash 2: 2 mL Ultrapure Water.

    • Drying: Dry cartridge under high vacuum for 5–10 minutes. Reasoning: Residual water interferes with GC-MS analysis and can affect LC-MS solvent composition.

  • Elution:

    • Elute with 2 x 1.5 mL Acetonitrile (or MTBE for GC analysis).

    • Apply gravity flow or gentle vacuum.

  • Reconstitution:

    • Evaporate eluate to near dryness under Nitrogen stream.[1][2]

    • Reconstitute in Mobile Phase Initial Conditions (e.g., 50:50 Methanol:Water).

Workflow Diagram

SPE_Workflow cluster_QC QC Checkpoints Start Sample (Urine/Water) PreTreat Pre-treatment (Acidify + IS) Start->PreTreat Condition Conditioning (MeOH -> H2O) PreTreat->Condition Load Load Sample (1 mL/min) Condition->Load Wash Wash Step (5% MeOH) Load->Wash Load->Wash Check Flow Dry Dry Sorbent (High Vacuum) Wash->Dry Elute Elution (2x 1.5mL ACN) Dry->Elute Analysis LC-MS/MS Analysis Elute->Analysis Elute->Analysis Recov >90%?

Caption: Optimized SPE workflow for TDCPP extraction using HLB sorbents, highlighting critical wash and drying steps to minimize matrix effects.

Conclusion & Recommendation

For the extraction of TDCPP, Polymeric HLB sorbents are the authoritative recommendation .

While silica-based C18 cartridges are historically significant, they introduce unnecessary experimental risk (de-wetting) and inferior matrix cleanup for biological samples. The dual-mode retention mechanism of HLB provides the robustness required for high-throughput drug development and environmental toxicology workflows.

Final Recommendation: Adopt Oasis HLB or equivalent polymeric sorbents (e.g., Strata-X ) using the acidification pre-treatment protocol to ensure maximum recovery and data integrity.

References

  • Waters Corporation. "Oasis HLB Cartridges and Plates: Care and Use Manual." Waters.com. [Link]

  • Phenomenex. "Strata-X Polymeric SPE Sorbents: User Guide." Phenomenex.com. [Link]

  • National Institutes of Health (NIH). "Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis." PubMed. [Link]

  • US EPA. "Method 3535A: Solid-Phase Extraction (SPE)." EPA.gov. [Link]

  • ResearchGate. "Comparison of recovery rates for HLB and C-18 cartridges." ResearchGate.net. [Link]

Sources

Safety & Regulatory Compliance

Safety

Tris(2,3-dichloropropyl) phosphate: Proper Disposal &amp; Handling Procedures

[1][2][3] Executive Summary Tris(2,3-dichloropropyl) phosphate (TDCPP/TDCP) is a halogenated organophosphate flame retardant.[1] Due to its classification as a suspected carcinogen and its persistence in the environment,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Tris(2,3-dichloropropyl) phosphate (TDCPP/TDCP) is a halogenated organophosphate flame retardant.[1] Due to its classification as a suspected carcinogen and its persistence in the environment, it cannot be disposed of via sanitary sewer systems or standard trash.

Immediate Action Required:

  • Segregate as Halogenated Organic Waste .[1]

  • Label clearly as "Toxic" and "Environmentally Hazardous."

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HCl emissions).[1]

Chemical Identity & Verification

Before initiating disposal, verify the specific isomer in your inventory. "TDCPP" is often used interchangeably for two different isomers.[1] While disposal protocols are identical, regulatory reporting (e.g., Prop 65, REACH) requires precise identification.[1]

FeatureTarget Compound Common Isomer (Often confused)
Chemical Name Tris(2,3-dichloropropyl) phosphate Tris(1,3-dichloro-2-propyl) phosphate
CAS Number 78-43-3 13674-87-8
Abbreviation 2,3-TDCPP1,3-TDCPP (Fyrol FR-2)
Key Hazard Carcinogen (Suspected), Aquatic ToxicityCarcinogen (Prop 65), Aquatic Toxicity
Waste Class Halogenated OrganicHalogenated Organic

Risk Assessment & Handling Profile

This compound poses specific risks that dictate the disposal pathway.

  • Carcinogenicity: Classified as a Category 2 Carcinogen (suspected of causing cancer).[1] Zero-exposure protocols must be maintained during waste transfer.[1]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects (H411).[1][2] Strict Prohibition: Under no circumstances shall this material enter drains, sinks, or surface waters.[1]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride (HCl) and phosphorus oxides (POx).[1] This necessitates specific incinerator capabilities (scrubbers).[1]

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecification
Dermal HighNitrile gloves (Double gloving recommended; >0.11mm thickness).[1] Lab coat required.[1]
Ocular HighChemical Safety Goggles (Side shields are insufficient for liquid handling).[1]
Respiratory ModerateIf aerosols/dusts are generated, use N95 or P100 respirator .[1] Work inside a fume hood.

Waste Segregation & Storage Protocol

Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.

Segregation Logic
  • DO NOT MIX with Strong Oxidizers (e.g., Peroxides, Nitrates).[1]

  • DO NOT MIX with Strong Bases (e.g., Sodium Hydroxide).[1] Hydrolysis can occur, generating acidic byproducts and heat.[1]

  • Isolate in the "Halogenated Solvent/Organic" waste stream.

Storage Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Low-density plastics that may deform over long storage periods due to the plasticizing nature of the chemical.

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: Tris(2,3-dichloropropyl) phosphate Check1 Is it mixed with other chemicals? Start->Check1 Mixed Identify Mixture Components Check1->Mixed Yes Pure Pure Chemical Waste Check1->Pure No Check2 Are oxidizers or strong bases present? Mixed->Check2 Classify Classify as: HALOGENATED ORGANIC WASTE Pure->Classify Danger STOP: Incompatible Waste. Segregate immediately. Check2->Danger Yes SafeMix Proceed to Classification Check2->SafeMix No SafeMix->Classify Container Transfer to HDPE/Glass Container Label: 'Toxic', 'Halogenated' Classify->Container

Caption: Logical workflow for segregating TDCPP waste to prevent incompatibility incidents.

Spill Management Protocol

In the event of a spill, immediate containment is required to prevent environmental release.[3]

Spill Kit Requirements:

  • Inert absorbent (Vermiculite, Sand, or Universal Absorbent Pads).[1]

  • Do NOT use: Sawdust or combustible materials (due to potential reaction with other chemicals in a mixed spill scenario).[1]

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Dyke with absorbent socks) PPE->Contain Absorb 4. Absorption (Cover with Vermiculite/Sand) Contain->Absorb Collect 5. Collection (Scoop into HazWaste Container) Absorb->Collect Clean 6. Decontamination (Wash surface with soap/water Collect rinsate as waste) Collect->Clean

Caption: Step-by-step spill response protocol ensuring zero environmental release.

Final Disposal Specifications

This section is for the Environmental Health & Safety (EHS) team to coordinate with the licensed Treatment, Storage, and Disposal Facility (TSDF).

Transport Classification (DOT/IATA)[1]
  • UN Number: UN 3082 (Most common for 2,3-isomer)[1]

  • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Tris(2,3-dichloropropyl) phosphate)[1][4][5][6]

  • Hazard Class: 9

  • Packing Group: III

  • Note: Some carriers may classify organophosphates under UN 2810 (Toxic liquid, organic, n.o.s.) depending on the specific formulation toxicity data.[1] Always verify with your carrier.[1]

Destruction Method: High-Temperature Incineration

Landfilling is not recommended due to the risk of leaching into groundwater.

  • Process: Rotary kiln incineration.

  • Temperature: Primary chamber >850°C; Secondary chamber >1100°C (2 seconds retention).

  • Scrubbing: Essential. The combustion of chlorinated phosphates generates Hydrogen Chloride (HCl) and Phosphorus Pentoxide (P2O5).[1] The facility must be equipped with wet scrubbers (caustic soda) to neutralize acid gases before stack release.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6538, Tris(2,3-dichloropropyl) phosphate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Tris(2,3-dichloropropyl) phosphate.[1][3] Retrieved from [Link][1]

  • Chemos GmbH & Co.[1][2] KG. Safety Data Sheet: Tris(2,3-dichloropropyl) phosphate (CAS 78-43-3).[1][4][5] Retrieved from [Link][1]

  • U.S. EPA. Management of Halogenated Organic Wastes (RCRA).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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